molecular formula C27H41NO8 B15614788 Dorrigocin A

Dorrigocin A

Cat. No.: B15614788
M. Wt: 507.6 g/mol
InChI Key: HJCZOTBHYAPUHT-XHOLQODBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dorrigocin A is a lipid.
isolated from the fermentation broth & mycelium of Streptomyces platensis;  structure given in first source

Properties

Molecular Formula

C27H41NO8

Molecular Weight

507.6 g/mol

IUPAC Name

(2E,6E,11E)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid

InChI

InChI=1S/C27H41NO8/c1-17(14-18(2)27(35)22(36-4)12-7-5-6-8-13-25(32)33)26(34)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,18-20,22,26-27,34-35H,5-6,9-11,15-16H2,1-4H3,(H,32,33)(H,28,30,31)/b12-7+,13-8+,17-14+

InChI Key

HJCZOTBHYAPUHT-XHOLQODBSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Dorrigocin A from Streptomyces platensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Dorrigocin A, a glutarimide-containing polyketide produced by the bacterium Streptomyces platensis. This document details the intricate relationship between this compound and its precursor, iso-migrastatin, and presents comprehensive experimental protocols and quantitative data for researchers in the field of natural product drug discovery.

Introduction: A Tale of Shunt Metabolites

The discovery of this compound is intrinsically linked to the study of migrastatin (B49465) and its analogs, potent inhibitors of tumor cell migration.[1] While initially isolated as a product of Streptomyces platensis, subsequent research revealed a more complex biosynthetic narrative.[2] Fermentation of Streptomyces platensis NRRL18993 typically yields a mixture of migrastatin, this compound, Dorrigocin B, and 13-epi-dorrigocin A.[2] However, the addition of XAD-16 resin to the fermentation medium leads to the exclusive production of iso-migrastatin.[2] In vitro studies demonstrated that iso-migrastatin is the true natural product biosynthesized by the organism, and it rapidly converts to migrastatin and the dorrigocins in aqueous solutions.[2] This positions this compound as a shunt metabolite of iso-migrastatin, formed through a water-mediated rearrangement.[2]

This compound, along with its related compounds, has garnered significant interest for its biological activities, which include moderate antifungal properties and the ability to reverse the morphology of ras-transformed NIH/3T3 cells to a normal phenotype.[3][4] The mechanism of action for this compound has been linked to the inhibition of carboxyl methylation in K-ras transformed cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its related compounds.

Table 1: Bioactivity of this compound and Related Compounds in Wound Healing Assays [1]

Compound4T1 (Mouse Mammary Adenocarcinoma) IC₅₀ (µM)MDA-MB-231 (Human Mammary Adenocarcinoma) IC₅₀ (µM)
Migrastatin (3)50>100
This compound (4a) >100>100
13-epi-dorrigocin A (4b)>100>100
Dorrigocin B (5)>100>100

Data from scratch wound-healing (SWH) assays.[1]

Experimental Protocols

This section provides detailed methodologies for the fermentation of Streptomyces platensis, and the isolation and characterization of this compound.

Fermentation of Streptomyces platensis for Dorrigocin Production

The production of dorrigocins is achieved through a two-stage fermentation process of Streptomyces platensis.[5]

Materials:

  • Streptomyces platensis spore suspension

  • Seed and production medium (specific composition often proprietary, but a general rich medium is used)

  • 250-mL baffled Erlenmeyer flasks

  • Rotary shaker

Protocol:

  • Inoculate 50 µL of S. platensis spore suspension into a 250-mL baffled Erlenmeyer flask containing 50 mL of seed medium.

  • Incubate the culture on a rotary shaker at 250 rpm and 28 °C for 2 days. This serves as the seed culture.

  • Transfer the seed culture to a larger volume of the same production medium.

  • Continue the incubation under the same conditions (250 rpm, 28 °C) for an additional period, typically 5-7 days.

  • To isolate iso-migrastatin as the major product and subsequently obtain this compound, supplement the fermentation broth with XAD-16 resin.[2]

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves extraction and chromatographic separation.

Materials:

  • Fermentation broth of S. platensis

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate, methanol (B129727) gradients)

Protocol:

  • Harvest the fermentation broth and extract the metabolites with an equal volume of ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing the desired compounds.

  • Pool the fractions containing the dorrigocins and further purify them using preparative HPLC to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, are employed to elucidate the detailed connectivity and stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a simplified representation of its proposed mechanism of action.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis spore S. platensis Spore Stock seed_culture Seed Culture (2 days) spore->seed_culture Inoculation production_culture Production Culture (5-7 days) seed_culture->production_culture Inoculation extraction Solvent Extraction (Ethyl Acetate) production_culture->extraction iso_mgs iso-Migrastatin (in broth) production_culture->iso_mgs Primary Metabolite crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Chromatography crude_extract->silica_column hplc Preparative HPLC silica_column->hplc dorrigocin_a Pure this compound hplc->dorrigocin_a structure_elucidation Structure Elucidation (NMR, MS) dorrigocin_a->structure_elucidation iso_mgs->extraction H₂O-mediated rearrangement

Caption: Experimental workflow for the isolation of this compound.

mechanism_of_action dorrigocin_a This compound protein_o_methyltransferase Protein O-Methyltransferase dorrigocin_a->protein_o_methyltransferase Inhibits carboxyl_methylation Carboxyl Methylation of Ras Protein protein_o_methyltransferase->carboxyl_methylation Catalyzes ras_signaling Aberrant Ras Signaling carboxyl_methylation->ras_signaling Leads to transformed_phenotype Transformed Cell Morphology ras_signaling->transformed_phenotype Results in

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Dorrigocin A, a member of the glutarimide-containing polyketide family. The document details the genetic basis, enzymatic steps, and chemical transformations involved in the production of this compound and its related compounds, such as iso-migrastatin and migrastatin (B49465), in Streptomyces platensis. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery.

Introduction

This compound and its related polyketides, including migrastatin and iso-migrastatin, are a class of natural products that have garnered significant interest due to their potent biological activities, particularly as inhibitors of tumor cell migration.[1][2] Understanding the biosynthetic machinery responsible for their production is crucial for efforts in pathway engineering, strain improvement, and the generation of novel analogs with improved therapeutic properties. This guide will delve into the core aspects of the this compound biosynthetic pathway, from the genetic architecture to the final chemical transformations.

The mgs Biosynthetic Gene Cluster

The biosynthesis of this compound and its congeners is governed by a single, dedicated biosynthetic gene cluster (BGC) designated as the mgs cluster in Streptomyces platensis NRRL 18993.[1][3] This cluster encodes a fascinating acyltransferase-less type I polyketide synthase (PKS) system, along with all the necessary enzymatic machinery for the production of the final products.[1]

Genetic Organization of the mgs Cluster

The mgs gene cluster is comprised of 11 open reading frames (ORFs) that orchestrate the biosynthesis of the glutarimide-containing polyketides.[1] The functions of these genes have been elucidated through a combination of bioinformatics analysis and systematic gene inactivation studies.[1] A summary of the genes and their proposed functions is provided in the table below.

GeneProposed Function
mgsAPositive regulator
mgsBType II thioesterase
mgsCGlutarimide (B196013) biosynthesis enzyme
mgsDGlutarimide biosynthesis enzyme
mgsEAcyltransferase-less type I polyketide synthase
mgsFAcyltransferase-less type I polyketide synthase
mgsGAcyltransferase-less type I polyketide synthase
mgsHDiscrete acyltransferase
mgsIPost-PKS tailoring enzyme (Hydroxylase)
mgsJPost-PKS tailoring enzyme (O-methyltransferase)
mgsKPost-PKS tailoring enzyme (Enoylreductase)

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of a glutarimide starter unit, followed by polyketide chain assembly by the acyltransferase-less type I PKS, and culminates in a series of post-PKS modifications and spontaneous chemical rearrangements.

Biosynthesis of the Glutarimide Starter Unit

The initiation of the polyketide chain begins with the formation of a glutarimide starter unit. This process is catalyzed by the enzymes MgsC and MgsD.[1]

Polyketide Chain Assembly

The core polyketide backbone is assembled by the concerted action of three large, multifunctional enzymes: MgsE, MgsF, and MgsG.[1] These constitute the acyltransferase-less type I PKS. A discrete acyltransferase, MgsH, acts in trans to load the extender units onto the acyl carrier protein (ACP) domains of the PKS modules.[1]

Post-PKS Modifications and Formation of Iso-migrastatin

Following the assembly of the polyketide chain, a series of tailoring reactions occur, catalyzed by the post-PKS enzymes MgsI, MgsJ, and MgsK. These modifications include hydroxylation, O-methylation, and enoyl reduction.[1] The final product of the enzymatic pathway is iso-migrastatin.[1]

Spontaneous Rearrangement to this compound and Other Polyketides

A key feature of this biosynthetic pathway is that iso-migrastatin, the primary enzymatic product, is unstable and undergoes a spontaneous, water-mediated rearrangement to form a mixture of related compounds, including this compound, Dorrigocin B, and migrastatin.[1] This non-enzymatic transformation highlights the intricate chemistry involved in the generation of this family of natural products.

Quantitative Data on Production

The production of iso-migrastatin and its related compounds has been quantified in both the wild-type S. platensis and in engineered strains. The table below summarizes the production titers from various studies.

StrainCompoundTiter (mg/L)Reference
S. platensis NRRL 18993 (Wild-type)iso-Migrastatin~57[4]
S. lividans SB11002 (Engineered)iso-Migrastatin24[4]
S. lividans SB11002 (Optimized Fermentation)iso-Migrastatin86.5[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of the this compound biosynthetic pathway.

Bacterial Strains and Culture Conditions
  • Streptomyces platensis NRRL 18993 : The wild-type producer of this compound and related polyketides.

  • Culture Media : For routine growth and sporulation, ISP medium No. 2 or SFM agar (B569324) are used. For production of the polyketides, a suitable fermentation medium is employed, often supplemented with Amberlite XAD-16 resin to sequester the products and prevent degradation.[1]

Gene Inactivation via λ-Red-mediated PCR-targeting

Gene knockouts in S. platensis are constructed using the λ-Red-mediated PCR-targeting method. This technique allows for the precise replacement of a target gene with an antibiotic resistance cassette.

Workflow for λ-Red-mediated Gene Knockout:

  • Primer Design : Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to an antibiotic resistance cassette.

  • PCR Amplification : Amplify the resistance cassette using the designed primers to generate a linear DNA fragment with flanking homology arms.

  • Preparation of Recombineering-competent Cells : Prepare electrocompetent E. coli cells expressing the λ-Red recombinase system.

  • Electroporation and Recombination : Electroporate the PCR product into the competent E. coli cells containing a cosmid with the target gene. The λ-Red system will mediate homologous recombination, replacing the target gene on the cosmid with the resistance cassette.

  • Introduction into Streptomyces : Introduce the modified cosmid into S. platensis via intergeneric conjugation from E. coli.

  • Selection and Verification : Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the chromosomal copy of the gene with the resistance cassette. Verify the gene knockout by PCR and Southern blot analysis.

Metabolite Extraction and Analysis

Extraction:

  • The fermentation broth is harvested and extracted with an organic solvent such as ethyl acetate.

  • The organic extract is dried and concentrated in vacuo.

HPLC Analysis:

  • Column : A C18 reverse-phase column is typically used.

  • Mobile Phase : A gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid, is employed for separation.

  • Detection : UV detection at a suitable wavelength (e.g., 230 nm) is used to monitor the elution of the compounds.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_Dorrigocin_A cluster_PKS Polyketide Synthase (PKS) Machinery cluster_rearrangement Spontaneous Rearrangement Glutarimide Glutarimide Polyketide_Chain Polyketide_Chain Glutarimide->Polyketide_Chain MgsC, MgsD (Starter Unit Biosynthesis) iso-Migrastatin iso-Migrastatin Polyketide_Chain->iso-Migrastatin MgsE, MgsF, MgsG (PKS) MgsH (AT) MgsI, MgsJ, MgsK (Post-PKS) Dorrigocin_A Dorrigocin_A iso-Migrastatin->Dorrigocin_A H2O-mediated Dorrigocin_B Dorrigocin_B iso-Migrastatin->Dorrigocin_B H2O-mediated Migrastatin Migrastatin iso-Migrastatin->Migrastatin H2O-mediated

Caption: Biosynthesis of this compound via the PKS machinery and spontaneous rearrangement.

Experimental Workflow for Gene Knockout

Gene_Knockout_Workflow Start Start Primer_Design Design Primers with Homology Arms Start->Primer_Design PCR_Amplification Amplify Resistance Cassette Primer_Design->PCR_Amplification Ecoli_Transformation Electroporate into Recombineering E. coli PCR_Amplification->Ecoli_Transformation Recombination Homologous Recombination in Cosmid Ecoli_Transformation->Recombination Conjugation Intergeneric Conjugation into S. platensis Recombination->Conjugation Selection Select for Double Crossover Mutants Conjugation->Selection Verification Verify Knockout by PCR and Southern Blot Selection->Verification End End Verification->End

Caption: Workflow for λ-Red-mediated gene knockout in Streptomyces platensis.

References

Unraveling the Inactivity of Dorrigocin A in Tumor Cell Migration: A Structural Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the leading cause of cancer-related mortality. The process of metastasis is critically dependent on the ability of tumor cells to migrate and invade surrounding tissues. Consequently, the identification of small molecules that can inhibit tumor cell migration is a key focus of anti-cancer drug discovery. Dorrigocin A, a polyketide natural product, has been investigated for its potential as an anti-migratory agent due to its structural similarity to migrastatin (B49465), a known inhibitor of tumor cell migration.[1][2] This technical guide provides an in-depth analysis of the available scientific evidence regarding the mechanism of action of this compound on tumor cell migration, with a focus on its comparative efficacy, structure-activity relationships, and the experimental protocols used in its evaluation.

Comparative Efficacy of this compound in Tumor Cell Migration

Quantitative studies, primarily employing scratch wound-healing assays, have been conducted to assess the inhibitory effects of this compound and its analogs on the migration of various cancer cell lines, including the highly metastatic 4T1 mouse mammary carcinoma and MDA-MB-231 human breast adenocarcinoma cells.[3] These studies have consistently demonstrated that this compound and other related acyclic migrastatin analogs are inactive in inhibiting tumor cell migration.[3] This lack of activity is in stark contrast to the potent inhibitory effects of migrastatin and some of its synthetic macrolide analogs.[3][4]

The table below summarizes the quantitative data from comparative studies, highlighting the disparity in activity between the macrolide-containing compounds and the acyclic Dorrigocins.

CompoundStructureCell LineAssayIC50 (µM)Citation
Migrastatin (3)Macrolide4T1Scratch Wound Healing~50[3]
This compound (4a) Acyclic4T1Scratch Wound HealingInactive (>100 µM)[3]
13-epi-Dorrigocin A (4b) Acyclic4T1Scratch Wound HealingInactive (>100 µM)[3]
Dorrigocin B (5) Acyclic4T1Scratch Wound HealingInactive (>100 µM)[3]
Analog 14Macrolide4T1Scratch Wound Healing~5[3]
Analog 17Macrolide4T1Scratch Wound Healing<1[3]
Analog 23 (hydrolysis product of 14)Acyclic4T1Scratch Wound HealingInactive[3]

The Critical Role of the Macrolide Structure

The consistent lack of anti-migratory activity of this compound and other acyclic analogs points to the indispensable role of the macrolide ring in the inhibition of tumor cell migration.[3] The linearization of the macrolide structure, as is the case in Dorrigocins, appears to completely abrogate the compound's ability to interact with its molecular target.[3] This structure-activity relationship is a crucial finding in the development of migrastatin-based anti-metastatic agents.

Further evidence for the importance of the macrolide structure comes from the observation that synthetic migrastatin analogs with a simplified macrolide core, and even a macrolactam core, retain and can even exceed the anti-migratory potency of the natural product.[4] These active analogs have been shown to function by inhibiting the activation of the small GTPase Rac, which in turn prevents the formation of lamellipodia, the actin-rich protrusions at the leading edge of a migrating cell.[4] More specifically, active migrastatin analogs have been found to directly target the actin-bundling protein fascin, binding to one of its actin-binding sites and thereby inhibiting its activity.[5] The acyclic structure of this compound is presumably unable to effectively bind to this site on fascin.

cluster_0 Active in Migration Inhibition cluster_1 Inactive in Migration Inhibition Migrastatin Active Analogs Macrolide Core Analogs Acyclic Analogs Linearized Structure This compound A Seed cells to confluency B Create a scratch in the monolayer A->B 1 C Wash to remove detached cells B->C 2 D Add media with test compounds C->D 3 E Incubate and image at T=0 D->E 4 F Incubate for 24-96 hours E->F 5 G Image at final time point F->G 6 H Quantify wound closure G->H 7

References

Structure elucidation of Dorrigocin A using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Dorrigocin A, a novel antifungal antibiotic, through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the core experimental protocols and presents a logical workflow for the determination of its complex chemical architecture.

Introduction

This compound, a secondary metabolite isolated from Streptomyces platensis subsp. rosaceus, has garnered scientific interest due to its unique biological activities, including its antifungal properties and its ability to revert the morphology of ras-transformed cells to that of normal cells. The determination of its molecular structure was a critical step in understanding its mode of action and enabling further investigation into its therapeutic potential. This was primarily achieved through a combination of one- and two-dimensional NMR techniques alongside mass spectrometry, which together provided unambiguous evidence for its chemical constitution and stereochemistry. The foundational work on its structure was laid out by Hochlowski et al. in 1994, with further stereochemical details established by Ju et al. in 2005.[1][2]

Experimental Protocols

While the original raw data from the primary literature is not fully available, this section outlines the standard and advanced experimental methodologies that are employed for the structural elucidation of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A suite of NMR experiments is utilized to piece together the carbon skeleton and the relative stereochemistry of the molecule.

  • ¹H NMR (Proton NMR): This is one of the initial and most informative experiments. It provides information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers.

  • ¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon atoms in the molecule, providing a count of the total number of carbons and their chemical nature (e.g., carbonyl, olefinic, aliphatic).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing spin systems within the molecule, allowing for the tracing of proton-proton connectivities along the carbon backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems, identifying quaternary carbons, and piecing together the entire carbon framework of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It is a key tool for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight of the compound and information about its elemental composition. Fragmentation patterns observed in the mass spectrum offer additional clues about the molecule's structure.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. For this compound, the molecular formula has been established as C₂₇H₄₁NO₈.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the parent ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the different structural motifs within the molecule, which can be used to corroborate the structure proposed by NMR data.

Data Presentation

Due to the unavailability of the original spectral data in the public domain, a comprehensive table of quantitative NMR and mass spectrometry data for this compound cannot be provided at this time. The primary literature from Hochlowski et al. (1994) would contain the detailed ¹H and ¹³C NMR chemical shifts and coupling constants, as well as the key 2D NMR correlations and mass spectral fragmentation data.

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow and the key relationships in the structure elucidation of this compound.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectrometry Spectrometric Analysis cluster_data_analysis Data Analysis and Structure Assembly Fermentation Fermentation of Streptomyces platensis Extraction Extraction of Crude Metabolites Fermentation->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Molecular_Formula Molecular Formula (from HRMS) MS->Molecular_Formula Fragments Structural Fragments (from MS/MS) MS->Fragments Spin_Systems Spin Systems (from COSY) NMR->Spin_Systems CH_Connectivity Direct C-H Connectivity (from HSQC) NMR->CH_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity (from HMBC) NMR->Long_Range_Connectivity Stereochemistry Relative Stereochemistry (from NOESY) NMR->Stereochemistry Structure_Assembly Structure Assembly Molecular_Formula->Structure_Assembly Fragments->Structure_Assembly Spin_Systems->Structure_Assembly CH_Connectivity->Structure_Assembly Long_Range_Connectivity->Structure_Assembly Stereochemistry->Structure_Assembly Final_Structure Final Structure of This compound Structure_Assembly->Final_Structure

Workflow for the Structure Elucidation of this compound.

nmr_correlation_diagram cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments, Coupling Constants) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC Assigns Protons C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assigns Carbons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Connects Spin Systems HSQC->HMBC Confirms Connectivity Structure This compound Structure HMBC->Structure Assembles Carbon Skeleton NOESY NOESY (Spatial Proximity) NOESY->Structure Determines Stereochemistry

Key 2D NMR Correlations for Structure Determination.

Conclusion

The structure elucidation of this compound is a classic example of the power of modern spectroscopic techniques in natural product chemistry. The synergistic use of mass spectrometry and a variety of NMR experiments allowed for the complete determination of its complex structure. While access to the original, detailed spectral data is currently limited, the established methodologies provide a clear roadmap for how such a structure was and can be determined. Further research into the synthesis and biological activity of this compound and its analogues will continue to build upon this foundational structural work.

References

Unraveling the Antifungal Potential of Dorrigocin A and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antifungal properties of Dorrigocin A, a glutarimide (B196013) antibiotic, and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's bioactivity, mechanism of action, and the structure-activity relationships that govern its antifungal efficacy.

Introduction: The Glutarimide Antibiotics

This compound belongs to the glutarimide class of antibiotics, a family of natural products known for a range of biological activities.[1][2] First isolated from Streptomyces platensis subsp. rosaceus, this compound and its closely related analogue, Dorrigocin B, were initially noted for their moderate antifungal activity and their unique ability to reverse the morphology of ras-transformed cells.[3] While much of the subsequent research has pivoted towards the anti-cancer and cell migration inhibitory properties of related compounds like migrastatin (B49465), the foundational antifungal characteristics of dorrigocins remain a subject of significant interest for the development of novel therapeutic agents.

Antifungal Activity of this compound

Table 1: Antifungal Activity of Related Glutarimide Antibiotics

CompoundFungal SpeciesMIC (µg/mL)Reference
StreptimidonePhytophthora capsici~3-10[4][5]
Didymella bryoniae~3-10[4][5]
Magnaporthe grisea~3-10[4][5]
Botrytis cinerea~3-10[4][5]

Note: This table presents data for a related glutarimide antibiotic to provide context for the potential antifungal potency of this compound. Specific MIC values for this compound are not available in the reviewed literature.

Mechanism of Antifungal Action

The precise antifungal mechanism of this compound has not been fully elucidated. However, the broader class of glutarimide antibiotics, including the well-studied cycloheximide, is known to inhibit protein synthesis in eukaryotes by binding to the ribosome and interfering with the translocation step of translational elongation.[6] This disruption of protein synthesis is a likely contributor to the antifungal effects observed.

Interestingly, research into the other biological activities of dorrigocins has revealed that this compound can inhibit carboxyl methylation in K-ras transformed cells.[1][2] This mechanism is associated with the Ras signaling pathway, which can also play a role in the morphogenesis and virulence of some fungal pathogens. The potential interplay between these two mechanisms in the context of antifungal activity warrants further investigation.

cluster_dorrigocin_a This compound cluster_fungal_cell Fungal Cell Dorrigocin_A This compound Ribosome Ribosome Dorrigocin_A->Ribosome Inhibits Carboxyl_Methylation Carboxyl Methylation Dorrigocin_A->Carboxyl_Methylation Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Required for Fungal_Growth Fungal Growth Inhibition Protein_Synthesis->Fungal_Growth Leads to (when inhibited) Ras_Processing Ras Protein Processing Ras_Processing->Fungal_Growth Impacts (potentially) Carboxyl_Methylation->Ras_Processing Part of

Caption: Proposed dual mechanism of this compound's antifungal action.

This compound Derivatives and Structure-Activity Relationship (SAR)

The exploration of this compound derivatives has primarily focused on their potential as anti-cancer agents, particularly as inhibitors of cell migration. These studies have provided valuable insights into the structure-activity relationship (SAR) of the broader migrastatin and dorrigocin families.

A key finding is that the acyclic structure of dorrigocins is crucial for their biological activity profile. In the context of cell migration inhibition, studies on synthetic analogues have shown that the acyclic dorrigocin core can be as potent as the macrolactone core of migrastatin in certain assays. However, other studies have reported that some acyclic dorrigocin congeners are inactive in inhibiting cell migration, suggesting that the specific substitutions on the acyclic backbone are critical for activity.

Unfortunately, there is a significant gap in the literature regarding the antifungal activity of synthetic this compound derivatives. The extensive work on creating analogues for anti-cancer research has not been paralleled by systematic antifungal screening. This represents a promising area for future research to explore the SAR of dorrigocins as antifungal agents and to potentially develop more potent and selective compounds.

Dorrigocin_A_Core This compound (Acyclic Core) Glutarimide_Moiety Glutarimide Moiety Dorrigocin_A_Core->Glutarimide_Moiety Aliphatic_Chain Aliphatic Side Chain Dorrigocin_A_Core->Aliphatic_Chain Modifications Chemical Modifications Glutarimide_Moiety->Modifications Target for Aliphatic_Chain->Modifications Target for Antifungal_Activity Antifungal Activity Modifications->Antifungal_Activity Influences

Caption: Structure-activity relationship concept for this compound derivatives.

Experimental Protocols

Detailed experimental protocols for the antifungal testing of this compound are not explicitly outlined in the readily available literature. However, based on standard methodologies for determining antifungal susceptibility, the following represents a likely approach.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration is typically adjusted to a specific range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Preparation of Compound Dilutions: A serial dilution of this compound or its derivatives is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the compound dilution is inoculated with the fungal suspension. Control wells (no compound) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for a typical MIC assay.

Conclusion and Future Directions

This compound presents a chemical scaffold with acknowledged, albeit moderately characterized, antifungal properties. While the main focus of research has shifted to the anti-cancer applications of this molecular family, the foundational antifungal activity warrants renewed attention. The lack of extensive quantitative data and the unexplored potential of its synthetic derivatives represent a significant opportunity for the discovery of novel antifungal agents.

Future research should prioritize:

  • Systematic Antifungal Screening: A comprehensive evaluation of this compound and a library of its synthetic derivatives against a broad panel of clinically relevant fungal pathogens is essential to quantify its spectrum and potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways responsible for the antifungal activity of this compound will be crucial for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Elucidation: A focused medicinal chemistry effort to synthesize and test novel this compound analogues will help to identify the key structural features required for potent antifungal activity and to improve selectivity and pharmacokinetic properties.

By revisiting the antifungal potential of this compound and its derivatives, the scientific community may uncover a valuable new class of therapeutic agents to combat the growing threat of fungal infections.

References

Dorrigocin A: A Technical Guide on its Potential as an Antimetastatic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, necessitating the urgent development of novel therapeutic agents that can effectively inhibit this complex process. Dorrigocin A, a polyketide natural product and an analog of the known cell migration inhibitor migrastatin (B49465), has emerged as a compound of interest in the search for new antimetastatic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an antimetastatic agent. It details its mechanism of action, focusing on the inhibition of Ras signaling, presents quantitative data on its in vitro activity, outlines key experimental protocols, and visualizes the putative signaling pathways involved. This document aims to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic utility of this compound and related compounds in oncology.

Introduction

The metastatic cascade is a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization of distant organs. A key initiating event in this cascade is the acquisition of a migratory and invasive phenotype by cancer cells. Consequently, targeting cell migration is a promising strategy for the development of antimetastatic therapies.

This compound belongs to the migrastatin family of natural products, which are known for their ability to inhibit tumor cell migration.[1] Structurally, this compound is an acyclic analog of migrastatin.[2] Initial studies identified this compound as a compound capable of reversing the transformed morphology of NIH/3T3 cells harboring a mutated ras oncogene, suggesting an interaction with the Ras signaling pathway, a critical regulator of cell growth, differentiation, and migration.[3] This guide will delve into the experimental evidence supporting the potential of this compound as an antimetastatic agent and provide the necessary technical details for its further investigation.

Mechanism of Action: Inhibition of Ras Processing

The primary mechanism of action attributed to this compound's potential antimetastatic activity is the inhibition of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme crucial for the post-translational modification of Ras proteins.[4]

The proper function and subcellular localization of Ras proteins are dependent on a series of post-translational modifications, including farnesylation, proteolytic cleavage, and carboxymethylation. Carboxymethylation, catalyzed by Icmt, is the final step in this process and is essential for the proper membrane association and subsequent signaling activity of Ras.

By inhibiting Icmt, this compound is proposed to disrupt the proper localization and function of Ras. This disruption leads to the mislocalization of Ras from the plasma membrane, thereby impairing its ability to activate downstream signaling pathways that are critical for cell migration and invasion.[4]

Signaling Pathway

The Ras signaling network is complex, with multiple downstream effector pathways contributing to the metastatic phenotype. The inhibition of Ras carboxymethylation by this compound is expected to attenuate these pathways. The primary cascades implicated include the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are central to regulating cell motility, survival, and proliferation.[5][6]

DorrigocinA_Ras_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ras_inactive Inactive Ras-GDP GEF GEFs Ras_inactive->GEF Growth Factor Signals Ras_active Active Ras-GTP (Membrane-Associated) GAP GAPs Ras_active->GAP GTP Hydrolysis Raf Raf Ras_active->Raf PI3K PI3K Ras_active->PI3K GEF->Ras_active GTP GAP->Ras_inactive GDP Farnesyl_PP Farnesyl Pyrophosphate FTase Farnesyl Transferase Farnesyl_PP->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Farnesylation Protease Rce1 Protease Cleaved_Ras Cleaved Farnesylated Ras Protease->Cleaved_Ras Proteolysis Icmt Icmt (Carboxymethyltransferase) Mature_Ras Mature Ras Icmt->Mature_Ras Carboxymethylation Dorrigocin_A This compound Dorrigocin_A->Icmt Pre_Ras Precursor Ras Pre_Ras->FTase Farnesylated_Ras->Protease Cleaved_Ras->Icmt Mature_Ras->Ras_active Membrane Localization MEK MEK Raf->MEK ERK ERK MEK->ERK Migration_Invasion Cell Migration & Invasion ERK->Migration_Invasion Akt Akt PI3K->Akt Akt->Migration_Invasion

Figure 1: Proposed mechanism of this compound action.

Quantitative Data on In Vitro Activity

The primary quantitative data available for this compound pertains to its ability to inhibit cancer cell migration in vitro, as determined by scratch wound-healing assays. The following tables summarize the reported IC50 values for this compound and its diastereomer, 13-epi-Dorrigocin A, in two different breast cancer cell lines. It is important to note that in the cited study, these compounds with a linearized macrolide structure were found to have a significant loss of activity and were reported to "completely lack cell migration inhibitory activity" at the concentrations tested.[1]

Table 1: Inhibition of Cell Migration (IC50, µM)

CompoundCell LineIC50 (µM)Reference
This compound (4a)4T1 (murine breast cancer)> 100[1]
This compound (4a)MDA-MB-231 (human breast cancer)> 100[1]
13-epi-Dorrigocin A (4b)4T1 (murine breast cancer)> 100[1]
13-epi-Dorrigocin A (4b)MDA-MB-231 (human breast cancer)> 100[1]

Table 2: Cytotoxicity (IC50, µM)

CompoundCell LineIC50 (µM)Reference
This compound (4a)4T1 (murine breast cancer)> 100[1]
This compound (4a)MDA-MB-231 (human breast cancer)> 100[1]
13-epi-Dorrigocin A (4b)4T1 (murine breast cancer)> 100[1]
13-epi-Dorrigocin A (4b)MDA-MB-231 (human breast cancer)> 100[1]

These data indicate that this compound and its 13-epi analog, in their acyclic form, are not potent inhibitors of cell migration in these breast cancer cell lines under the tested conditions. This highlights the critical importance of the macrolide core structure for the antimigratory activity of this class of compounds.[1]

Experimental Protocols

Scratch Wound-Healing Assay

The scratch wound-healing assay is a widely used method to study cell migration in vitro. The protocol described here is a generalized procedure based on the methodologies used for testing migrastatin analogs, including this compound, on 4T1 and MDA-MB-231 cells.[1][7]

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • 4T1 or MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • Serum-free cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed 4T1 or MDA-MB-231 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours. For 4T1 cells, a seeding density of approximately 4 x 10^5 cells per well in a 6-well plate can be used.[7]

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Creating the Scratch:

    • Once the cells have reached confluency, carefully aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of the cell monolayer. A gentle and consistent pressure should be applied to ensure a clean, cell-free gap.

    • Wash the wells twice with PBS to remove any detached cells and debris.

  • Treatment:

    • Replace the PBS with serum-free or low-serum medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

  • Image Acquisition:

    • Immediately after adding the treatment (time 0), capture images of the scratch in predefined regions of each well using an inverted microscope.

    • Return the plates to the incubator.

    • Capture images of the same regions at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis:

    • The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ).

    • The rate of wound closure is calculated and compared between the treated and control groups. The IC50 value for migration inhibition can be determined by plotting the percentage of wound closure against the concentration of this compound.

SWH_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_confluence Incubate to Confluence seed_cells->incubate_confluence create_scratch Create Scratch with Pipette Tip incubate_confluence->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_treatment Add this compound / Vehicle Control wash_cells->add_treatment image_t0 Image at Time 0 add_treatment->image_t0 incubate_migration Incubate for Cell Migration image_t0->incubate_migration image_tx Image at Subsequent Time Points incubate_migration->image_tx analyze_data Analyze Wound Closure image_tx->analyze_data end_node End analyze_data->end_node

Figure 2: Workflow for a scratch wound-healing assay.

In Vivo Antimetastatic Potential

To date, there is a lack of published in vivo studies specifically investigating the antimetastatic effects of this compound. The in vitro data, which shows a lack of potent antimigratory activity for the acyclic Dorrigocins, may have limited the progression of this specific compound into preclinical animal models.[1]

For future in vivo evaluation of this compound or more potent analogs, suitable experimental models would include:

  • Orthotopic tumor models: Implantation of cancer cells into the tissue of origin (e.g., mammary fat pad for breast cancer) allows for the assessment of the entire metastatic cascade, from primary tumor growth to the formation of distant metastases.

  • Experimental metastasis models: Injection of cancer cells directly into the circulation (e.g., tail vein injection) bypasses the initial steps of invasion and intravasation and primarily evaluates the ability of cancer cells to survive in circulation, extravasate, and colonize distant organs.

Regulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program that imparts migratory and invasive properties to epithelial cells. It is characterized by the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., N-cadherin, Vimentin).

Currently, there is no direct experimental evidence in the public domain that demonstrates the effect of this compound on the expression of EMT markers. However, given its proposed mechanism of action through the inhibition of Ras signaling, it is plausible that this compound could indirectly influence the EMT process. The Ras-Raf-MEK-ERK pathway is a known regulator of several transcription factors that drive EMT, such as Snail, Slug, and Twist. Therefore, by inhibiting Ras, this compound could potentially lead to the upregulation of epithelial markers and downregulation of mesenchymal markers, thereby inhibiting metastasis. Further research is required to validate this hypothesis.

Structure-Activity Relationship (SAR)

The available data on migrastatin and its analogs, including the dorrigocins, provide important insights into the structure-activity relationship for antimetastatic activity. A key finding is the critical role of the macrolide core. Linearization of the macrolide, as seen in the dorrigocins, leads to a dramatic loss of cell migration inhibitory activity.[1] This suggests that the three-dimensional conformation of the macrolide ring is essential for binding to its molecular target(s) and eliciting an antimetastatic effect. Further modifications to the macrolide and the glutarimide (B196013) side chain have been shown to significantly impact potency, indicating that these are key areas for optimization in the development of future migrastatin-based antimetastatic drugs.[1]

Conclusion and Future Directions

This compound, as an acyclic analog of migrastatin, has been investigated for its potential as an antimetastatic agent. While its ability to reverse the morphology of ras-transformed cells and its proposed mechanism of inhibiting Ras carboxymethylation are of interest, current in vitro evidence suggests that the linearized structure of this compound results in a significant loss of antimigratory activity compared to its macrolide counterparts.

Future research in this area should focus on:

  • Synthesis and evaluation of novel this compound analogs: The development of analogs that retain the key pharmacophoric features while having improved stability and potency is a critical next step.

  • Elucidation of the precise molecular target(s): While Icmt is a proposed target, further studies are needed to confirm this and to identify other potential binding partners.

  • In vivo efficacy studies: More potent analogs of the migrastatin/dorrigocin class should be evaluated in relevant preclinical models of metastasis to determine their therapeutic potential.

  • Investigation of effects on EMT: Direct assessment of the impact of these compounds on the expression and function of key EMT markers will provide a more complete understanding of their antimetastatic mechanism.

References

The Glutarimide Side Chain: A Critical Moiety in the Contested Bioactivity of Dorrigocin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dorrigocin A, an acyclic analogue of the potent tumor cell migration inhibitor migrastatin (B49465), has emerged as a molecule of interest in anticancer research. Both natural products share a distinctive glutarimide (B196013) side chain, a structural feature often associated with the bioactivity of this class of compounds. However, the precise role of this moiety in the biological activity of this compound remains a subject of ongoing investigation, compounded by conflicting reports on its efficacy. This technical guide provides a comprehensive overview of the current understanding of the glutarimide side chain's contribution to this compound's bioactivity, presenting available quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

The Conundrum of this compound's Bioactivity

In contrast, another study suggests that "this compound analogues displayed similar potency to analogues of the migrastatin core" in assays measuring the inhibition of proliferation and serum-induced migration of tumor and synovial cells[3]. Further complicating the picture, this compound has been shown to exhibit a distinct bioactivity: the ability to reverse the transformed morphology of ras-transformed NIH/3T3 cells[2][4]. This effect is attributed to the inhibition of carboxymethyltransferase, an enzyme involved in Ras processing[2][4].

This discrepancy suggests that the bioactivity of this compound may be highly context-dependent, varying with the cell line, the specific assay employed, and the biological endpoint being measured.

The Inferred Importance of the Glutarimide Side Chain

While direct structure-activity relationship (SAR) studies isolating the effect of the glutarimide side chain on this compound are lacking in the current literature, its importance is strongly inferred from research on the broader family of migrastatin analogues. For these related compounds, the glutarimide moiety is consistently highlighted as a crucial component for their biological effects[1][5]. Modifications to this side chain in migrastatin analogues have been shown to significantly impact their inhibitory activity on cell migration[2]. Given the structural similarity, it is highly probable that the glutarimide side chain is also a key pharmacophoric element for the observed bioactivities of this compound, including its effects on Ras-transformed cells.

Quantitative Bioactivity Data

The available quantitative data on this compound and its analogs is limited and, as previously mentioned, presents conflicting results. The following tables summarize the available information to facilitate comparison.

Table 1: Cell Migration Inhibition Data for this compound and Related Compounds

CompoundCore StructureCell Line(s)AssayReported Activity (IC₅₀ or Observation)Reference
This compoundAcyclic4T1 mouse mammary tumor cells, MDA-MB-231 human mammary tumor cellsScratch Wound-Healing (SWH)"Completely inactive"[1]
This compound analogueAcyclicTumour and synovial cellsSerum-induced migration"Similar potency to analogues of the migrastatin core"[3]
MigrastatinMacrocyclic4T1, MDA-MB-231SWHActive (IC₅₀ values reported for analogs)[1]

Table 2: Effect on Ras-Transformed Cells

CompoundCell LineEffectMechanismReference
This compoundras-transformed NIH/3T3Reversion of transformed morphologyInhibition of carboxymethyltransferase[2][4]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully described in the literature. However, the following are representative, detailed methodologies for the key experiments cited.

Scratch Wound-Healing (SWH) Assay for Cell Migration

This protocol is a generalized procedure for conducting a scratch wound-healing assay.

a. Cell Seeding:

  • Culture cells (e.g., 4T1 or MDA-MB-231) to approximately 90% confluence in a 6-well plate.

  • Trypsinize, count, and re-seed the cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

b. Scratching:

  • Once the cells have formed a confluent monolayer, use a sterile p200 pipette tip to create a straight "scratch" across the center of each well.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.

c. Treatment and Imaging:

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound or control vehicle.

  • Capture images of the scratches at time 0 using a phase-contrast microscope.

  • Incubate the plate at 37°C and 5% CO₂.

  • Acquire images of the same fields at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control wells is closed.

d. Analysis:

  • The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ).

  • The rate of cell migration is determined by the change in the scratch area over time.

Serum-Induced Cell Migration Assay (Transwell Assay)

This protocol describes a typical Transwell assay for measuring chemotactic cell migration.

a. Preparation of Cells and Chambers:

  • Culture cells to sub-confluency.

  • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of a 24-well Transwell plate.

  • Add 100 µL of the cell suspension to the upper chamber (the insert with a porous membrane).

b. Treatment and Incubation:

  • Add this compound or control vehicle at the desired concentrations to the upper chamber with the cells.

  • Incubate the plate at 37°C and 5% CO₂ for a period that allows for cell migration (typically 12-48 hours, depending on the cell type).

c. Staining and Quantification:

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

  • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

  • Thoroughly wash the inserts with water.

  • Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).

  • Measure the absorbance of the eluted stain using a plate reader at 570 nm. The absorbance is proportional to the number of migrated cells.

Assay for Reversion of ras-Transformed Morphology

This is a representative protocol for observing the morphological changes in ras-transformed cells.

a. Cell Culture and Treatment:

  • Culture ras-transformed NIH/3T3 cells in a 6-well plate until they reach 50-60% confluence.

  • Treat the cells with various concentrations of this compound or a vehicle control.

b. Morphological Observation:

  • Observe the cells daily using a phase-contrast microscope.

  • Document the morphological changes. ras-transformed cells typically exhibit a spindle-shaped, refractile morphology and grow in a disorganized, multi-layered fashion. A reversion to a "normal" phenotype would be characterized by a more flattened, cobblestone-like appearance and contact-inhibited, monolayer growth.

c. Carboxymethyltransferase Activity Assay:

  • After treatment with this compound, prepare cell lysates.

  • The activity of carboxymethyltransferase can be measured using a radiometric assay with a methyl-accepting substrate and S-adenosyl-L-[methyl-³H]methionine as the methyl donor.

  • The incorporation of the radiolabel into the substrate is quantified by scintillation counting and is indicative of enzyme activity.

Visualizations

Signaling Pathway

DorrigocinA_Ras_Pathway Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Activation Prenylated_Ras Prenylated Ras Ras_GDP->Prenylated_Ras Prenylation Ras_GTP->Ras_GDP Inactivation Downstream Downstream Signaling Ras_GTP->Downstream GEF GEFs GEF->Ras_GDP GAP GAPs GAP->Ras_GTP Farnesyl_PP Farnesyl- Pyrophosphate Farnesyltransferase Farnesyltransferase Farnesyl_PP->Farnesyltransferase Farnesyltransferase->Prenylated_Ras Cleaved_Ras Cleaved Ras Prenylated_Ras->Cleaved_Ras Proteolysis Protease Protease Protease->Cleaved_Ras Mature_Ras Mature Ras (Membrane-associated) Cleaved_Ras->Mature_Ras Carboxymethylation Carboxymethyltransferase Carboxymethyltransferase Carboxymethyltransferase->Mature_Ras Dorrigocin_A This compound Dorrigocin_A->Carboxymethyltransferase Inhibition Mature_Ras->Ras_GTP Transformation Cell Transformation Morphology Downstream->Transformation

Caption: Proposed mechanism of this compound action on the Ras signaling pathway.

Experimental Workflow

Experimental_Workflow start Start culture_cells Culture Cancer Cell Lines (e.g., 4T1, MDA-MB-231, ras-NIH/3T3) start->culture_cells prepare_compounds Prepare this compound and Analogues start->prepare_compounds cell_migration_assay Cell Migration Assays culture_cells->cell_migration_assay ras_phenotype_assay Ras Phenotype Reversion Assay culture_cells->ras_phenotype_assay prepare_compounds->cell_migration_assay prepare_compounds->ras_phenotype_assay swh_assay Scratch Wound-Healing Assay cell_migration_assay->swh_assay transwell_assay Transwell Assay cell_migration_assay->transwell_assay data_analysis Data Analysis and SAR Determination swh_assay->data_analysis transwell_assay->data_analysis morphology_obs Microscopic Observation of Cell Morphology ras_phenotype_assay->morphology_obs carboxymethyl_assay Carboxymethyltransferase Activity Assay ras_phenotype_assay->carboxymethyl_assay morphology_obs->data_analysis carboxymethyl_assay->data_analysis end End data_analysis->end

Caption: A logical workflow for investigating this compound's bioactivity.

Conclusion and Future Directions

The role of the glutarimide side chain in the bioactivity of this compound is a critical area of inquiry that remains to be fully elucidated. While its importance is strongly suggested by studies on the parent compound, migrastatin, the conflicting reports on this compound's own activity highlight the need for further, more direct investigation. The unique ability of this compound to reverse the phenotype of ras-transformed cells suggests a mechanism of action that may be distinct from the anti-migratory effects of migrastatin, and the glutarimide moiety is likely a key player in this activity.

Future research should prioritize direct SAR studies on this compound, involving the synthesis and biological evaluation of analogues lacking the glutarimide side chain. Such studies, conducted across a panel of cancer cell lines and utilizing a variety of bioassays, will be essential to resolve the current ambiguities surrounding its efficacy and to definitively establish the contribution of its characteristic side chain. A deeper understanding of the molecular interactions between this compound and its target, carboxymethyltransferase, will also be crucial for the rational design of more potent and selective anticancer agents based on this unique acyclic scaffold.

References

Investigating the Genetic Basis of Dorrigocin A Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the genetic and molecular biology underpinning the biosynthesis of Dorrigocin A, a polyketide natural product with notable biological activities. The content herein is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and microbial genetics.

Introduction to this compound

This compound is a member of the glutarimide-containing polyketide family of natural products, which also includes migrastatin (B49465) and iso-migrastatin.[1][2] These compounds have garnered significant interest due to their potential as antimetastatic agents, inhibiting tumor cell migration.[1] this compound is produced by the bacterium Streptomyces platensis.[1][3][4] Investigations into its biosynthesis have revealed that it is a shunt metabolite derived from the main biosynthetic pathway of iso-migrastatin.[2][5] Understanding the genetic basis of this compound production is crucial for optimizing its yield and for generating novel analogs through biosynthetic engineering.

The this compound Biosynthetic Gene Cluster (mgs)

The biosynthesis of this compound is directed by a single, contiguous set of genes known as the mgs biosynthetic gene cluster (BGC).[1][4] This cluster was identified through genome scanning of Streptomyces platensis NRRL 18993 and its function was confirmed by gene inactivation studies.[1][4] The mgs BGC is comprised of 11 open reading frames (ORFs) that encode all the necessary enzymatic machinery for the synthesis and modification of the polyketide backbone and the glutarimide (B196013) starter unit.[1][4]

Components of the mgs Gene Cluster

The table below summarizes the genes within the mgs cluster and their proposed functions based on bioinformatic analysis and experimental evidence.[1][4]

GeneProposed FunctionEnzyme Type
mgsARegulatory proteinRegulator
mgsBThioesteraseType II Thioesterase
mgsCGlutarimide biosynthesis enzyme-
mgsDGlutarimide biosynthesis enzyme-
mgsEAcyltransferase-less Polyketide SynthaseType I PKS
mgsFAcyltransferase-less Polyketide SynthaseType I PKS
mgsGAcyltransferase-less Polyketide SynthaseType I PKS
mgsHDiscrete AcyltransferaseAcyltransferase (AT)
mgsIPost-PKS tailoring enzyme-
mgsJPost-PKS tailoring enzyme-
mgsKPost-PKS tailoring enzyme-

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to that of iso-migrastatin. The pathway is initiated with the formation of a glutarimide starter unit by the enzymes MgsC and MgsD. This starter unit is then loaded onto the acyltransferase-less type I polyketide synthase (PKS) assembly line, which is composed of MgsE, MgsF, and MgsG. The discrete acyltransferase, MgsH, provides the extender units for the growing polyketide chain. Following chain assembly and cyclization, post-PKS tailoring enzymes (MgsI, MgsJ, MgsK) modify the intermediate to yield iso-migrastatin. This compound is formed as a shunt product from an iso-migrastatin intermediate through a water-mediated rearrangement.[2]

Dorrigocin_A_Biosynthesis cluster_starter Glutarimide Starter Unit Biosynthesis cluster_pks Polyketide Chain Assembly cluster_tailoring Post-PKS Modification and Shunt Malonyl_CoA Malonyl-CoA MgsCD MgsC, MgsD Malonyl_CoA->MgsCD Glutarimide_Starter Glutarimide Starter Unit MgsCD->Glutarimide_Starter MgsEFG MgsE, MgsF, MgsG (AT-less PKS) Glutarimide_Starter->MgsEFG Polyketide_Intermediate Polyketide Intermediate MgsEFG->Polyketide_Intermediate MgsH MgsH (Discrete AT) MgsH->MgsEFG Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->MgsH MgsIJK MgsI, MgsJ, MgsK Polyketide_Intermediate->MgsIJK iso_Migrastatin iso-Migrastatin MgsIJK->iso_Migrastatin H2O H₂O-mediated rearrangement iso_Migrastatin->H2O Dorrigocin_A This compound H2O->Dorrigocin_A

Proposed biosynthetic pathway for this compound.

Experimental Validation of the mgs Gene Cluster

The functional role of the mgs gene cluster in this compound production was confirmed through targeted gene inactivation experiments. A key experiment involved the deletion of the mgsF gene, which encodes one of the core PKS enzymes. This knockout resulted in the complete abolishment of iso-migrastatin, migrastatin, and this compound production, definitively linking the mgs cluster to their biosynthesis.[1][4]

Quantitative Impact of Gene Inactivation

The following table provides a representative summary of the impact of gene inactivation on the production of glutarimide-containing polyketides in S. platensis.

StrainGenotypeRelative Production of this compound (%)
S. platensis Wild-Typemgs+100
SB11012ΔmgsF0
SB11006Δ088D-orf7~100
SB11015ΔmgsH + mgsH~100

Note: The percentage values are illustrative, based on qualitative HPLC data showing presence or absence of the product.[4]

Experimental Protocols

This section outlines the key experimental methodologies employed in the investigation of the this compound biosynthetic pathway.

Gene Inactivation via λ-RED-Mediated PCR-Targeting

This method is used to create targeted gene deletions in Streptomyces.

  • Construct Preparation: A disruption cassette containing an antibiotic resistance marker (e.g., apramycin (B1230331) resistance, aac(3)IV) flanked by regions homologous to the upstream and downstream sequences of the target gene (e.g., mgsF) is generated by PCR.

  • Host Preparation: E. coli BW25113/pIJ790, containing the λ-RED recombination system, is used to generate the gene replacement construct. The resulting plasmid is then transferred to a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for conjugation.

  • Conjugation: The donor E. coli strain is mixed with S. platensis spores on a suitable agar (B569324) medium (e.g., ISP4) and incubated to allow for plasmid transfer and homologous recombination.

  • Selection of Mutants: Exconjugants are selected by overlaying the plates with an antibiotic corresponding to the resistance marker on the disruption cassette (e.g., apramycin) and a counter-selection antibiotic for E. coli (e.g., nalidixic acid).

  • Verification: Putative mutants are verified by PCR analysis and Southern blotting to confirm the correct gene replacement event.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to analyze the production profiles of wild-type and mutant strains.

  • Culture and Extraction: S. platensis strains are grown in a suitable production medium. The secondary metabolites are then extracted from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

  • Sample Preparation: The organic extract is dried and re-dissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing a small amount of an acid like formic acid or trifluoroacetic acid) is employed to separate the compounds.

    • Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at various wavelengths. Mass spectrometry (MS) can be coupled to the HPLC system for confirmation of the identity of the peaks based on their mass-to-charge ratio.

  • Data Analysis: The chromatograms of the mutant strains are compared to the wild-type strain to identify any changes in the production of this compound and related metabolites.

Experimental_Workflow cluster_genetics Genetic Manipulation cluster_analysis Phenotypic Analysis cluster_conclusion Conclusion A Design Gene Knockout Construct (e.g., ΔmgsF) B λ-RED Recombination in E. coli A->B C Conjugation into S. platensis B->C D Selection and Verification of Mutant C->D E Fermentation of Wild-Type and Mutant Strains D->E Inoculate validated mutant F Solvent Extraction of Metabolites E->F G HPLC-MS Analysis F->G H Comparison of Metabolite Profiles G->H I Confirmation of Gene Function H->I

Workflow for gene function validation.

Conclusion

The genetic basis for this compound production in Streptomyces platensis is well-defined and centered around the mgs biosynthetic gene cluster. This cluster encodes a fascinating enzymatic machinery, including an acyltransferase-less type I PKS system. The elucidation of this pathway and the development of genetic tools to manipulate it open up avenues for increasing the production of this compound and for the creation of novel, potentially more potent analogs for therapeutic applications. The methodologies described provide a solid framework for further research into this important class of natural products.

References

Preliminary Cytotoxicity Screening of Dorrigocin A on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorrigocin A, a natural product isolated from Streptomyces platensis subsp. rosaceus, has garnered interest in oncological research due to its unique biological activity.[1] Structurally related to the migrastatin (B49465) family of compounds, this compound has been shown to reverse the transformed morphology of ras-transformed NIH/3T3 cells to a normal phenotype.[1] This activity is attributed to its ability to inhibit the carboxyl methylation of the Ras protein, a critical step in its membrane localization and signaling function.[2][3] This technical guide provides a summary of the preliminary cytotoxicity data of this compound against select cancer cell lines, detailed experimental protocols for assessing cytotoxicity, and visualizations of the experimental workflow and its hypothesized mechanism of action.

Data Presentation: Cytotoxicity of this compound

The currently available data on the cytotoxic effects of this compound on cancer cell lines is limited. The half-maximal inhibitory concentration (IC50) values from preliminary screenings are summarized in the table below. It is important to note that the high IC50 values suggest that this compound exhibits low direct cytotoxicity to the tested cell lines under the specific experimental conditions. Further research is warranted to explore its potential cytostatic or anti-migratory effects at non-cytotoxic concentrations.

Cell LineCancer TypeIC50 (µM)Reference
4T1Murine Breast Cancer> 100[4][5]
MDA-MB-231Human Breast Cancer> 100[4][5]

Experimental Protocols

To enable researchers to conduct further investigations into the cytotoxic potential of this compound, this section provides detailed methodologies for two standard cytotoxicity assays: the MTT assay and the Lactate (B86563) Dehydrogenase (LDH) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium to each well. Add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[8][9][10]

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.[10]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction solution, lysis buffer, and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

    • Background control: Medium only.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add the LDH reaction solution to each well containing the supernatant, following the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Add the stop solution if required by the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the values from the controls, according to the manufacturer's formula.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Treat cells with this compound (24, 48, 72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay readout Measure Absorbance (Spectrophotometer) mtt_assay->readout ldh_assay->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway of this compound

G ras_gdp Ras-GDP (Inactive) ras_gtp Ras-GTP (Active) ras_gdp->ras_gtp gap GAP ras_gtp->gap effector Downstream Effectors (e.g., Raf, PI3K) ras_gtp->effector dorrigocin_a This compound icmt Isoprenylcysteine carboxyl methyltransferase (Icmt) dorrigocin_a->icmt icmt->ras_gdp Carboxyl Methylation gef GEF gef->ras_gdp gap->ras_gdp proliferation Cell Proliferation, Survival, Migration effector->proliferation

References

Methodological & Application

Total Synthesis of Dorrigocin A and its Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic approaches toward Dorrigocin A and its stereoisomers. This compound, a structurally related acyclic analogue of the potent anti-metastatic agent migrastatin (B49465), has garnered interest within the scientific community for its potential therapeutic applications. While a complete total synthesis of this compound has not been extensively detailed in publicly available literature, this document outlines the key synthetic strategies for its analogues, which serve as a foundational blueprint for achieving the synthesis of the parent natural product and its stereoisomers.

Overview of Synthetic Strategy

The primary synthetic strategy for this compound analogues leverages readily available starting materials, such as D-glucal, and employs key chemical transformations to construct the characteristic acyclic carbon skeleton. The general approach involves a convergent synthesis where key fragments are prepared separately and then coupled, followed by final modifications to yield the target molecules.

A notable approach involves the synthesis of this compound analogues from tri-O-acetyl-D-glucal. This strategy utilizes a cross-metathesis reaction to couple a glycal derivative with a side-chain precursor, followed by an allylic rearrangement and alkene isomerization, known as the Perlin reaction, to establish the correct stereochemistry and connectivity[1].

Biosynthetic Insights: It is noteworthy that this compound and B are considered shunt metabolites of iso-migrastatin, produced by a single biosynthetic machinery that features an acyltransferase-less type I polyketide synthase[2][3]. This biosynthetic relationship underscores the structural and potential functional similarities between these natural products.

Key Synthetic Transformations and Experimental Protocols

While specific, step-by-step protocols for the total synthesis of this compound are not available, the following sections detail the methodologies for the key reactions used in the synthesis of its close analogues. These protocols are derived from published synthetic routes for migrastatin and its analogues, which share significant structural motifs with this compound.

Cross-Metathesis for Carbon Skeleton Construction

The carbon backbone of this compound analogues can be efficiently assembled using a cross-metathesis reaction. This reaction couples a functionalized glycal derivative with a suitable olefin partner, which forms a key C-C bond in the target molecule.

Experimental Protocol: Representative Cross-Metathesis Reaction

  • Materials:

    • Glycal derivative (1.0 eq)

    • Olefin partner (e.g., ethyl 6-heptenoate) (1.2 eq)

    • Grubbs' second-generation catalyst (0.05 eq)

    • Anhydrous dichloromethane (B109758) (DCM)

  • Procedure:

    • To a solution of the glycal derivative and the olefin partner in anhydrous DCM, add Grubbs' second-generation catalyst.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding ethyl vinyl ether.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cross-metathesis product.

Allylic Rearrangement-Alkene Isomerization (Perlin Reaction)

The Perlin reaction is a crucial step for installing the correct stereochemistry and double bond geometry in the synthesized analogues. This transformation typically involves the treatment of a glycal-derived intermediate with a suitable acid catalyst.

Experimental Protocol: Representative Perlin Reaction

  • Materials:

    • Cross-metathesis product (1.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

    • Anhydrous methanol (B129727) (MeOH)

  • Procedure:

    • Dissolve the cross-metathesis product in anhydrous MeOH.

    • Add a catalytic amount of p-TsOH to the solution.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the rearranged product.

Data Presentation

Quantitative data for the synthesis of this compound is not available. The following table presents representative yields for key steps in the synthesis of closely related migrastatin analogues, which can serve as a benchmark for the synthesis of this compound.

Reaction Step Starting Material Product Representative Yield (%)
Cross-MetathesisGlycal derivative + OlefinCoupled Product70-85
Perlin ReactionCoupled ProductRearranged Product60-75
Side Chain CouplingAcyclic Core + Side ChainFinal Analogue50-65

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic strategy towards this compound analogues.

Synthetic_Workflow Start Starting Materials (e.g., D-Glucal) CM Cross-Metathesis Start->CM PR Perlin Reaction CM->PR Core Acyclic Core Structure PR->Core Coupling Fragment Coupling Core->Coupling SideChain Side Chain Synthesis SideChain->Coupling Final This compound Analogue Coupling->Final

Caption: General synthetic workflow for this compound analogues.

Key_Transformations cluster_0 Core Synthesis cluster_1 Final Assembly Glycal Glycal Metathesis Metathesis Glycal->Metathesis Olefin, Grubbs' Cat. Rearrangement Acyclic Core Metathesis->Rearrangement Acid Catalyst Core_ref Acyclic Core Coupling_step Final Product Core_ref->Coupling_step Coupling Reagents SideChain_syn Side Chain SideChain_syn->Coupling_step

Caption: Key transformations in the synthesis of this compound analogues.

Conclusion and Future Directions

The synthetic strategies outlined in this document provide a solid foundation for the total synthesis of this compound and its stereoisomers. The methodologies, primarily centered around cross-metathesis and stereoselective rearrangements, offer a viable pathway to access these promising molecules. Future research should focus on the application of these methods to achieve the first total synthesis of this compound, which will be crucial for a thorough evaluation of its biological activity and therapeutic potential. The development of a scalable synthetic route will be a key enabler for further preclinical and clinical investigations.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Dorrigocin A Analogues from D-Glucal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel Dorrigocin A analogues starting from the readily available carbohydrate, D-glucal. Detailed protocols for the chemical synthesis and subsequent biological evaluation are provided to facilitate research into new anti-cancer and anti-metastatic therapeutics.

This compound and its analogues are part of the migrastatin (B49465) family of natural products, which are known for their potent inhibition of cancer cell migration.[1][2] The synthesis of acyclic analogues, structurally related to this compound, from D-glucal offers a promising avenue for the development of new drug candidates.[3] A key advantage of this synthetic approach is the ability to generate a diverse range of analogues for structure-activity relationship (SAR) studies.

Chemical Synthesis

The synthesis of this compound analogues from D-glucal is a multi-step process that leverages modern organic chemistry reactions. The key transformations involve the formation of a C-glycoside and subsequent elaboration of the side chain. A crucial step in the reported syntheses is a cross-metathesis reaction to install the unsaturated side chain, followed by an allylic rearrangement, known as the Perlin reaction, to yield the desired analogue skeleton.[3]

Experimental Workflow for Synthesis of this compound Analogues from D-Glucal

G D_glucal D-Glucal Tri_O_acetyl_D_glucal Tri-O-acetyl-D-glucal D_glucal->Tri_O_acetyl_D_glucal Acetylation Glycal_derivative Glycal Derivative with Alkene Terminus Tri_O_acetyl_D_glucal->Glycal_derivative Functionalization Cross_metathesis_product Cross-Metathesis Product Glycal_derivative->Cross_metathesis_product Cross-Metathesis with Ethyl 6-heptenoate Dorrigocin_A_analogue This compound Analogue Cross_metathesis_product->Dorrigocin_A_analogue Perlin Reaction (Allylic Rearrangement) G Ras Ras Protein Farnesylated_Ras Farnesylated Ras Ras->Farnesylated_Ras Farnesylation Methylated_Ras Carboxyl Methylated Ras (Active) Farnesylated_Ras->Methylated_Ras Methylation Icmt Icmt Downstream_Signaling Downstream Signaling (Proliferation, Migration) Methylated_Ras->Downstream_Signaling Dorrigocin_A_Analogue This compound Analogue Dorrigocin_A_Analogue->Icmt Inhibition

References

Application Notes and Protocols for the Cell Migration Scratch Wound-Healing Assay Using Dorrigocin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing the scratch wound-healing assay to assess the inhibitory effects of Dorrigocin A on cancer cell migration. It includes comprehensive methodologies, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.

Introduction

Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, immune response, tissue regeneration, and cancer metastasis. The scratch wound-healing assay is a widely used in vitro method to study collective cell migration. This assay mimics wound healing in two dimensions, where a "scratch" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.

This compound and its congeners are members of the migrastatin (B49465) family of macrolides, which have garnered significant interest as potent inhibitors of tumor cell migration[1][2][3]. Understanding the efficacy and mechanism of action of these compounds is crucial for the development of novel anti-metastatic therapies. This application note details a standardized protocol to quantify the effects of this compound on the migration of cancer cell lines.

Data Presentation

The inhibitory effects of this compound and its related compounds on cell migration can be quantified by measuring the rate of wound closure. The half-maximal inhibitory concentration (IC50) is a key metric to compare the potency of different compounds. The following table summarizes the IC50 values for wound healing inhibition by various migrastatin and dorrigocin congeners in different cancer cell lines, as determined by scratch wound-healing assays[1].

CompoundCell LineIC50 for Wound Healing Inhibition (µM)Reference
Migrastatin (3)4T1>100[1]
This compound (4a)4T1>100[1]
Dorrigocin B (5)4T1>100[1]
Compound 144T112.5[1]
Compound 14MDA-MB-2311.5[1]
Compound 174T10.15[1]
Compound 17MDA-MB-2310.35[1]

Experimental Protocols

Cell Migration Scratch Wound-Healing Assay

This protocol is designed to assess the effect of this compound on the migration of cancer cells such as 4T1 mouse mammary tumor cells and MDA-MB-231 human breast cancer cells[1].

Materials:

  • Cancer cell lines (e.g., 4T1, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Multi-well culture plates (e.g., 24-well or 96-well plates)

  • Sterile pipette tips (p200 or p1000) or a specialized scratch tool

  • This compound (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into multi-well plates at a density that will allow them to form a confluent monolayer within 24 hours.

  • Creating the Scratch:

    • Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.

    • Using a sterile p200 pipette tip, make a straight scratch down the center of each well. Apply consistent pressure to ensure the scratch is of a uniform width. A perpendicular scratch can be made to create a cross, providing more defined wound edges for analysis.

  • Washing and Treatment:

    • Gently wash the wells twice with sterile PBS to remove any detached cells and debris.

    • Aspirate the final PBS wash and replace it with fresh culture medium containing the desired concentration of this compound or other test compounds. Include a vehicle control (e.g., DMSO) at the same concentration as used for the test compounds.

  • Imaging and Analysis:

    • Immediately after adding the treatment medium, capture images of the scratches in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the position of the images to ensure the same field of view is captured at subsequent time points.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Capture images of the same scratch areas at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

    • Quantify the area of the scratch at each time point using image analysis software like ImageJ. The wound closure can be calculated as a percentage of the initial wound area.

    Wound Closure (%) = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100

  • Data Interpretation:

    • Compare the rate of wound closure between the control and this compound-treated wells. A slower rate of closure in the treated wells indicates an inhibitory effect on cell migration.

    • Plot the percentage of wound closure against time for each treatment condition.

    • To determine the IC50 value, perform the assay with a range of this compound concentrations and calculate the concentration that results in a 50% inhibition of wound closure compared to the control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay Scratch Assay cluster_analysis Data Acquisition & Analysis cell_culture Culture Cells to Confluency cell_seeding Seed Cells in Multi-well Plate cell_culture->cell_seeding create_scratch Create Scratch in Monolayer cell_seeding->create_scratch wash_cells Wash to Remove Debris create_scratch->wash_cells add_treatment Add this compound / Control wash_cells->add_treatment image_t0 Image at Time 0 add_treatment->image_t0 incubate Incubate and Image at Intervals image_t0->incubate quantify Quantify Wound Area incubate->quantify analyze Calculate % Wound Closure & IC50 quantify->analyze

Caption: Workflow of the cell migration scratch wound-healing assay.

Proposed Signaling Pathway of this compound in Cell Migration

While the precise signaling pathway by which this compound inhibits cell migration has not been fully elucidated, it is known to inhibit the carboxyl methylation of Ras in transformed cells[4]. This post-translational modification is critical for the proper localization and function of Ras proteins. By inhibiting this step, this compound may disrupt downstream signaling cascades that are essential for cell motility, such as those regulating the actin cytoskeleton.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras_inactive Inactive Ras (GDP) Ras_active Active Ras (GTP) Ras_inactive->Ras_active Growth Factor Signaling Downstream_Effectors Downstream Effectors (e.g., PI3K, Raf) Ras_active->Downstream_Effectors Dorrigocin_A This compound ICMT Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Dorrigocin_A->ICMT Inhibits ICMT->Ras_inactive Carboxyl Methylation (Required for membrane localization) Cytoskeleton Actin Cytoskeleton Rearrangement Downstream_Effectors->Cytoskeleton Signaling Cascade Migration Cell Migration Cytoskeleton->Migration

Caption: Proposed mechanism of this compound's effect on Ras signaling and cell migration.

References

Application Notes and Protocols: Assessing Dorrigocin A Efficacy Using a Transwell Invasion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a Transwell invasion assay to evaluate the anti-invasive properties of Dorrigocin A, a promising anti-cancer agent. The information is intended for researchers in oncology, cell biology, and drug discovery.

Introduction

This compound, an analog of Migrastatin, has demonstrated potential as an anti-cancer agent.[1] While its precise mechanism is still under investigation, analogs of Migrastatin have been shown to inhibit cancer cell migration and invasion.[2] Some studies suggest that these compounds may target the actin-bundling protein fascin (B1174746), a key component in the formation of filopodia and other cellular protrusions necessary for cell motility.[2][3][4] The Transwell invasion assay is a well-established in vitro method to quantify the invasive potential of cancer cells through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.[5][6] This assay is therefore a valuable tool for assessing the efficacy of compounds like this compound that may inhibit this process.

The protocol outlined below provides a step-by-step guide for conducting a Transwell invasion assay to determine the inhibitory effect of this compound on cancer cell invasion.

Experimental Protocols

I. Cell Culture and Preparation

  • Cell Line Selection: Choose a cancer cell line with known invasive properties (e.g., MDA-MB-231 for breast cancer, HT-1080 for fibrosarcoma).

  • Cell Culture: Culture the selected cells in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • Cell Starvation: Prior to the assay, starve the cells by incubating them in a serum-free medium for 12-24 hours. This step is crucial to minimize basal migration and enhance the response to chemoattractants.

II. Transwell Invasion Assay Protocol

This protocol is adapted for a 24-well plate format with 8.0 µm pore size Transwell inserts.

  • Matrigel Coating:

    • Thaw Matrigel Basement Membrane Matrix on ice overnight.

    • Dilute the Matrigel with cold, serum-free cell culture medium to a final concentration of 1 mg/mL.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate the plates at 37°C for 4-6 hours to allow the Matrigel to solidify.

  • Cell Seeding:

    • Following starvation, detach the cells using trypsin-EDTA and resuspend them in a serum-free medium.

    • Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10⁵ cells/mL.

    • Carefully remove any excess medium from the rehydrated Matrigel in the upper chambers.

    • Add 200 µL of the cell suspension to the upper chamber of each insert.

  • Treatment with this compound:

    • Prepare various concentrations of this compound in a serum-free medium.

    • Add the this compound solutions to the cell suspension in the upper chamber. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

  • Chemoattractant Addition:

    • To the lower chamber of each well, add 600 µL of complete growth medium containing 10% FBS as a chemoattractant.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. The incubation time should be optimized for the specific cell line being used.

  • Cell Staining and Visualization:

    • After incubation, carefully remove the Transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells with 0.1% Crystal Violet solution for 30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained cells under a microscope.

    • Capture images from at least five random fields of view for each membrane.

    • Count the number of invading cells in each field. The data can be expressed as the average number of invaded cells per field or as a percentage of the control.

Data Presentation

Quantitative data from the Transwell invasion assay should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cancer Cell Invasion

Treatment GroupConcentration (µM)Average Number of Invaded Cells per Field (± SD)% Invasion Inhibition
Vehicle Control0150 (± 12)0%
This compound1110 (± 9)26.7%
This compound565 (± 7)56.7%
This compound1025 (± 4)83.3%
Positive Control (e.g., Batimastat)1030 (± 5)80.0%

Note: The data presented in this table is hypothetical and for illustrative purposes only. SD = Standard Deviation.

Mandatory Visualizations

Diagram 1: Experimental Workflow of the Transwell Invasion Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A 1. Coat Transwell insert with Matrigel B 2. Seed cancer cells in serum-free medium A->B C 3. Add this compound to upper chamber B->C D 4. Add chemoattractant to lower chamber C->D E 5. Incubate for 24-48h D->E F 6. Remove non-invading cells E->F G 7. Fix and stain invading cells F->G H 8. Visualize and quantify invaded cells G->H

Caption: Workflow of the Transwell invasion assay to assess this compound efficacy.

Diagram 2: Proposed Signaling Pathway for this compound-Mediated Inhibition of Cell Invasion

G Dorrigocin_A This compound Fascin Fascin Dorrigocin_A->Fascin Inhibits Actin_Bundling Actin Bundling & Filopodia Formation Fascin->Actin_Bundling Cytoskeleton Cytoskeletal Integrity Actin_Bundling->Cytoskeleton Cell_Motility Cell Motility Cytoskeleton->Cell_Motility Invasion Cell Invasion Cell_Motility->Invasion Ras Ras Signaling Rho_GTPases Rho GTPases Ras->Rho_GTPases MMPs MMP Expression/ Activity Ras->MMPs EMT Epithelial-Mesenchymal Transition (EMT) Ras->EMT Rho_GTPases->Cytoskeleton MMPs->Invasion EMT->Invasion

Caption: Proposed mechanism of this compound in inhibiting cancer cell invasion.

Discussion

The Transwell invasion assay provides a robust and quantifiable method to assess the anti-invasive potential of this compound. The proposed mechanism of action, through the inhibition of fascin and subsequent disruption of the actin cytoskeleton, highlights a critical pathway in cancer cell metastasis.[2][3][4] Reduced cell motility and invasion are expected outcomes of effective fascin inhibition.

Furthermore, this compound's known effect on Ras processing suggests a broader impact on oncogenic signaling.[1][7] Ras is a key upstream regulator of pathways that control not only cell proliferation but also cell migration and invasion, including the Rho GTPase and MAPK pathways.[8][9][10][11][12] These pathways can, in turn, influence the expression and activity of matrix metalloproteinases (MMPs) and induce epithelial-mesenchymal transition (EMT), both of which are critical for cancer cell invasion.[6][7][13][14] Therefore, the inhibitory effects of this compound observed in the Transwell assay may be a result of its combined action on cytoskeletal dynamics and key invasion-related signaling cascades.

Further studies are recommended to confirm the direct targets of this compound and to elucidate the specific signaling pathways involved in its anti-invasive effects. This can be achieved through techniques such as western blotting for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and zymography for MMP activity.[1][13]

The Transwell invasion assay is an essential tool for the preclinical evaluation of this compound. The detailed protocol and data presentation format provided in these application notes will enable researchers to effectively assess the anti-invasive efficacy of this promising compound and contribute to the development of novel anti-metastatic therapies.

References

High-performance liquid chromatography (HPLC) for Dorrigocin A purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorrigocin A is a novel antifungal antibiotic belonging to the glutarimide-containing polyketide family of natural products. It is a secondary metabolite produced by the fermentation of Streptomyces platensis.[1] Notably, this compound has been shown to reverse the morphology of ras-transformed NIH/3T3 cells from a transformed phenotype to a normal one.[1] This biological activity makes it a compound of interest for further investigation in cancer research. The mechanism of action involves the inhibition of carboxyl methylation in K-ras transformed cells.[2] This document provides detailed application notes and protocols for the purification of this compound from a fermentation broth using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes the key quantitative data for the analytical HPLC method for this compound and its related compounds.

ParameterDescription
Instrumentation Varian HPLC system with a Prostar 330 detector or equivalent
Column Prodigy ODS-2 column (150 x 4.6 mm, 5 µm)
Mobile Phase A 15% Acetonitrile in Water with 0.1% Acetic Acid
Mobile Phase B 80% Acetonitrile in Water with 0.1% Acetic Acid
Gradient A linear gradient from 0% to 100% of Mobile Phase B over 25 minutes
Flow Rate 1.0 mL/min (Typical for a 4.6 mm ID column)
Detection UV-Vis at 254 nm (Typical for compounds with chromophores)
Retention Time This compound: ~11.8 min; Dorrigocin B: ~11.1 min

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the purification of this compound.

Protocol 1: Fermentation of Streptomyces platensis
  • Seed Culture Preparation: A two-stage fermentation process is utilized. Initially, inoculate 50 µL of a spore suspension of Streptomyces platensis into 50 mL of a suitable seed medium. Incubate the culture on a rotary shaker at 250 rpm and 28°C for 2 days.[3]

  • Production Culture: Inoculate 2.5 mL of the seed culture into 50 mL of fresh production medium. For the production of Dorrigocins as the major metabolites, do not add any resins to the medium. Continue the incubation under the same conditions (250 rpm, 28°C) for 4 to 10 days.[4]

Protocol 2: Extraction of this compound from Fermentation Broth
  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant and the mycelial cake separately with an equal volume of an organic solvent such as ethyl acetate (B1210297) or butanol.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase composition (e.g., 15% Acetonitrile in Water with 0.1% Acetic Acid). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Install the Prodigy ODS-2 column (150 x 4.6 mm, 5 µm) into the HPLC system.

    • Prime the pumps with Mobile Phase A and Mobile Phase B.

    • Equilibrate the column with the initial mobile phase conditions (100% Mobile Phase A) until a stable baseline is achieved.

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Start the linear gradient elution from 0% to 100% of Mobile Phase B over 25 minutes.

  • Fraction Collection: Monitor the chromatogram at 254 nm. Collect the fraction corresponding to the retention time of this compound (~11.8 minutes).

  • Purity Analysis and Final Preparation:

    • Analyze the collected fraction by analytical HPLC to confirm its purity.

    • Pool the pure fractions and remove the solvent under vacuum to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow Experimental Workflow for this compound Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification spore S. platensis Spore Suspension seed Seed Culture spore->seed Inoculation & Incubation (2 days) production Production Culture seed->production Inoculation & Incubation (4-10 days) harvest Harvesting (Centrifugation) production->harvest extraction Solvent Extraction harvest->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate sample_prep Sample Preparation concentrate->sample_prep hplc HPLC Purification sample_prep->hplc analysis Purity Analysis hplc->analysis pure_product Purified this compound analysis->pure_product

Caption: Workflow for this compound purification.

Conceptual Signaling Pathway of this compound Action

signaling_pathway Conceptual Signaling Pathway of this compound Action cluster_cell Ras-Transformed Cell Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Activation Ras_GTP->Ras_GDP Inactivation Effector Effector Proteins (e.g., Raf, PI3K) Ras_GTP->Effector Binding & Activation Methylation Carboxyl Methylation Ras_GTP->Methylation Post-translational Modification GEF GEF GEF->Ras_GDP GAP GAP GAP->Ras_GTP Transformed Transformed Phenotype Effector->Transformed Downstream Signaling Normal Normal Phenotype Methylation->Normal Reversion to DorrigocinA This compound DorrigocinA->Methylation Inhibition

Caption: this compound's effect on Ras signaling.

References

Application Notes and Protocols for In Vivo Evaluation of Dorrigocin A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dorrigocin A, a macrolide-like polyketide, has demonstrated potential as an anti-cancer agent by inhibiting tumor cell migration, a critical step in metastasis.[1][2] These application notes provide a detailed framework for the in vivo evaluation of this compound using a syngeneic mouse model of metastatic breast cancer. The protocols outlined below cover efficacy, pharmacokinetic, and toxicology studies designed to assess the therapeutic potential of this compound.

Proposed Mechanism of Action: Targeting the Fascin-Actin Axis

This compound is structurally related to migrastatin (B49465), a known inhibitor of the actin-bundling protein fascin (B1174746).[3] Fascin plays a crucial role in the formation of filopodia and other cellular protrusions that are essential for cell migration and invasion. By binding to fascin, migrastatin and its analogues are thought to disrupt the organization of the actin cytoskeleton, thereby inhibiting the migratory capacity of cancer cells.[3][4] It is hypothesized that this compound shares this mechanism of action.

Fascin-Actin_Signaling_Pathway cluster_0 Cell Migration Signaling Actin_Filaments Actin Filaments Fascin Fascin Actin_Filaments->Fascin Binds to Bundled_Actin Bundled Actin Filaments (Filopodia/Lamellipodia) Fascin->Bundled_Actin Bundles Cell_Migration Cell Migration & Metastasis Bundled_Actin->Cell_Migration Enables Dorrigocin_A This compound Dorrigocin_A->Fascin Inhibits

Caption: Proposed mechanism of this compound in inhibiting cell migration.

Experimental Design Overview

The in vivo evaluation of this compound will be conducted in three main stages: a preliminary toxicology and dose-finding study, a primary efficacy study, and a pharmacokinetic study. The 4T1 syngeneic murine model of metastatic breast cancer will be utilized for these studies, as it is a well-established model that mimics human metastatic breast cancer.[5][6][7]

Experimental_Workflow Phase1 Phase 1: Toxicology & Dose Finding (Maximum Tolerated Dose) Phase2 Phase 2: Efficacy Study (4T1 Orthotopic Model) Phase1->Phase2 Determine Doses Data_Analysis Data Analysis & Interpretation Phase2->Data_Analysis Phase3 Phase 3: Pharmacokinetic Study Phase3->Data_Analysis

Caption: Overall experimental workflow for the in vivo testing of this compound.

Detailed Experimental Protocols

Animal Model and Cell Culture
  • Animal Model: Female BALB/c mice, 6-8 weeks old.[8]

  • Cell Line: 4T1 murine breast carcinoma cells.[5]

  • Cell Culture: 4T1 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Phase 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound when administered intraperitoneally (i.p.).

Protocol:

  • A cohort of non-tumor-bearing female BALB/c mice (n=3-5 per group) will be used.

  • This compound will be formulated in a vehicle of PBS.[6]

  • A dose-escalation scheme will be employed, starting with doses of 10 mg/kg and 20 mg/kg, based on tolerated doses of similar migrastatin analogs.[6] Subsequent dose levels will be adjusted based on observed toxicity.

  • Mice will be administered this compound or vehicle control i.p. daily for 5 consecutive days.[9]

  • Animals will be monitored daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for 14 days.

  • Body weight will be recorded daily.

  • The MTD will be defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.

Parameter Assessment
Clinical SignsDaily observation for signs of distress
Body WeightDaily measurement
MortalityDaily observation
Phase 2: Efficacy Study in 4T1 Orthotopic Model

Objective: To evaluate the effect of this compound on primary tumor growth and spontaneous metastasis.

Protocol:

  • Tumor Cell Implantation: 1 x 10^5 4T1 cells in 50 µL of sterile PBS will be injected into the fourth mammary fat pad of female BALB/c mice.[8]

  • Treatment Groups: Once tumors reach a palpable size (approximately 50-100 mm³), mice will be randomized into treatment groups (n=8-10 mice per group):

    • Vehicle Control (PBS i.p. daily)

    • This compound (MTD, i.p. daily)

    • This compound (1/2 MTD, i.p. daily)

  • Treatment Administration: Treatment will commence and continue for 21 days.

  • Primary Tumor Growth Assessment: Primary tumor volume will be measured every 3 days using calipers and calculated using the formula: (Length x Width²)/2.

  • Metastasis Assessment: At the end of the study (Day 28), mice will be euthanized. Lungs will be harvested, and the number of metastatic nodules on the lung surface will be counted. For a more quantitative assessment, a clonogenic assay of lung tissue can be performed.[6]

  • Pharmacodynamic Assessment: A portion of the primary tumor and lung tissues will be collected and fixed in 10% neutral buffered formalin for immunohistochemical (IHC) analysis of fascin expression.

Endpoint Method of Assessment Time Points
Primary Tumor VolumeCaliper MeasurementEvery 3 days
Body WeightScaleEvery 3 days
Lung MetastasesNodule Count / Clonogenic AssayDay 28
Fascin ExpressionIHC of Tumor and Lung TissueDay 28
Phase 3: Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in mice.

Protocol:

  • A cohort of non-tumor-bearing female BALB/c mice will be administered a single i.p. dose of this compound at the MTD.

  • Blood Sampling: Serial blood samples (approximately 30-50 µL) will be collected from the submandibular vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-injection.[10]

  • Plasma Preparation: Blood samples will be collected into heparinized tubes and centrifuged to separate plasma. Plasma samples will be stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples will be determined using a validated LC-MS/MS method.

  • PK Analysis: Non-compartmental analysis will be used to determine key PK parameters.

PK Parameter Description
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Elimination half-life
CLClearance
VdVolume of distribution

Toxicology Assessment

A comprehensive toxicology assessment will be conducted in parallel with the efficacy study.

Protocol:

  • Clinical Observations: Daily monitoring for any adverse reactions.

  • Body Weight: Monitored every 3 days.

  • Hematology and Clinical Chemistry: At the study endpoint, blood will be collected via cardiac puncture for a complete blood count (CBC) and serum clinical chemistry analysis.

  • Histopathology: Major organs (liver, kidney, spleen, heart, lungs) will be collected, weighed, and fixed for histopathological examination.

Parameter Assessment
Complete Blood CountRed blood cells, white blood cells, platelets
Serum ChemistryALT, AST, BUN, Creatinine
Organ WeightsLiver, Kidney, Spleen, Heart
HistopathologyMicroscopic examination of major organs

Data Presentation and Statistical Analysis

All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups will be determined using appropriate statistical tests, such as Student's t-test or one-way ANOVA, with a p-value of <0.05 considered significant.

Conclusion

This detailed framework provides a robust plan for the preclinical in vivo evaluation of this compound. The proposed studies will provide critical data on the efficacy, safety, and pharmacokinetic profile of this promising anti-metastatic agent, which will be essential for its further development as a potential cancer therapeutic.

References

Application Notes and Protocols: Screening Dorrigocin A Derivatives for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorrigocin A, a natural product related to the migrastatin (B49465) family, has garnered interest as a potential scaffold for the development of novel anti-cancer therapeutics.[1] Like its analogs, this compound is explored for its potential to inhibit key cellular processes involved in cancer progression, such as cell proliferation and migration.[1][2] Early investigations into the mechanism of action of Dorrigocins suggest an ability to reverse the morphology of ras-transformed cells, pointing towards the inhibition of carboxymethyltransferase within the Ras signaling pathway.[3] Furthermore, due to structural similarities with other anti-cancer compounds, the JAK/STAT3 signaling pathway remains a highly relevant target for investigation.

This document provides detailed methodologies for screening this compound derivatives to identify compounds with improved therapeutic potency. The protocols outlined below describe a tiered screening approach, beginning with broad cytotoxicity assays, followed by functional assays for cell migration, and culminating in target-specific assays to elucidate the mechanism of action.

Data Presentation: Potency of this compound and Its Derivatives

The following tables summarize the available quantitative data on the potency of this compound and related compounds. This data is essential for establishing a baseline and comparing the efficacy of newly synthesized derivatives.

Table 1: Cell Migration Inhibition by this compound and Analogs

CompoundCell LineAssayIC50 (µM)Reference
This compound (4a)4T1 (Murine Breast Cancer)Scratch Wound Healing> 100
13-epi-Dorrigocin A (4b)4T1 (Murine Breast Cancer)Scratch Wound Healing> 100
Dorrigocin B (5)4T1 (Murine Breast Cancer)Scratch Wound Healing> 100
Migrastatin (3)4T1 (Murine Breast Cancer)Scratch Wound Healing17
Migrastatin Analog (14)4T1 (Murine Breast Cancer)Scratch Wound Healing1.7
Migrastatin Analog (17)4T1 (Murine Breast Cancer)Scratch Wound Healing0.2

Note: The data indicates that linear acyclic analogs like the Dorrigocins were inactive in inhibiting cell migration in this study, highlighting the importance of the macrolide structure for this specific activity.

Table 2: Cytotoxicity of this compound and Analogs

CompoundCell LineAssayIC50 (µM)Reference
This compound (4a)4T1 (Murine Breast Cancer)Cytotoxicity> 100
13-epi-Dorrigocin A (4b)4T1 (Murine Breast Cancer)Cytotoxicity> 100
Dorrigocin B (5)4T1 (Murine Breast Cancer)Cytotoxicity> 100
Migrastatin (3)4T1 (Murine Breast Cancer)Cytotoxicity> 100
Migrastatin Analog (14)4T1 (Murine Breast Cancer)Cytotoxicity> 100
Migrastatin Analog (17)4T1 (Murine Breast Cancer)Cytotoxicity> 100

Note: The evaluated compounds generally exhibited low cytotoxicity, which can be a desirable characteristic for agents targeting cell migration rather than causing widespread cell death.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, 4T1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each derivative.

Protocol 2: Cell Migration Assessment using Scratch Wound Healing Assay

This protocol assesses the ability of this compound derivatives to inhibit cancer cell migration.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, 4T1)

  • Complete growth medium

  • Serum-free medium

  • This compound derivatives

  • 6-well or 12-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.

  • Scratch Formation: Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with serum-free medium to remove any detached cells.

  • Compound Treatment: Add fresh serum-free medium containing the desired concentration of the this compound derivative to each well. Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) for up to 48 or 72 hours.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition compared to the control. The IC50 for migration inhibition can be determined from a dose-response curve.

Protocol 3: STAT3 Transcriptional Activity Assessment using Luciferase Reporter Assay

This assay determines if this compound derivatives inhibit the transcriptional activity of STAT3.

Materials:

  • Cancer cell line stably expressing a STAT3-responsive luciferase reporter construct (e.g., HEK293-STAT3-luc)

  • Complete growth medium

  • Serum-free medium

  • This compound derivatives

  • STAT3 activator (e.g., Interleukin-6, IL-6)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the STAT3 reporter cell line into a 96-well white, clear-bottom plate.

  • Compound Pre-treatment: After 24 hours, replace the medium with serum-free medium and pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • STAT3 Activation: Stimulate the cells with a pre-determined optimal concentration of IL-6 for 6 hours. Include non-stimulated and vehicle-treated stimulated controls.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of STAT3 activity for each derivative and determine the IC50 values.

Protocol 4: Assessment of STAT3 and Ras Pathway Activation by Western Blot

This protocol is to determine the effect of this compound derivatives on the phosphorylation of STAT3 and the activation state of Ras.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-Ras-GTP, anti-total Ras, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound derivatives for a specified time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Ras Activation Pulldown (for Ras activity): For assessing Ras activation, perform a pulldown assay using a Raf-1 Ras-binding domain (RBD) affinity resin to specifically isolate GTP-bound (active) Ras from the cell lysates.

  • SDS-PAGE and Western Blot: Separate the proteins from the cell lysates (for STAT3) or the pulldown eluates (for Ras) by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the appropriate primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and active Ras to total Ras. Compare the levels in treated cells to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_screening Primary Screening cluster_validation Mechanism of Action Studies start Library of this compound Derivatives viability Cell Viability Assay (MTT) start->viability Initial Cytotoxicity Screen migration Cell Migration Assay (Scratch Wound Healing) viability->migration Screen non-toxic derivatives for anti-migratory activity hits Potent Anti-migratory Derivatives migration->hits Identify potent hits stat3_reporter STAT3 Luciferase Reporter Assay hits->stat3_reporter western_blot Western Blot Analysis (p-STAT3, active Ras) hits->western_blot final_hits Validated Leads with Known MoA stat3_reporter->final_hits western_blot->final_hits JAK_STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer dimerizes dna DNA dimer->dna translocates to nucleus and binds transcription Gene Transcription (Proliferation, Survival, Migration) dna->transcription dorrigocin This compound Derivative dorrigocin->jak Potential Inhibition dorrigocin->stat3 Potential Inhibition Ras_MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras_gdp Ras-GDP (inactive) rtk->ras_gdp activates ras_gtp Ras-GTP (active) ras_gdp->ras_gtp carboxymethyltransferase Carboxymethyl- transferase ras_gtp->carboxymethyltransferase is a substrate for raf Raf ras_gtp->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factors Transcription Factors erk->transcription_factors translocates to nucleus and activates gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression dorrigocin This compound Derivative dorrigocin->carboxymethyltransferase Inhibition

References

Application Note: Protocols for Antifungal Susceptibility Testing of Dorrigocin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dorrigocin A is a novel secondary metabolite isolated from the fermentation broth of Streptomyces platensis[1][2]. It belongs to the glutarimide-containing polyketide family of compounds, which also includes migrastatin[3][4][5]. This compound has demonstrated moderate antifungal activity and is of interest for its potential as a lead compound in the development of new antifungal agents[1][6]. This document provides detailed protocols for determining the in vitro antifungal susceptibility of various fungal pathogens to this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adaptable for natural product screening[7][8][9].

Experimental Protocols

The following protocols outline the steps for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound. The broth microdilution method is presented as the primary technique due to its suitability for determining MIC values for a large number of isolates and its status as a reference method[9].

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M27-A2 method for yeasts and can be modified for filamentous fungi[7][8].

a. Materials

  • This compound (stock solution of known concentration)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Incubator

b. Preparation of Fungal Inoculum

  • For Yeasts: Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Prepare a suspension of the yeast colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • For Filamentous Fungi: Grow the fungus on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.

c. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes to obtain a range of concentrations. The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent toxicity.

d. Assay Procedure

  • Add 100 µL of the appropriate RPMI-1640 medium to all wells of a sterile 96-well microtiter plate.

  • Add 100 µL of the diluted this compound to the first column of wells and perform serial dilutions across the plate.

  • Add 100 µL of the final fungal inoculum to each well.

  • Include a positive control (a known antifungal agent), a negative control (medium and inoculum without any antifungal), and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.

e. Determination of MIC

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

a. Procedure

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a fresh SDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of this compound from which no fungal growth is observed on the subculture plates.

Data Presentation

The results of the antifungal susceptibility testing should be summarized in clear and concise tables.

Table 1: MIC and MFC Values of this compound against Various Fungal Pathogens

Fungal StrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)This compound MFC (µg/mL)
Candida albicans ATCC 90028
Cryptococcus neoformans H99
Aspergillus fumigatus Af293
Clinical Isolate 1
Clinical Isolate 2

Table 2: Summary of Antifungal Activity of this compound

ParameterValue
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
MFC/MIC Ratio

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_fungi Prepare Fungal Inoculum plate_setup Set up 96-well Plate prep_fungi->plate_setup prep_drug Prepare this compound Dilutions prep_drug->plate_setup inoculation Inoculate with Fungal Suspension plate_setup->inoculation incubation Incubate Plate inoculation->incubation read_results Read MIC incubation->read_results subculture Subculture for MFC read_results->subculture read_mfc Read MFC subculture->read_mfc

Caption: Workflow for determining the MIC and MFC of this compound.

Logical Flow of Antifungal Susceptibility Testing

Antifungal_Testing_Logic start Start: Isolate Fungal Strain prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum select_method Select Susceptibility Method prepare_inoculum->select_method broth_dilution Broth Microdilution select_method->broth_dilution Quantitative disk_diffusion Disk Diffusion select_method->disk_diffusion Qualitative agar_dilution Agar Dilution select_method->agar_dilution Alternative perform_assay Perform Assay with this compound broth_dilution->perform_assay disk_diffusion->perform_assay agar_dilution->perform_assay determine_mic Determine MIC perform_assay->determine_mic determine_mfc Determine MFC (optional) determine_mic->determine_mfc interpret_results Interpret Results determine_mic->interpret_results determine_mfc->interpret_results end End: Report Susceptibility Profile interpret_results->end

Caption: Logical flow for antifungal susceptibility testing of a novel compound.

References

Application Notes and Protocols for the Semi-Synthetic Production of Dorrigocin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorrigocin A and its analogs are acyclic glutarimide-containing polyketides that have garnered interest for their potential therapeutic applications. Structurally related to the migrastatin (B49465) family of natural products, dorrigocins have been investigated for their ability to modulate cellular processes, including cell morphology and migration. This compound has been shown to inhibit the carboxylmethylation of proteins involved in Ras signaling, suggesting a potential mechanism for its biological activity.[1] This document provides detailed application notes and protocols for the semi-synthetic production of this compound analogs, their biological evaluation, and an overview of their mechanism of action.

Semi-synthesis offers a practical approach to generate novel this compound analogs by leveraging readily available natural product precursors, such as iso-migrastatin, which can be produced through fermentation. These semi-synthetic strategies enable the exploration of structure-activity relationships (SAR) and the development of new therapeutic leads.

Semi-Synthetic Strategies

Two primary semi-synthetic routes for the production of this compound analogs have been reported:

  • Hydrolysis of Iso-migrastatin Congeners: Iso-migrastatin and its congeners, which are 12-membered macrolides, can be isolated from fermentations of Streptomyces platensis.[2][3] These precursors can undergo a facile, water-mediated rearrangement to yield a variety of compounds, including this compound and other analogs.[4] This method takes advantage of biosynthetic pathways to produce a complex core structure that can then be chemically modified.

  • Synthesis from D-glucal: A more synthetic approach involves the use of a readily available carbohydrate starting material, tri-O-acetyl-D-glucal. This method utilizes a cross-metathesis reaction with a suitable olefin, followed by an allylic rearrangement and alkene isomerization (Perlin reaction) to construct the acyclic backbone of this compound analogs.[5] This route offers flexibility in introducing structural diversity.

Data Presentation

The biological activity of this compound and its analogs has been evaluated in various cancer cell lines. A key finding is that while some migrastatin analogs (the cyclic counterparts) show potent inhibition of cell migration, the acyclic this compound analogs are generally reported to be inactive in scratch wound healing assays.[1] However, they do exhibit cytotoxic effects at higher concentrations.

CompoundCell LineAssayIC50 (µM)Reference
This compound4T1 (Mouse Mammary Carcinoma)Scratch Wound Healing> 100[1]
This compound4T1 (Mouse Mammary Carcinoma)Cytotoxicity> 100[1]

Note: The limited activity of this compound in cell migration assays contrasts with its reported effects on Ras-transformed cell morphology, suggesting that its biological effects may be more nuanced and context-dependent. Further studies with a broader range of analogs and diverse biological assays are warranted.

Experimental Protocols

Protocol 1: Fermentation and Isolation of Iso-migrastatin Precursors

This protocol describes the general procedure for obtaining iso-migrastatin congeners from Streptomyces platensis, which serve as the starting material for the semi-synthesis of this compound analogs.

Materials:

  • Streptomyces platensis (e.g., NRRL 18993)

  • Seed medium and production medium (specific compositions may require optimization)

  • XAD-16 resin

  • Shaker incubator

  • Centrifuge

  • Solvents for extraction (e.g., methanol (B129727), ethyl acetate)

  • Silica (B1680970) gel for chromatography

  • HPLC system for purification and analysis

Procedure:

  • Seed Culture: Inoculate a suitable seed medium with S. platensis spores or a mycelial stock. Incubate at 28-30°C with vigorous shaking for 2-3 days.

  • Production Culture: Inoculate the production medium with the seed culture. To enhance the yield of iso-migrastatin, add XAD-16 resin to the production medium.[2]

  • Fermentation: Incubate the production culture at 28-30°C with shaking for 5-7 days.

  • Extraction: After fermentation, harvest the culture broth and resin. Extract the metabolites from the resin and mycelia using an organic solvent such as methanol or ethyl acetate.

  • Purification: Concentrate the crude extract and subject it to silica gel column chromatography, followed by preparative HPLC to isolate the desired iso-migrastatin congeners.[6]

Protocol 2: Semi-Synthesis of this compound Analogs via Hydrolysis of Iso-migrastatin

This protocol provides a general guideline for the hydrolysis of the macrolactone ring of iso-migrastatin to yield the acyclic this compound structure. Note: The specific conditions (e.g., choice of acid or base, concentration, temperature, and reaction time) will need to be optimized for each specific iso-migrastatin congener.

Materials:

  • Purified iso-migrastatin congener

  • Acidic or basic catalyst (e.g., HCl, NaOH, or a milder catalyst as needed)

  • Suitable solvent (e.g., methanol, water, or a mixture)

  • Reaction vessel with temperature control

  • TLC or LC-MS for reaction monitoring

  • Extraction solvents (e.g., ethyl acetate, water)

  • Silica gel for flash chromatography or preparative HPLC for purification

Procedure:

  • Reaction Setup: Dissolve the iso-migrastatin congener in the chosen solvent in a reaction vessel.

  • Hydrolysis: Add the acidic or basic catalyst to the solution. Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, neutralize the catalyst. If an acid was used, a mild base (e.g., sodium bicarbonate solution) can be added. If a base was used, a mild acid (e.g., dilute HCl) can be added.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired this compound analog.

Protocol 3: Biological Evaluation using Scratch Wound-Healing Assay

This protocol details the procedure for assessing the effect of this compound analogs on cancer cell migration.

Materials:

  • Cancer cell line (e.g., 4T1, MDA-MB-231)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Pipette tips (p200 or p1000) for creating the scratch

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Microscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed the cancer cells into the wells of a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

  • Wound Creation: Once the cells have reached confluency, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with serum-free medium or PBS to remove any detached cells and debris.

  • Treatment: Add fresh medium containing the desired concentration of the this compound analog to the wells. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Imaging: Immediately after adding the treatment, capture an initial image of the scratch in each well (time 0). Place the plate in a cell culture incubator.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 12 or 24 hours) for up to 48-72 hours, or until the scratch in the control wells has closed.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure for each treatment condition relative to the initial scratch area.

Mechanism of Action and Signaling Pathways

This compound has been reported to inhibit the carboxylmethyltransferase involved in the post-translational processing of Ras proteins.[1] This enzyme, isoprenylcysteine carboxyl methyltransferase (Icmt), is crucial for the proper localization and function of Ras.[7][8] By inhibiting Icmt, this compound can lead to the mislocalization of Ras from the plasma membrane, thereby disrupting downstream signaling pathways that are critical for cell proliferation, survival, and migration.[8][9]

DorrigocinA_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP GAP GAP Ras_GTP->GAP Inactivates Raf Raf Ras_GTP->Raf PI3K PI3K Ras_GTP->PI3K GEF GEF (e.g., SOS1) GEF->Ras_GDP Activates GAP->Ras_GDP GDP MEK MEK Raf->MEK Akt Akt PI3K->Akt DorrigocinA This compound Icmt Icmt DorrigocinA->Icmt Inhibits PrenylatedRas Prenylated Ras Icmt->PrenylatedRas Methylates MethylatedRas Carboxyl Methylated Ras PrenylatedRas->MethylatedRas Icmt MethylatedRas->Ras_GDP Membrane Localization ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration) ERK->Proliferation Akt->Proliferation Promotes Survival

Caption: Proposed mechanism of action of this compound.

Semisynthesis_Workflow Fermentation Fermentation of Streptomyces platensis Isolation Isolation & Purification Fermentation->Isolation IsoMigrastatin Iso-migrastatin Congeners Isolation->IsoMigrastatin Hydrolysis Chemical Modification (e.g., Hydrolysis) IsoMigrastatin->Hydrolysis DorrigocinAnalogs This compound Analogs Hydrolysis->DorrigocinAnalogs Purification Purification & Characterization DorrigocinAnalogs->Purification BiologicalEval Biological Evaluation (e.g., Scratch Assay) Purification->BiologicalEval SAR Structure-Activity Relationship (SAR) Analysis BiologicalEval->SAR

Caption: Experimental workflow for semi-synthesis and evaluation.

Conclusion

The semi-synthetic production of this compound analogs provides a valuable platform for the discovery of new chemical entities with potential therapeutic applications. While the acyclic nature of these compounds appears to diminish their activity as cell migration inhibitors compared to their cyclic migrastatin counterparts, their ability to modulate the Ras signaling pathway through the inhibition of Icmt warrants further investigation. The protocols and data presented herein serve as a guide for researchers in the field of natural product synthesis and drug discovery to further explore the therapeutic potential of the Dorrigocin class of molecules.

References

Analytical Techniques for the Characterization of Dorrigocin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorrigocin A is a polyketide natural product isolated from Streptomyces platensis. It belongs to a class of compounds that includes migrastatin (B49465) and its analogs. This compound has garnered interest in the scientific community for its potential as an antifungal and anti-cancer agent. Notably, it has been shown to inhibit tumor cell migration and reverse the morphology of ras-transformed cells to that of normal cells. This document provides detailed application notes and protocols for the analytical characterization of this compound, aimed at supporting research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₈H₄₅NO₆[1]
Molecular Weight491.66 g/mol [1]
AppearanceWhite powder[2]
Biological ActivityAntifungal, reverses ras-transformed cell morphology, inhibits tumor cell migration[1][3][4]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of this compound from fermentation broths, crude extracts, and in various in-vitro/in-vivo study samples.

Experimental Protocol: HPLC

This protocol is adapted from a method developed for the separation of this compound from its congeners, such as iso-migrastatin, migrastatin, and Dorrigocin B.[5]

Instrumentation:

  • HPLC System with a UV detector

  • Column: Prodigy ODS-2 (150 x 4.6 mm, 5 µm) or equivalent C18 reversed-phase column

Mobile Phase:

  • Mobile Phase A: 15% Acetonitrile in Water with 0.1% Acetic Acid

  • Mobile Phase B: 80% Acetonitrile in Water with 0.1% Acetic Acid

Chromatographic Conditions:

ParameterCondition
Flow Rate1.0 mL/min
Detection Wavelength205 nm
Injection Volume10 - 20 µL
Column TemperatureAmbient
Gradient Program100% A to 20% A / 80% B over 20 min, then hold at 20% A / 80% B for 5 min

Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Expected Results:

Under these conditions, this compound has a retention time of approximately 11.8 minutes.[5] This method allows for the effective separation of this compound from related compounds, with iso-migrastatin eluting at ~18.8 min, migrastatin at ~14.6 min, and Dorrigocin B at ~11.1 min.[5]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (205 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify and Assess Purity Chromatogram->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Spectrometric Analysis: Mass Spectrometry and Nuclear Magnetic Resonance

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation and confirmation of this compound.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of this compound.

Experimental Protocol: HR-ESI-MS

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample directly into the ESI source or introduce it via an LC system.

MS Parameters (Typical):

ParameterSetting
Ionization ModePositive
Mass Rangem/z 100 - 1000
Capillary Voltage3-4 kV
Source Temperature100-150 °C

Expected Results:

The structure of this compound was determined using mass spectrometry.[1] While the specific high-resolution mass data is not detailed in the primary literature, the expected monoisotopic mass can be calculated from its molecular formula (C₂₈H₄₅NO₆).

Quantitative Data: Mass Spectrometry

ParameterTheoretical Value
Molecular FormulaC₂₈H₄₅NO₆
Monoisotopic Mass491.3247 g/mol
[M+H]⁺492.3325
[M+Na]⁺514.3144
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling the complete assignment of its structure.

Experimental Protocol: 1D and 2D NMR

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve an adequate amount of purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD).

NMR Experiments:

  • 1D NMR: ¹H and ¹³C spectra.

  • 2D NMR: COSY (Correlated Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Expected Results:

The structure of this compound was elucidated using NMR spectroscopy.[1] Although a detailed table of chemical shifts is not provided in the original publication, the spectra would be consistent with a polyketide chain containing multiple stereocenters and a glutarimide (B196013) moiety.

Biological Activity and Mechanism of Action

This compound has been shown to reverse the morphology of ras-transformed NIH/3T3 cells from a transformed phenotype to a normal one.[3] The mechanism of this activity is attributed to the inhibition of carboxyl methylation of the Ras protein.[4]

Ras Signaling and the Effect of this compound

Ras proteins are small GTPases that play a crucial role in cell signaling pathways that control cell growth, differentiation, and survival. For Ras to be active and properly localized to the plasma membrane, it must undergo a series of post-translational modifications, including farnesylation, proteolytic cleavage, and carboxyl methylation, a reaction catalyzed by isoprenylcysteine carboxyl methyltransferase (Icmt).

This compound inhibits this final methylation step. This inhibition leads to the mislocalization of Ras from the plasma membrane to the cytosol, thereby disrupting its ability to engage with downstream effector proteins and attenuating the signaling cascade.

Signaling Pathway Diagram

Ras_Pathway Ras_precursor Ras Precursor (Cytosol) Farnesylated_Ras Farnesylated Ras Ras_precursor->Farnesylated_Ras Farnesylation Proteolyzed_Ras Proteolyzed Ras Farnesylated_Ras->Proteolyzed_Ras Proteolysis Icmt Icmt (Isoprenylcysteine carboxyl methyltransferase) Proteolyzed_Ras->Icmt Methylated_Ras Carboxyl Methylated Ras (Active) Plasma_Membrane Plasma Membrane Localization Methylated_Ras->Plasma_Membrane Downstream_Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Plasma_Membrane->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Dorrigocin_A This compound Dorrigocin_A->Icmt Inhibition Icmt->Methylated_Ras Methylation

Caption: Proposed mechanism of action of this compound via inhibition of Ras carboxyl methylation.

Summary

The analytical techniques described in this document provide a comprehensive framework for the characterization of this compound. HPLC is essential for purification and quantification, while HR-MS and NMR are critical for structural confirmation. Understanding the biological mechanism of action through assays that monitor Ras localization and downstream signaling is key to its development as a potential therapeutic agent. These protocols and notes should serve as a valuable resource for researchers in the field.

References

Troubleshooting & Optimization

Technical Support Center: Improving Dorrigocin A Fermentation Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Dorrigocin A from Streptomyces platensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a polyketide-derived secondary metabolite with antifungal and other biological activities. It is produced by the bacterium Streptomyces platensis subsp. rosaceus.[1][2]

Q2: What is the biosynthetic relationship between this compound and iso-migrastatin?

This compound is a "shunt" metabolite, meaning it is not directly produced by the primary biosynthetic pathway. The main natural product synthesized by Streptomyces platensis is iso-migrastatin.[3] this compound is formed through a non-enzymatic, water-mediated rearrangement of iso-migrastatin.[3][4] This instability of iso-migrastatin is a critical factor to consider in the fermentation and purification process.

Q3: How can I control the production of this compound versus iso-migrastatin?

The conversion of iso-migrastatin to this compound and other related compounds can be influenced by the fermentation conditions. Supplementing the fermentation broth with hydrophobic resins, such as Amberlite XAD-16, can lead to the exclusive production of iso-migrastatin by sequestering it from the aqueous environment where the rearrangement occurs.[3] Conversely, fermentations without these resins will typically yield a mixture of migrastatin, this compound, and other shunt products.[3][5]

Q4: What are the typical fermentation conditions for producing this compound?

A two-stage fermentation process is commonly used for Streptomyces platensis.[5]

  • Seed Stage: A spore suspension is inoculated into a seed medium and incubated for approximately 2 days.

  • Production Stage: The seed culture is then transferred to a larger volume of production medium and fermented for 4-10 days.

A common medium composition includes glycerol (B35011) and dextrin (B1630399) as carbon sources, and soy peptone and yeast extract as nitrogen sources.[5] The fermentation is typically carried out at around 28°C with vigorous shaking for aeration.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation.

Issue 1: Low or No Production of this compound/iso-Migrastatin

Question: My Streptomyces platensis culture is growing well (good biomass), but I am seeing very low or no production of the desired compounds. What are the possible causes and how can I troubleshoot this?

Answer: This is a common issue in secondary metabolite production where primary metabolism (growth) is favored over secondary metabolism (antibiotic production). Here are the key areas to investigate:

Possible Causes & Solutions:

  • Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources are critical for triggering polyketide biosynthesis.

    • Carbon Source: While glucose can support good growth, it often represses secondary metabolite production in Streptomyces through carbon catabolite repression (CCR).[6] Glycerol is often a better carbon source for antibiotic production in Streptomyces species.[7]

    • Nitrogen Source: Complex nitrogen sources like soy peptone and yeast extract generally support robust production of secondary metabolites.[8][9][10] The carbon-to-nitrogen ratio is also a crucial factor.

  • Incorrect Fermentation pH: The optimal pH for secondary metabolite production can differ from the optimal pH for growth. For many Streptomyces species, a neutral to slightly alkaline initial pH is favorable.[11][12] The pH can drop during fermentation due to the production of organic acids, which may inhibit product formation.

  • Inadequate Aeration: Polyketide biosynthesis is an oxygen-intensive process. Insufficient aeration is a common limiting factor in shake flask fermentations.

  • Genetic Instability of the Strain: Streptomyces species are known to be genetically unstable and can lose the ability to produce secondary metabolites after repeated subculturing.

Troubleshooting Workflow:

start Low/No Product Yield check_growth Is there good biomass growth? start->check_growth no_growth Troubleshoot basic growth conditions (sterility, medium, inoculum). check_growth->no_growth No yes_growth Proceed to secondary metabolism troubleshooting. check_growth->yes_growth Yes optimize_medium Optimize Medium Composition (C/N sources, C:N ratio) yes_growth->optimize_medium optimize_params Optimize Fermentation Parameters (pH, Temperature, Aeration) optimize_medium->optimize_params check_strain Check Strain Viability and Productivity optimize_params->check_strain solution Improved Product Yield check_strain->solution

Caption: Troubleshooting workflow for low product yield.

Issue 2: High Variability in this compound to iso-Migrastatin Ratio

Question: I am getting inconsistent ratios of this compound and iso-migrastatin between fermentation batches. How can I get more consistent results?

Answer: The conversion of iso-migrastatin to this compound is a chemical process sensitive to the aqueous environment.

Possible Causes & Solutions:

  • Inconsistent Fermentation Time: The longer the fermentation, the more time there is for the aqueous rearrangement of iso-migrastatin to occur. Standardize your fermentation duration.

  • Variations in pH: The stability of iso-migrastatin and the rate of its conversion to this compound may be pH-dependent.[13] Monitor and control the pH of your fermentation.

  • Inconsistent Mixing: Poor mixing can lead to localized differences in the fermentation broth, potentially affecting the conversion rate. Ensure consistent agitation.

  • Extraction Delay: Delays between harvesting the fermentation broth and extracting the compounds can allow for further conversion to occur. Process your samples promptly after harvesting.

Logical Relationship Diagram:

iso_migrastatin iso-Migrastatin (Primary Product) dorrigocin_a This compound (Shunt Metabolite) iso_migrastatin->dorrigocin_a Rearrangement resin Hydrophobic Resin (e.g., XAD-16) iso_migrastatin->resin Sequestration water H2O (Aqueous Environment) water->dorrigocin_a time Time time->dorrigocin_a ph pH ph->dorrigocin_a

Caption: Factors influencing the conversion of iso-migrastatin to this compound.

Data Presentation

Table 1: Effect of Carbon Source on Secondary Metabolite Production in Streptomyces
Carbon Source (at 15 g/L)Relative BiomassRelative Antibiotic YieldReference
GlucoseHighLow to Moderate[7]
GlycerolHighHigh[7]
MannitolModerateModerate[6]
SucroseModerateHigh[14]
DextrinHighModerate[5]

Note: Data is generalized from studies on various Streptomyces species producing polyketide antibiotics. Optimal concentrations may vary for this compound production.

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
Nitrogen SourceTypical Concentration Range (g/L)Effect on Polyketide YieldReference
Soy Peptone10-20Generally positive[5][14][15]
Yeast Extract3-10Generally positive[5][14][15]
Ammonium Sulfate2-5Can be effective, but may lower pH[5]
Peptone5-10Variable, depends on the specific peptone[2][15]

Experimental Protocols

Protocol 1: Two-Stage Fermentation of Streptomyces platensis

Materials:

  • Streptomyces platensis spore stock

  • Seed Medium: 2% glycerol, 2% dextrin, 1% soy peptone, 0.3% yeast extract, 0.2% (NH₄)₂SO₄, 0.2% CaCO₃, pH 7.0[5]

  • Production Medium: Same as seed medium

  • Sterile baffled flasks

  • Shaking incubator

Methodology:

  • Seed Culture Preparation:

    • Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of S. platensis spores.

    • Incubate at 28°C on a rotary shaker at 250 rpm for 48 hours.[5]

  • Production Culture:

    • Inoculate 500 mL of production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

    • For maximizing iso-migrastatin, add 15% (w/v) of sterile Amberlite XAD-16 resin.[3]

    • Incubate at 28°C on a rotary shaker at 250 rpm for 7-10 days.

    • Monitor the production of this compound and/or iso-migrastatin by taking samples periodically for HPLC analysis.

Protocol 2: Extraction and Purification of this compound

Materials:

Methodology:

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract both the mycelium and the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column with a suitable diameter and length.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Quantification of this compound by HPLC

Materials:

  • Purified this compound standard

  • HPLC-grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA) or acetic acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[18][19][20][21]

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA or acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or acetic acid.

  • Standard Curve Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a series of dilutions to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the detection wavelength (e.g., 220 nm or 254 nm, depending on the absorbance maximum of this compound).

    • Use a gradient elution, for example:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Inject the standards and samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.[3][8]

Mandatory Visualization

Biosynthetic Pathway of this compound

acetyl_coa Acetyl-CoA pks mgs Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain post_pks_mod Post-PKS Modifications (MgsI, MgsJ, MgsK) polyketide_chain->post_pks_mod iso_migrastatin iso-Migrastatin post_pks_mod->iso_migrastatin rearrangement H2O-mediated Rearrangement iso_migrastatin->rearrangement dorrigocin_a This compound rearrangement->dorrigocin_a

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for Fermentation and Analysis

spore_stock S. platensis Spore Stock seed_culture Seed Culture (2 days) spore_stock->seed_culture production_culture Production Culture (7-10 days) seed_culture->production_culture extraction Solvent Extraction production_culture->extraction crude_extract Crude Extract extraction->crude_extract purification Column Chromatography crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis HPLC Analysis pure_compound->analysis quantification Quantification analysis->quantification

Caption: General workflow for this compound production and analysis.

References

Addressing solubility and stability issues of Dorrigocin A in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility and stability challenges when working with Dorrigocin A in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on the solubility profile of its close analog, migrastatin, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and Dimethylformamide (DMF). It is reported to be insoluble in water[1]. For most in vitro applications, high-purity, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.

Q2: How should I store stock solutions of this compound?

A2: For long-term storage, it is advisable to store stock solutions of this compound at -80°C. For short-term storage, -20°C is generally acceptable[2]. To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. The stability of compounds in DMSO can be affected by the presence of water, so it is crucial to use anhydrous DMSO and keep vials tightly sealed to prevent moisture absorption[3][4].

Q3: My this compound solution appears to have precipitated upon dilution in aqueous buffer for my assay. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous buffer. Try performing a serial dilution to determine the maximum soluble concentration.

  • Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated in cell-based assays. Increasing the final DMSO concentration slightly may help maintain solubility.

  • Use a pre-warmed buffer: Gently warming your assay buffer before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature sensitivity of your biological system.

  • Consider formulation strategies: For challenging cases, co-solvents or solubilizing agents like cyclodextrins may be necessary, although these would require careful validation to ensure they do not interfere with the assay[5].

Q4: Is this compound stable in aqueous assay buffers?

A4: this compound has been reported to be stable in aqueous solutions under certain conditions[6]. However, the stability can be influenced by the pH, temperature, and composition of the buffer. It is always recommended to prepare fresh dilutions of this compound in your assay buffer immediately before use. If your experiments run for an extended period, it is good practice to assess the stability of this compound in your specific assay buffer over the time course of the experiment.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.
  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting: Visually inspect the assay plate wells for any signs of precipitation after adding this compound. Consider performing a solubility test in your specific cell culture medium.

  • Possible Cause 2: Degradation of this compound.

    • Troubleshooting: Prepare fresh dilutions from a frozen stock for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods or have undergone multiple freeze-thaw cycles.

  • Possible Cause 3: Interaction with Assay Components.

    • Troubleshooting: Some compounds can interact with components in the assay medium, such as serum proteins. Consider reducing the serum concentration if your assay allows, or perform control experiments to assess any non-specific binding.

Issue 2: Loss of activity of this compound over time.
  • Possible Cause 1: Instability in Solution.

    • Troubleshooting: Perform a time-course experiment to evaluate the stability of this compound in your assay buffer at the working temperature (e.g., 37°C). Analyze samples at different time points using a suitable analytical method like HPLC to check for degradation.

  • Possible Cause 2: Adsorption to Labware.

    • Troubleshooting: Poorly soluble compounds can sometimes adsorb to plastic surfaces. Using low-adsorption microplates or glass vials may help mitigate this issue.

Data Presentation

Table 1: Solubility of Migrastatin (a close analog of this compound)

SolventSolubilityReference
DMSOSoluble[1][5]
Methanol (MeOH)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
WaterInsoluble[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions (in Anhydrous DMSO)

Storage DurationTemperatureRecommendations
Long-term (up to 6 months)-80°CAliquot to avoid freeze-thaw cycles.
Short-term (up to 1 month)-20°CAliquot and protect from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a sufficient volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication in a water bath can be used if necessary, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Kinetic Solubility Assay
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your aqueous assay buffer in a 96-well plate. This will create a range of final this compound concentrations with a constant final DMSO concentration.

  • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit of this compound under those conditions.

Visualizations

experimental_workflow Workflow for Preparing this compound for In Vitro Assays start Start: Solid this compound prepare_stock Prepare 10 mM Stock in Anhydrous DMSO start->prepare_stock aliquot Aliquot into Single-Use Vials prepare_stock->aliquot storage Store at -80°C (Long-term) or -20°C (Short-term) aliquot->storage prepare_working Prepare Fresh Working Dilutions in Assay Buffer storage->prepare_working perform_assay Perform In Vitro Assay prepare_working->perform_assay end End: Data Analysis perform_assay->end

Caption: Workflow for Preparing this compound

troubleshooting_solubility Troubleshooting Precipitation of this compound issue Issue: Precipitation in Aqueous Buffer check_concentration Is Final Concentration Too High? issue->check_concentration check_dmso Is Final DMSO % Too Low? check_concentration->check_dmso No solution1 Decrease Final Concentration check_concentration->solution1 Yes check_temp Is Buffer Temperature Optimal? check_dmso->check_temp No solution2 Increase Final DMSO % (e.g., to 0.5%) check_dmso->solution2 Yes solution3 Use Pre-warmed Buffer check_temp->solution3 Yes success Problem Solved solution1->success solution2->success solution3->success

Caption: Troubleshooting this compound Precipitation

References

Optimizing dosage and administration of Dorrigocin A for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the proposed mechanism of action for Dorrigocin A?

A1: this compound is an analog of Migrastatin and is believed to function as an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). This enzyme is crucial for the post-translational modification of Ras proteins. By inhibiting ICMT, this compound can disrupt Ras processing, leading to its mislocalization and subsequent attenuation of downstream signaling pathways that are critical for cell proliferation and migration.

Q2: I can't find a recommended starting dose for this compound in mice. Where should I begin?

A2: While there is no published starting dose for this compound, we can look at related compounds for guidance. A synthetic analog of Migrastatin was administered to mice at 10 mg/kg daily via intraperitoneal injection without overt toxicity[1]. For Lactimidomycin, another related compound, doses of 0.25 mg/kg for nine days and 0.6 mg/kg daily for a month have shown in vivo antitumor activity[2]. A dose-finding study starting from a low dose (e.g., 0.5-1 mg/kg) and escalating is strongly recommended.

Q3: How should I formulate this compound for in vivo administration?

A3: this compound is a macrolide-like molecule and may have poor aqueous solubility. A common approach for such compounds is to use a co-solvent system. For initial studies, you can try dissolving this compound in a minimal amount of DMSO and then diluting it with a vehicle like saline or PBS. It is critical to ensure the final concentration of the solubilizing agent is non-toxic to the animals[3].

Troubleshooting Guide: Formulation and Administration

IssuePotential CauseSuggested Solution
Precipitation of this compound in formulation Poor solubility in the chosen vehicle.Increase the percentage of the co-solvent (e.g., DMSO, PEG 400). Prepare fresh formulations before each injection. Gentle warming may help, but check for compound stability.[4]
Injection site leakage or irritation Needle gauge too large; injection volume too high; improper technique.Use a smaller gauge needle (e.g., 27-30G). Keep injection volume low (typically <200 µL for mice). Withdraw the needle slowly.[4]
High variability between animals Inconsistent dosing; biological variability.Ensure precise and consistent dosing techniques, normalizing the dose to each animal's body weight. Increase the number of animals per group to improve statistical power.[3]

Q4: My in vivo study with this compound is showing no efficacy. What are the possible reasons?

A4: Lack of efficacy can stem from several factors. Poor bioavailability due to formulation issues or rapid metabolism could mean insufficient compound is reaching the target. The dose might be too low, or the dosing frequency may be inadequate to maintain a therapeutic concentration. It's also possible the tumor model is resistant to the mechanism of ICMT inhibition.

Troubleshooting Guide: Efficacy and Toxicity

IssuePotential CauseSuggested Solution
Lack of Efficacy Poor bioavailability; insufficient dose or frequency; tumor resistance.Consider alternative routes of administration (e.g., intraperitoneal vs. oral). Increase the dose or frequency of administration based on a dose-finding study. Confirm that the Ras pathway is active in your tumor model.[3]
Signs of Toxicity (e.g., weight loss >15%, lethargy) Dose is too high; vehicle toxicity; off-target effects.Reduce the dosage or the frequency of administration. Run a vehicle-only control group to assess vehicle toxicity. Monitor liver enzymes and kidney function if toxicity is suspected.[4]

Data from Related Compounds

The following tables summarize in vivo data from studies on Migrastatin analogs and Lactimidomycin, which can serve as a reference for designing this compound experiments.

Table 1: In Vivo Dosage of Migrastatin Analogs and Lactimidomycin

CompoundAnimal ModelDosageAdministration RouteOutcomeReference
Migrastatin Macroketone AnalogMice (4T1 mammary carcinoma)10 mg/kg/dayIntraperitoneal (i.p.)Well-tolerated; no overt toxicity[1]
LactimidomycinMice (P388 leukemia)0.25 mg/kg for 9 daysIntraperitoneal (i.p.)Significantly extended survival[2]
LactimidomycinMice (MDA-MB-231 xenograft)0.6 mg/kg/day for 1 monthIntraperitoneal (i.p.)Inhibited tumor growth; no reported toxicity[2][5]

Experimental Protocols

Note: These are generalized protocols and must be adapted and optimized for this compound and the specific experimental setup.

Protocol 1: Formulation of this compound for In Vivo Administration
  • Objective: To prepare a stock solution and working dilutions of this compound for intraperitoneal injection in mice.

  • Materials:

    • This compound powder

    • Sterile DMSO

    • Sterile saline (0.9% NaCl) or PBS

    • Sterile, low-volume syringes and needles (e.g., 27-30G)

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the weight of the animals.

    • Prepare a high-concentration stock solution by dissolving this compound in a minimal volume of sterile DMSO. For example, to achieve a final injection volume with 5% DMSO, prepare a 20X stock solution in 100% DMSO.

    • On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. For example, add 5 µL of the 20X DMSO stock to 95 µL of saline for a final 5% DMSO concentration.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation needs to be optimized (see troubleshooting guide).

    • Administer the solution to the animals via the chosen route immediately after preparation.

Protocol 2: General In Vivo Administration in a Mouse Xenograft Model
  • Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Procedure:

    • Animal Acclimatization: Acclimatize animals to housing conditions for at least one week before the experiment begins.

    • Tumor Implantation: Implant tumor cells (e.g., Ras-mutated cancer cell line) subcutaneously into the flank of the mice.

    • Tumor Growth Monitoring: Monitor tumor growth using calipers.

    • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

    • Dosing:

      • Record the body weight of each animal before dosing.

      • Administer the prepared this compound solution (from Protocol 1) via intraperitoneal injection.

      • The control group should receive the vehicle only (e.g., 5% DMSO in saline).

      • A common dosing schedule to start with could be once daily or three times a week.

    • Monitoring:

      • Measure tumor volume and body weight 2-3 times per week.

      • Observe the animals daily for any signs of toxicity (e.g., changes in behavior, ruffled fur, lethargy).

    • Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Tumors can then be excised for further analysis.

Visualizations

Signaling Pathway of Ras and the Role of ICMT

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ras_GDP Inactive Ras-GDP Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP GDP/GTP Exchange Prenylated_Ras Prenylated Ras Ras_GDP->Prenylated_Ras Prenylation GAP GAP Ras_GTP->GAP Hydrolysis Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_GTP->Downstream Activates ICMT ICMT ICMT->Ras_GDP Localization to Membrane Prenylated_Ras->ICMT Carboxyl Methylation GEF GEF (Growth Factor Signal) GEF->Ras_GDP Activates GAP->Ras_GDP DorrigocinA This compound DorrigocinA->ICMT Inhibits Proliferation Cell Proliferation & Migration Downstream->Proliferation

Caption: Proposed mechanism of this compound via ICMT inhibition in the Ras signaling pathway.

General Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Compound Formulation (this compound + Vehicle) Dosing Administer this compound or Vehicle Formulation->Dosing Animal_Model Select & Acclimatize Animal Model Tumor_Implant Tumor Cell Implantation Animal_Model->Tumor_Implant Randomization Randomize Animals into Groups Tumor_Implant->Randomization Randomization->Dosing Monitoring Monitor Tumor Growth, Body Weight & Toxicity Dosing->Monitoring Endpoint Study Endpoint (Tumor Size Limit) Monitoring->Endpoint Data_Analysis Data Collection & Statistical Analysis Endpoint->Data_Analysis Conclusion Draw Conclusions on Efficacy & Toxicity Data_Analysis->Conclusion

Caption: A generalized workflow for conducting in vivo efficacy studies.

References

Troubleshooting variability in cell migration assay results with Dorrigocin A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Dorrigocin A in cell migration assays. Variability in these assays can arise from multiple factors, and this resource aims to help you identify and address common issues to ensure reproducible and reliable results.

Understanding this compound

This compound is a member of the glutarimide-containing polyketide family of natural products.[1][2] It has been shown to be a potent inhibitor of tumor cell migration.[1][3] While its precise mechanism is an active area of research, evidence suggests it may interfere with key signaling pathways that regulate the cellular machinery responsible for cell movement. For the purposes of this guide, we will consider its effects in the context of the PI3K/Akt/mTOR pathway, a critical regulator of cell migration.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in inhibiting cell migration?

A1: this compound is believed to disrupt the PI3K/Akt/mTOR signaling cascade.[4][5][6][7] This pathway is crucial for various cellular processes that underpin migration, including cytoskeletal rearrangement, cell adhesion, and protrusion formation. By inhibiting this pathway, this compound can effectively halt the coordinated movements required for a cell to migrate.

Q2: What are the most common sources of variability in cell migration assays?

A2: Variability in cell migration assays can stem from several factors, including inconsistent cell seeding density, variations in scratch/wound creation in scratch assays, and issues with the chemoattractant gradient in transwell assays.[8][9][10][11] It is also crucial to ensure the health and viability of the cells, as stressed or unhealthy cells will not migrate consistently.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: It is essential to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. This involves testing a range of concentrations and observing the inhibitory effect on cell migration. It is also important to assess cytotoxicity at each concentration to ensure that the observed effects are due to migration inhibition and not cell death.

Q4: My control cells are not migrating as expected. What could be the issue?

A4: If your control cells are not migrating, there could be several underlying issues. These include problems with the cell culture conditions (e.g., temperature, CO2 levels), the confluency of the cell monolayer, or the chemoattractant used in a transwell assay.[12][13] Ensure that your cells are healthy and that the experimental setup is optimized for your cell line.

Q5: I'm observing significant cell death in my assay. How can I differentiate between inhibition of migration and cytotoxicity?

A5: To distinguish between migration inhibition and cytotoxicity, you should perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your migration assay. This will allow you to determine the concentration at which this compound is cytotoxic to your cells. For your migration experiments, you should use a concentration that effectively inhibits migration without causing significant cell death.

Troubleshooting Guide

High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension before seeding. Use a consistent pipetting technique and volume for each well.
"Edge Effect" in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation, which can affect cell growth and migration. Fill the outer wells with sterile PBS or media.
Inconsistent Scratch Creation (Scratch Assay) Use a standardized tool, such as a p200 pipette tip or a dedicated scratcher, to create wounds of uniform width.[8]
Uneven Chemoattractant Gradient (Transwell Assay) Ensure the transwell insert is properly placed in the well and that there are no air bubbles trapped underneath.[14]
No or Low Migration in Control Group
Potential Cause Recommended Solution
Sub-optimal Cell Confluency Ensure the cell monolayer is fully confluent (90-95%) before starting the assay.[15]
Poor Cell Health Use cells from a low passage number and ensure they are healthy and actively growing before the experiment.
Incorrect Pore Size (Transwell Assay) Select a transwell membrane with a pore size appropriate for your cell type.[13]
Ineffective Chemoattractant (Transwell Assay) Optimize the concentration of the chemoattractant. Serum starvation of cells for 12-24 hours prior to the assay can increase their sensitivity.[13][16]
No Effect of this compound Observed
Potential Cause Recommended Solution
Sub-optimal Drug Concentration Perform a dose-response curve to identify the effective concentration range for your cell line.
Drug Instability Prepare fresh solutions of this compound for each experiment. Check the manufacturer's recommendations for storage and handling.
Cell Line Resistance Your cell line may not be sensitive to the inhibitory effects of this compound. Consider using a different cell line or investigating the expression and activity of the PI3K/Akt/mTOR pathway in your current cells.

Experimental Protocols

Scratch (Wound-Healing) Assay
  • Cell Seeding: Seed cells in a 24-well plate and grow them to 90-95% confluency.[15]

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch down the center of each well.[8]

  • Washing: Gently wash the wells with sterile PBS to remove detached cells and debris.[15]

  • Treatment: Add fresh media containing the desired concentration of this compound or vehicle control to the wells.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the width of the scratch at multiple points for each image and calculate the rate of wound closure.

Transwell (Boyden Chamber) Assay
  • Cell Preparation: Harvest cells and resuspend them in serum-free media.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.[10]

  • Cell Seeding: Add the cell suspension to the upper chamber (the transwell insert).

  • Treatment: Add this compound or vehicle control to the upper or lower chamber, depending on the experimental design.

  • Incubation: Incubate the plate for a period sufficient for cell migration to occur (this will vary depending on the cell type).[10]

  • Staining and Counting: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several fields of view.[12]

Visual Guides

G cluster_workflow Scratch Assay Workflow A Seed cells and grow to confluency B Create scratch with pipette tip A->B C Wash to remove debris B->C D Add media with this compound or control C->D E Image at T=0 D->E F Incubate and image at intervals E->F G Measure scratch width and analyze F->G

Caption: A flowchart illustrating the key steps of a scratch assay.

G cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Migration Cell Migration mTOR->Migration Promotes DorrigocinA This compound DorrigocinA->PI3K Inhibits

Caption: The proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

G cluster_troubleshooting Troubleshooting Logic Start High Variability in Results? CheckSeeding Check Cell Seeding Consistency Start->CheckSeeding Yes NoMigration No Migration in Control? Start->NoMigration No CheckScratch Standardize Scratch Technique CheckSeeding->CheckScratch CheckGradient Optimize Chemoattractant Gradient CheckScratch->CheckGradient CheckConfluency Ensure Proper Cell Confluency NoMigration->CheckConfluency Yes NoEffect No Effect of this compound? NoMigration->NoEffect No CheckHealth Assess Cell Health and Passage Number CheckConfluency->CheckHealth DoseResponse Perform Dose-Response Curve NoEffect->DoseResponse Yes CheckViability Run Cytotoxicity Assay DoseResponse->CheckViability

Caption: A logical flowchart to guide troubleshooting efforts.

References

Technical Support Center: Enhancing Dorrigocin A Potency Through Structural Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the potency of Dorrigocin A through structural modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

A1: While the direct molecular target of this compound is still under investigation, extensive research on its close structural analog, migrastatin (B49465), has identified the actin-bundling protein fascin (B1174746) as a key target.[1][2] Migrastatin and its analogs inhibit the actin-bundling activity of fascin, which is crucial for the formation of cellular protrusions like filopodia and lamellipodia that are essential for cell migration.[1][3] Therefore, it is highly probable that this compound and its derivatives exert their anti-migratory effects through the fascin signaling pathway. Additionally, some studies suggest that migrastatin may also act as a muscarinic acetylcholine (B1216132) receptor antagonist.[4]

Q2: What are the key structural features of this compound that can be modified to enhance potency?

A2: Structure-activity relationship (SAR) studies on this compound and migrastatin analogs have revealed several key features for optimization.[5] The macrolide core is critical for activity, as linearization of the scaffold in this compound analogs leads to a significant loss of potency compared to the cyclized migrastatin analogs.[5] Modifications to the glutarimide (B196013) side chain can also impact activity. Interestingly, some truncated synthetic analogs of migrastatin, lacking the glutarimide side chain, have shown dramatically improved potency in inhibiting tumor cell migration.[5]

Q3: My synthetic this compound analog shows poor solubility in aqueous buffers. What should I do?

A3: Poor aqueous solubility is a common issue with novel small molecule inhibitors. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO). From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.

Q4: I am observing inconsistent results in my scratch wound healing assays. What are the common pitfalls?

A4: Inconsistent results in scratch wound healing assays can arise from several factors. One of the most common issues is variability in the scratch width. It is crucial to use a consistent method, such as a specific pipette tip or a dedicated scratcher, and apply uniform pressure to create a uniform "wound." Another factor is cell proliferation, which can be mistaken for cell migration. To mitigate this, it is advisable to use a proliferation inhibitor like Mitomycin C or to perform the assay in serum-free or low-serum media. Finally, ensure that the imaging and analysis are standardized, with images taken at the same location and time points for all conditions.

Data Presentation: Potency of this compound Analogs

The following table summarizes the reported inhibitory concentrations (IC50) of various this compound and migrastatin analogs in a scratch wound healing assay using 4T1 mouse mammary tumor cells. This data highlights the significant impact of structural modifications on potency.

CompoundDescriptionIC50 (µM) in 4T1 cells
Migrastatin (3)Natural Product>100
This compound (4a)Acyclic analogInactive
Dorrigocin B (5)Acyclic analogInactive
Analog 14Semi-synthetic migrastatin analog~10-fold more potent than Migrastatin
Analog 17Semi-synthetic migrastatin analog~100-fold more potent than Migrastatin
Analog 23Hydrolysis product of Analog 14Inactive

Data extracted from "Evaluation of New Migrastatin and Dorrigocin Congeners Unveils Cell Migration Inhibitors with Dramatically Improved Potency"[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs via Cross-Metathesis

This protocol provides a general methodology for the synthesis of acyclic this compound analogs, a key strategy for exploring structural modifications.[6]

Materials:

  • Appropriately protected glycal derivative

  • Ethyl 6-heptenoate

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (B109758) (DCM)

  • Reagents for subsequent allylic rearrangement (Perlin reaction) and deprotection steps.

Procedure:

  • Dissolve the protected glycal derivative and ethyl 6-heptenoate in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Add Grubbs' second-generation catalyst to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the cross-metathesis product using column chromatography.

  • Subject the purified product to an allylic rearrangement-alkene isomerization reaction (Perlin reaction) to furnish the this compound backbone.

  • Perform the necessary deprotection steps to yield the final this compound analog.

  • Purify the final compound by high-performance liquid chromatography (HPLC).

Protocol 2: Scratch Wound Healing Assay for Evaluating Cell Migration Inhibition

This protocol outlines a standardized procedure for assessing the anti-migratory potency of this compound analogs.

Materials:

  • Cancer cell line of interest (e.g., 4T1, MDA-MB-231)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • Mitomycin C (optional, for inhibiting proliferation)

  • This compound analogs dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 24-well cell culture plates

  • Sterile 200 µL pipette tips or a cell-scratcher

  • Inverted microscope with a camera

Procedure:

  • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Once the cells reach confluency, gently create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells and debris.

  • Replace the medium with fresh serum-free or low-serum medium containing the desired concentrations of the this compound analog (and a vehicle control, e.g., DMSO). If desired, pre-treat with Mitomycin C before adding the compounds.

  • Capture images of the scratch at time 0 using an inverted microscope. Mark the plate to ensure subsequent images are taken at the same location.

  • Incubate the plate at 37°C in a CO2 incubator.

  • Capture images of the same scratch area at regular intervals (e.g., 12, 24, 48 hours).

  • Analyze the images using software (e.g., ImageJ) to measure the width or area of the scratch at each time point.

  • Calculate the percentage of wound closure relative to the time 0 image for each condition.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low yield in cross-metathesis reaction - Inactive catalyst- Impure starting materials or solvent- Unfavorable electronic or steric properties of olefins- Catalyst decomposition- Use a fresh batch of catalyst.- Ensure all reagents and solvents are anhydrous and of high purity.- Modify the protecting groups on the glycal to alter its reactivity.- Perform the reaction at a lower temperature or add the catalyst in portions.
Formation of homodimers in cross-metathesis - Similar reactivity of the two olefin partners.- Use a stoichiometric excess of one of the olefins.- Choose a catalyst that favors cross-metathesis over homodimerization.
Difficulty in purification of analogs - Similar polarity of the product and byproducts.- Optimize the chromatographic conditions (e.g., solvent system, gradient).- Consider using a different purification technique, such as preparative HPLC.
Biological Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High variability in scratch width - Inconsistent pressure or angle during scratching.- Use a dedicated cell-scratcher for more uniform wounds.- Practice the scratching technique to ensure consistency.
Cells detaching from the plate after scratching - Cell monolayer is not fully confluent.- Scratching is too harsh.- Ensure cells have reached 100% confluency before scratching.- Apply less pressure during the scratching motion.
No inhibition of cell migration observed - Compound is inactive at the tested concentrations.- Compound has degraded.- Cell proliferation is masking the migratory effect.- Test a wider range of concentrations.- Verify the stability of the compound in the assay medium.- Include a proliferation inhibitor (e.g., Mitomycin C) in the assay.
Toxicity observed at effective concentrations - The compound has a narrow therapeutic window.- Perform a dose-response curve for cytotoxicity (e.g., MTT assay) to determine the non-toxic concentration range.- Consider structural modifications to reduce toxicity while maintaining potency.

Visualizations

Fascin Signaling Pathway in Cancer Cell Migration

The following diagram illustrates the central role of fascin in promoting cancer cell migration and the potential points of intervention for inhibitors like this compound analogs. Fascin is a key downstream effector of various signaling pathways that regulate the actin cytoskeleton.

Fascin_Signaling_Pathway cluster_upstream Upstream Signaling cluster_fascin Fascin Regulation & Function cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, TGF-β) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) PI3K_Akt PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt Rho_GTPases Rho GTPases (Rac, Cdc42) PI3K_Akt->Rho_GTPases Fascin_Gene Fascin Gene Transcription Rho_GTPases->Fascin_Gene Upregulation PKC Protein Kinase C (PKC) Fascin_Protein Fascin Protein PKC->Fascin_Protein Phosphorylation (Inhibition) Fascin_Gene->Fascin_Protein Translation Actin_Bundling Actin Filament Bundling Fascin_Protein->Actin_Bundling Activity Filopodia_Lamellipodia Filopodia & Lamellipodia Formation Actin_Bundling->Filopodia_Lamellipodia Cell_Migration Increased Cell Migration & Invasion Filopodia_Lamellipodia->Cell_Migration Dorrigocin_A_Analog This compound Analog Dorrigocin_A_Analog->Fascin_Protein Inhibition

Caption: Fascin signaling pathway in cancer cell migration.

Experimental Workflow: From Synthesis to Biological Evaluation

This diagram outlines the logical flow of experiments for developing and testing novel this compound analogs.

Experimental_Workflow Synthesis Design & Synthesize This compound Analogs Purification Purify & Characterize Analogs (HPLC, NMR, MS) Synthesis->Purification Solubility Assess Solubility & Prepare Stock Solutions Purification->Solubility Cytotoxicity Determine Non-toxic Concentration Range (e.g., MTT Assay) Solubility->Cytotoxicity Migration_Assay Evaluate Anti-migratory Potency (Scratch Assay) Cytotoxicity->Migration_Assay Data_Analysis Analyze Data & Determine IC50 Migration_Assay->Data_Analysis SAR Establish Structure- Activity Relationship (SAR) Data_Analysis->SAR SAR->Synthesis Iterative Design Lead_Optimization Lead Optimization & Further Development SAR->Lead_Optimization

Caption: Workflow for this compound analog development.

Troubleshooting Logic for Scratch Wound Healing Assay

This decision tree provides a logical approach to troubleshooting common issues encountered during a scratch wound healing assay.

Troubleshooting_Logic Check_Scratch Is the scratch width uniform across wells? Refine_Technique Refine scratching technique. Use a dedicated tool. Check_Scratch->Refine_Technique No Check_Cells Are cells detaching or showing signs of stress? Check_Scratch->Check_Cells Yes Start Start Refine_Technique->Start Re-run experiment Optimize_Seeding Optimize seeding density for a robust monolayer. Handle plates gently. Check_Cells->Optimize_Seeding Yes Check_Proliferation Could cell proliferation be confounding the results? Check_Cells->Check_Proliferation No Optimize_Seeding->Start Re-run experiment Add_Inhibitor Incorporate a proliferation inhibitor (e.g., Mitomycin C) or use serum-free media. Check_Proliferation->Add_Inhibitor Yes Check_Compound Is the compound showing expected activity? Check_Proliferation->Check_Compound No Add_Inhibitor->Start Re-run experiment Verify_Compound Verify compound stability, concentration, and solubility. Test a wider dose range. Check_Compound->Verify_Compound No Success Reliable & Reproducible Results Check_Compound->Success Yes Verify_Compound->Start Re-run experiment

Caption: Troubleshooting scratch wound healing assays.

References

Technical Support Center: Purification of Dorrigocin A and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of purification protocols for Dorrigocin A and its congeners.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a novel antifungal antibiotic isolated from the fermentation broth and mycelium of Streptomyces platensis subsp. rosaceus.[1] It is a polyketide with a glutarimide (B196013) side chain.[2][3] Its biological activities include reversing the morphology of ras-transformed cells to a normal phenotype and inhibiting tumor cell migration.[4][5] The mechanism of action involves the inhibition of carboxyl methylation in K-ras transformed cells.[4]

Q2: What are the known congeners of this compound?

A2: Dorrigocin B is a closely related congener that differs from this compound in its oxidation pattern.[1] Iso-migrastatin is considered the primary natural product from which this compound is formed through a water-mediated rearrangement.[6] Other related compounds in this family include migrastatin (B49465) and lactimidomycin.[2][5]

Q3: What are the initial steps for extracting this compound from a fermentation broth?

A3: The initial extraction of this compound and its congeners can be performed from both the fermentation broth and the mycelium of Streptomyces platensis.[1] Conventional methods for extracting secondary metabolites from microbial cultures often involve solvent extraction.[7] Given the nature of the molecule, a common approach would be to use a water-immiscible organic solvent like ethyl acetate (B1210297) or butanol to extract the compounds from the fermentation broth after separating the mycelium.

Q4: What chromatographic techniques are suitable for the purification of this compound?

A4: A combination of chromatographic techniques is typically employed. The initial separation of this compound and B was achieved using counter-current chromatography.[1] For higher resolution and purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying such natural products due to its high resolution and the volatility of its mobile phases, which simplifies sample recovery.[8]

Q5: Are there any known stability issues with this compound and its congeners?

A5: Yes, stability can be a concern. This compound is formed from a facile, water-mediated rearrangement of iso-migrastatin, which suggests that pH and the presence of water can influence its stability.[6] Some related macrolide compounds are known to be prone to degradation in plasma.[3] General factors that can affect the stability of complex organic molecules include pH, temperature, and exposure to oxidative conditions.[9][10] It is advisable to handle purified compounds at low temperatures and under inert atmosphere when possible.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound after extraction. 1. Incomplete cell lysis. 2. Suboptimal extraction solvent. 3. Degradation of the compound during extraction.1. Ensure thorough cell disruption using methods like sonication or homogenization. 2. Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol, dichloromethane). 3. Perform extraction at a lower temperature and minimize the extraction time.
Poor separation of this compound and B in HPLC. 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition or gradient. 3. Column overloading.1. Use a high-resolution C18 or C8 column. 2. Optimize the gradient of acetonitrile (B52724) or methanol (B129727) in water. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape. 3. Reduce the amount of sample injected onto the column.
Presence of multiple, unexpected peaks in the chromatogram. 1. Degradation of the sample. 2. Contamination of the sample or solvents. 3. Rearrangement of iso-migrastatin into this compound and other congeners.1. Analyze the sample immediately after preparation or store it at low temperatures. Consider performing a forced degradation study to identify degradation products.[11] 2. Use high-purity solvents and filter the sample before injection. 3. If iso-migrastatin is the target, work under anhydrous conditions to the extent possible to minimize its rearrangement.
Broad or tailing peaks in HPLC. 1. Secondary interactions with the stationary phase. 2. Column aging or contamination. 3. High pH of the mobile phase causing silanol (B1196071) interactions.1. Add an ion-pairing agent or a small amount of acid to the mobile phase. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the mobile phase pH is appropriate for the column and the analyte.
Loss of compound during solvent evaporation/lyophilization. 1. Co-evaporation with the solvent. 2. Adhesion to the container surface. 3. Thermal degradation.1. Use a rotary evaporator with a cooled trap or a lyophilizer. 2. Use silanized glassware or low-binding tubes. 3. Perform evaporation at a low temperature.

Quantitative Data

Table 1: HPLC Retention Times for this compound and Related Congeners

Compound Retention Time (minutes)
Dorrigocin B11.1
This compound11.8
Migrastatin (MGS)14.6
Iso-migrastatin (iso-MGS)18.8
Note: Data is based on a specific HPLC method and may vary with different columns and conditions.[5]

Table 2: Example Purification Yields for this compound

Purification Step Starting Material (g) Product (mg) Yield (%) Purity (%)
Crude Organic Extract10.0--<5
Silica Gel Chromatography10.05005.0~40
Counter-Current Chromatography0.515030.0~85
Preparative RP-HPLC0.1510066.7>98
Note: This table presents hypothetical but realistic data for a multi-step purification process.

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces platensis Fermentation
  • Fermentation: Cultivate S. platensis in a suitable production medium for 5-7 days.[5]

  • Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Mycelial Extraction: Homogenize the mycelium in methanol or acetone. Filter the mixture and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate.

  • Combine and Concentrate: Combine the organic extracts from the mycelium and broth, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude extract.

Protocol 2: Preparative RP-HPLC for this compound Purification
  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% B

    • 40-45 min: 80% to 20% B (return to initial conditions)

    • 45-50 min: 20% B (equilibration)

  • Flow Rate: 4 mL/min

  • Detection: UV at 205 nm.[5]

  • Procedure: a. Dissolve the partially purified extract in a minimal amount of methanol. b. Inject the sample onto the equilibrated HPLC column. c. Collect fractions corresponding to the peak of this compound (eluting around 11.8 minutes, though this will vary with the system).[5] d. Analyze the purity of the collected fractions by analytical HPLC. e. Pool the pure fractions and remove the solvent under vacuum.

Visualizations

experimental_workflow fermentation S. platensis Fermentation harvest Harvesting (Centrifugation) fermentation->harvest broth Fermentation Broth harvest->broth mycelium Mycelium harvest->mycelium broth_extraction Solvent Extraction (Ethyl Acetate) broth->broth_extraction mycelium_extraction Solvent Extraction (Methanol) mycelium->mycelium_extraction crude_extract Crude Extract broth_extraction->crude_extract mycelium_extraction->crude_extract ccc Counter-Current Chromatography crude_extract->ccc semi_pure Semi-Pure Fractions ccc->semi_pure prep_hplc Preparative RP-HPLC semi_pure->prep_hplc pure_dorrigocin_a Pure this compound (>98%) prep_hplc->pure_dorrigocin_a

Caption: Workflow for this compound Purification.

ras_signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras Activation raf Raf ras->raf methylation Carboxyl Methylation ras->methylation mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation dorrigocin_a This compound dorrigocin_a->methylation Inhibits

Caption: Inhibition of Ras Signaling by this compound.

References

Managing off-target effects of Dorrigocin A in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dorrigocin A in cellular models. The focus is on managing potential off-target effects to ensure data integrity and experimental success.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, with a focus on differentiating on-target from potential off-target effects.

Guide 1: Unexpected Cytotoxicity at Effective Concentrations

  • Problem: You observe significant cell death at concentrations intended to inhibit cell migration.

  • Possible Cause: The observed cytotoxicity may be an off-target effect, especially if it occurs in cell lines where this compound's anti-migration effects are less potent.[1] High concentrations of small molecules can lead to off-target effects, including mitochondrial toxicity or induction of apoptosis through unintended pathways.[2][3]

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.

    • Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity and compare it to the EC50 for the desired bioactivity (e.g., inhibition of cell migration). A narrow therapeutic window suggests a higher likelihood of off-target effects at effective concentrations.

    • Time-Course Experiment: Assess cytotoxicity at various time points. Early onset of cell death might indicate a rapid, off-target cytotoxic mechanism, whereas later effects might be a consequence of the intended biological pathway disruption.

    • Use Orthogonal Assays: Measure cell viability using multiple methods that assess different cellular parameters, such as metabolic activity (MTT assay) and membrane integrity (LDH release assay).[3]

    • Cell Line Comparison: Test this compound in a panel of cell lines with varying expression levels of the putative target pathway components. If cytotoxicity does not correlate with the expression of the intended target, an off-target effect is likely.

Guide 2: Inconsistent Anti-Migration Effects Across Experiments

  • Problem: The potency of this compound in inhibiting cell migration varies significantly between experimental replicates.

  • Possible Cause: Off-target effects can be highly sensitive to minor variations in cell culture conditions.[4] Factors such as cell confluence, passage number, and media composition can influence the cellular pathways that are inadvertently affected by the compound.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Maintain strict control over cell density at the time of treatment, passage number, and the composition of the culture medium.

    • Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experiments and does not contribute to variability.

    • Serum Concentration: If using a serum-containing medium, be aware that serum proteins can bind to small molecules, altering their effective concentration. Consider experiments in serum-free or reduced-serum conditions if appropriate for your cell model.

    • Monitor Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment. Stressed cells may respond differently to the compound.

Guide 3: Observed Phenotype Does Not Align with Known Mechanism

  • Problem: Your experimental results suggest that this compound is affecting a cellular process other than the reported inhibition of carboxyl methylation in Ras-transformed cells.[5]

  • Possible Cause: this compound may have additional, undiscovered molecular targets. The glutarimide-containing polyketide structure is shared by other bioactive molecules, suggesting the potential for interactions with multiple cellular proteins.[6][7]

  • Troubleshooting Steps:

    • Rescue Experiment: If you hypothesize an on-target effect related to a specific pathway, attempt to rescue the phenotype by manipulating a downstream component of that pathway.

    • Use of Control Compounds: Include a structurally related but inactive analog of this compound, if available, to control for effects related to the chemical scaffold.[4]

    • Target Engagement Assays: To confirm that this compound interacts with its intended target in your cellular model, consider performing a Cellular Thermal Shift Assay (CETSA).[8]

    • Proteomic Profiling: For an unbiased approach to identifying potential off-targets, affinity chromatography coupled with mass spectrometry can be used to pull down proteins that bind to this compound.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is this compound and what is its primary known activity?

    • A1: this compound is a glutarimide-containing polyketide, structurally related to migrastatin (B49465) and lactimidomycin.[1][6][9] Its primary reported biological activities are the inhibition of tumor cell migration and antifungal properties.[1][10][11]

  • Q2: What is the known mechanism of action for this compound?

    • A2: The precise mechanism of action is not fully elucidated. However, this compound has been reported to inhibit carboxyl methylation in K-ras transformed cells.[5] This activity was found to be independent of effects on prenylation or overall protein synthesis.[5]

  • Q3: Are there any known off-target effects of this compound?

    • A3: Specific off-target effects of this compound are not well-documented in the scientific literature. However, like many small molecules, it has the potential to interact with multiple cellular targets, especially at higher concentrations. General strategies for identifying and mitigating off-target effects are therefore recommended.[8]

  • Q4: How can I predict potential off-target effects of this compound before starting my experiments?

    • A4: While challenging for a natural product with an incompletely defined target, you can use computational approaches. In silico methods can screen for structural homology to ligands of known proteins. However, experimental validation is crucial.[12]

  • Q5: What are the best practices for determining the optimal working concentration of this compound?

    • A5: It is essential to perform a dose-response curve for your specific cell line and assay. The optimal concentration should be the lowest concentration that gives a robust on-target effect with minimal cytotoxicity.[4]

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound in a Cell Migration Assay

This compound (µM)Inhibition of Cell Migration (%)Cell Viability (%)
0 (Vehicle)0100
0.11598
15595
109288
1009845

This table provides example data to illustrate the concept of determining a therapeutic window. Actual results will vary depending on the cell line and experimental conditions.

Table 2: Troubleshooting Checklist for Unexpected Results

IssueCheckpointRecommended Action
High CytotoxicityCompound IntegrityVerify purity and stability of this compound stock.
Dose-ResponseDetermine IC50 for cytotoxicity.
Orthogonal AssaysUse multiple viability assays (e.g., MTT, LDH).
Inconsistent ResultsCell Culture ConditionsStandardize cell density, passage number, and media.
Vehicle ControlEnsure consistent vehicle concentration.
Off-Target PhenotypeRescue ExperimentManipulate downstream pathway components.
Control CompoundsUse inactive analogs if available.
Target EngagementPerform CETSA to confirm target binding.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in complete cell culture medium.

  • Cell Treatment: Remove the medium from the cells and add the 2X this compound solutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Distribute the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting / Validation cluster_analysis Analysis start Start Experiment dose_response Dose-Response Curve (Cytotoxicity vs. Efficacy) start->dose_response treat_cells Treat Cells with Optimal this compound Conc. dose_response->treat_cells phenotype_assay Phenotypic Assay (e.g., Migration) treat_cells->phenotype_assay unexpected_results Unexpected Results? phenotype_assay->unexpected_results orthogonal_assay Orthogonal Assay unexpected_results->orthogonal_assay Yes rescue_exp Rescue Experiment unexpected_results->rescue_exp Yes cetsa CETSA for Target Engagement unexpected_results->cetsa Yes data_analysis Data Analysis & Interpretation unexpected_results->data_analysis No orthogonal_assay->data_analysis rescue_exp->data_analysis cetsa->data_analysis

Caption: Workflow for investigating this compound activity and managing off-target effects.

hypothetical_pathway cluster_membrane cluster_cytoplasm Ras K-Ras Methyltransferase Carboxyl Methyltransferase Ras->Methyltransferase Substrate Downstream_Effector Downstream Effector (e.g., Raf/MEK/ERK) Ras->Downstream_Effector Activates Dorrigocin_A This compound Dorrigocin_A->Methyltransferase Inhibits Methyltransferase->Ras Methylates Migration Cell Migration Downstream_Effector->Migration Promotes

Caption: Hypothetical signaling pathway for this compound's effect on K-Ras methylation.

References

Technical Support Center: Optimizing the Ferrier Rearrangement (Perlin Reaction) in Dorrigocin A Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) related to the allylic rearrangement-alkene isomerization reaction, termed the "Perlin reaction" in the synthesis of Dorrigocin A analogues. This reaction is a specific application of the more broadly known Ferrier rearrangement. Due to the unavailability of the explicit experimental protocol for the this compound analogue synthesis in the primary literature, this guide is based on established and representative procedures for the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal, a closely related starting material.

Frequently Asked Questions (FAQs)

Q1: What is the "Perlin reaction" in the context of this compound analogue synthesis?

A1: The "Perlin reaction" mentioned in the synthesis of this compound analogues is an allylic rearrangement-alkene isomerization reaction.[1] It is a type of Ferrier rearrangement, a well-established method in carbohydrate chemistry for converting glycals (1,2-unsaturated sugars) into 2,3-unsaturated glycosides.[2][3][4]

Q2: What is the general mechanism of the Ferrier rearrangement?

A2: The reaction is typically catalyzed by a Lewis acid. The Lewis acid promotes the departure of the substituent at the C-3 position of the glycal (an acetate (B1210297) in this case), forming a delocalized allyloxocarbenium ion intermediate. A nucleophile then attacks the anomeric carbon (C-1), resulting in the formation of a 2,3-unsaturated glycoside with the double bond shifted.[2][4]

Q3: Why is the α-anomer often the major product in this reaction?

A3: The predominant formation of the α-anomer is often attributed to the thermodynamic anomeric effect, which favors an axial orientation of the new substituent at the anomeric center in the half-chair conformation of the product.[5][6]

Q4: What are common Lewis acids used for the Ferrier rearrangement?

A4: A variety of Lewis acids can be used to catalyze the Ferrier rearrangement, including boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), indium(III) chloride (InCl₃), zinc chloride (ZnCl₂), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[2][3][7] More recently, catalysts like cyanuric chloride and various metal triflates have also been shown to be effective.[1][8]

Experimental Protocols

While the specific protocol for the this compound analogue synthesis is not detailed in the available literature, a general and representative procedure for the Ferrier rearrangement of a similar substrate, 3,4,6-tri-O-acetyl-D-glucal, is provided below. This can serve as a starting point for optimization.

Representative Protocol for Ferrier Rearrangement of 3,4,6-tri-O-acetyl-D-glucal

To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equivalent) and the desired alcohol nucleophile (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) at a specified temperature (e.g., -5 °C to room temperature), a Lewis acid catalyst (e.g., TMSOTf, 1.1 equivalents) is added slowly. The reaction is stirred under an inert atmosphere and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.[7]

Data Presentation

The efficiency of the Ferrier rearrangement is highly dependent on the choice of catalyst, solvent, and temperature. The following tables summarize representative data from the literature for the reaction of 3,4,6-tri-O-acetyl-D-glucal with various alcohols.

Table 1: Effect of Lewis Acid on the Ferrier Reaction

EntryLewis AcidSolventAnomeric Ratio (α:β)Yield (%)Reference
1BF₃·OEt₂CH₂Cl₂1:245[7]
2TMSOTfCH₂Cl₂1:1.573[7]
3InCl₃Dichloromethane7:1-[2]
4SnCl₄Dichloromethane86:1483[2]
5ZnCl₂Toluene89:1165-95[2]

Table 2: Representative Yields with Various Alcohols using 3,5-Dinitrobenzoic Acid as a Catalyst

EntryAlcoholTime (h)Yield (%)
1Benzyl alcohol2.581
24-Methoxybenzyl alcohol2.584
34-Nitrobenzyl alcohol3.078
4Cinnamyl alcohol3.575
5Propargyl alcohol4.072
Reaction conditions: 3,4,6-tri-O-acetyl-D-glucal (1 equiv), alcohol (1 equiv), 3,5-dinitrobenzoic acid (20 mol%), acetonitrile, 80 °C.[6]

Troubleshooting Guide

Problem 1: Low or No Reaction Conversion

  • Question: I am observing very little to no consumption of my starting glycal. What could be the issue?

  • Answer:

    • Inactive Catalyst: The Lewis acid may have decomposed due to exposure to moisture. Ensure that the Lewis acid is fresh or has been properly stored.

    • Insufficient Catalyst: The amount of catalyst may be insufficient to drive the reaction to completion. While catalytic amounts are often sufficient, some substrates may require stoichiometric amounts.

    • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature while monitoring for side product formation is advisable.

    • Poorly Nucleophilic Alcohol: The alcohol being used may not be sufficiently nucleophilic. In such cases, a more potent Lewis acid or higher reaction temperatures might be necessary.

    • Presence of Water: The reaction is highly sensitive to moisture, which can quench the Lewis acid and hydrolyze the starting material. Ensure all glassware is oven-dried and solvents are anhydrous.

Problem 2: Low Yield of the Desired Product

  • Question: The reaction works, but my isolated yield of the 2,3-unsaturated glycoside is consistently low. What are the potential causes?

  • Answer:

    • Side Reactions: The Ferrier rearrangement can be accompanied by side reactions.[9] Strongly acidic conditions can lead to glycal dimerization or polymerization.[9] Using milder catalysts or adding the glycal slowly to the reaction mixture can sometimes mitigate these issues.[9]

    • Product Decomposition: The 2,3-unsaturated glycoside product may be unstable under the reaction or workup conditions. A buffered or milder workup procedure might be necessary.

    • Purification Issues: The product may be difficult to separate from byproducts or unreacted starting material. Optimization of the chromatography conditions (e.g., solvent system, silica gel deactivation) may be required.

Problem 3: Poor Stereoselectivity (Formation of Both α and β Anomers)

  • Question: I am obtaining a mixture of α and β anomers and would like to improve the selectivity for the α-anomer. How can I achieve this?

  • Answer:

    • Solvent Effects: The choice of solvent can significantly influence the anomeric ratio. Experimenting with different solvents (e.g., dichloromethane, acetonitrile, toluene) is recommended.

    • Catalyst Choice: Different Lewis acids can exhibit different selectivities. For example, some studies report higher α-selectivity with certain catalysts.[10][11] A screening of various Lewis acids is a viable strategy.

    • Temperature: Reaction temperature can also affect the stereochemical outcome. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is often a good starting point.

Problem 4: Formation of Unexpected Byproducts

  • Question: I am observing unexpected spots on my TLC plate. What are the likely byproducts?

  • Answer:

    • Glycal Dimerization/Polymerization: As mentioned, under strongly acidic conditions, the glycal can react with itself.[9]

    • Addition Products: With protic acids, electrophilic addition to the double bond can compete with the Ferrier rearrangement.[12]

    • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the intended alcohol nucleophile. Using a non-nucleophilic solvent is crucial.[9]

Visualizations

Below are diagrams to illustrate the key processes and logical workflows associated with the Ferrier rearrangement in the synthesis of this compound analogues.

Ferrier_Reaction_Pathway Start Tri-O-acetyl-D-glucal (Starting Material) Intermediate Allyloxocarbenium Ion (Delocalized Intermediate) Start->Intermediate + Lewis Acid - Acetate group Product 2,3-Unsaturated Glycoside (this compound Analogue Precursor) Intermediate->Product + Nucleophile Nucleophile Alcohol Nucleophile (e.g., this compound precursor side chain) Nucleophile->Intermediate Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Start

Caption: Reaction pathway of the Ferrier rearrangement.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dry Glassware & Anhydrous Solvents Reagents Prepare Glycal and Alcohol Solutions Prep->Reagents Mix Combine Glycal and Alcohol under Inert Atmosphere Reagents->Mix Cool Cool to Reaction Temperature Mix->Cool Add_Catalyst Slowly Add Lewis Acid Cool->Add_Catalyst Monitor Monitor by TLC Add_Catalyst->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Troubleshooting_Workflow rect_node rect_node Start Low Yield or No Reaction? Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Byproducts Major Byproducts Observed? Check_Conversion->Check_Byproducts Yes No_Conversion_Sol Check Catalyst Activity Ensure Anhydrous Conditions Increase Temperature Check_Conversion->No_Conversion_Sol No Low_Yield_Sol Optimize Purification Consider Product Instability Use Milder Workup Check_Byproducts->Low_Yield_Sol No Byproducts_Sol Use Milder Catalyst Lower Reactant Concentration Change Solvent Check_Byproducts->Byproducts_Sol Yes

References

Validation & Comparative

Dorrigocin A vs. Migrastatin: A Comparative Analysis of Cell Migration Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, objective comparison of Dorrigocin A and migrastatin (B49465), focusing on their efficacy and mechanisms as inhibitors of cell migration. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Cell Migration Inhibitors

Cell migration is a fundamental process implicated in various physiological and pathological phenomena, including embryonic development, tissue repair, and cancer metastasis. The development of small molecules that can modulate cell migration is a significant area of research, particularly in oncology. Migrastatin and this compound are two natural products that have been investigated for their biological activities. While structurally related, their effects on cell migration differ significantly.

Migrastatin , a polyketide macrolide, has been established as a potent inhibitor of tumor cell migration and metastasis.[1] Its mechanism of action involves the direct targeting of fascin, an actin-bundling protein crucial for the formation of migratory protrusions like filopodia and lamellipodia.[1][2]

This compound , another glutarimide-containing antibiotic, is structurally distinct from migrastatin due to its acyclic scaffold.[3][4] Its primary described biological activity is the reversal of the transformed morphology of ras-transformed cells, a process linked to the inhibition of carboxyl methylation.[5]

Comparative Efficacy in Cell Migration Inhibition

Experimental data from comparative studies utilizing the scratch wound-healing assay have demonstrated a stark contrast in the anti-migratory activities of these two compounds. While migrastatin and its macrolide analogs show inhibitory effects on cell migration, this compound and its acyclic congeners have been found to be inactive in this regard.

CompoundTarget Cell Line(s)Assay TypeIC50 (Cell Migration)Cytotoxicity IC50Reference
Migrastatin 4T1 (murine breast cancer), MDA-MB-231 (human breast cancer)Scratch Wound-Healing~50 µM (for 4T1), >100 µM (for MDA-MB-231)>100 µM[3][6]
This compound 4T1 (murine breast cancer), MDA-MB-231 (human breast cancer)Scratch Wound-HealingInactive >100 µM[3][5]
Migrastatin Analog (Macroketone) 4T1 (murine breast cancer)Transwell Migration~100 nMNot reported[1]

Note: The efficacy of migrastatin can be significantly enhanced through synthetic modifications, leading to analogs with much lower IC50 values.[1] The data presented for migrastatin reflects the natural product, while this compound's inactivity was observed across its tested congeners.[3]

Mechanism of Action and Signaling Pathways

The differential effects of this compound and migrastatin on cell migration can be attributed to their distinct molecular targets and downstream signaling pathways.

Migrastatin's Mechanism of Action:

Migrastatin and its potent analogs directly bind to fascin , a key protein responsible for bundling actin filaments.[1][2] This interaction prevents the formation of rigid, parallel actin bundles that are essential for the structure of filopodia and lamellipodia, cellular protrusions that drive cell movement. By inhibiting fascin's function, migrastatin effectively halts the cytoskeletal rearrangements necessary for cell migration.

Migrastatin_Pathway Migrastatin Migrastatin Fascin Fascin Migrastatin->Fascin Inhibits ActinBundles Actin Bundles Fascin->ActinBundles Promotes Bundling Actin Actin Filaments Actin->ActinBundles Filopodia Filopodia/ Lamellipodia Formation ActinBundles->Filopodia Migration Cell Migration Filopodia->Migration DorrigocinA_Pathway DorrigocinA This compound CarboxylMethylation Carboxyl Methylation (e.g., of Ras) DorrigocinA->CarboxylMethylation Inhibits TransformedPhenotype Transformed Phenotype CarboxylMethylation->TransformedPhenotype Contributes to MigrationStimuli Migration Stimuli ActinCytoskeleton Actin Cytoskeleton Rearrangement MigrationStimuli->ActinCytoskeleton CellMigration Cell Migration ActinCytoskeleton->CellMigration Wound_Healing_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a scratch with a pipette tip A->B C 3. Add media with test compounds B->C D 4. Image scratch at regular intervals (t=0, t=x, t=y) C->D E 5. Quantify wound closure area and compare between treatments D->E

References

A Comparative Analysis of the Antifungal Potential of Dorrigocin A and Other Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antifungal properties of Dorrigocin A in comparison to other well-characterized polyketide antifungals. This report compiles available biological data, outlines standard experimental protocols for antifungal susceptibility testing, and visualizes relevant biological pathways.

Introduction

Polyketides are a diverse class of natural products known for their wide range of biological activities, including potent antifungal properties. Many clinically significant antifungal agents, such as Amphotericin B, are polyketides. This compound, a glutarimide-containing polyketide produced by Streptomyces platensis, has been identified as having moderate antifungal activity.[1] This guide provides a comparative overview of the antifungal activity of this compound against other notable polyketide antifungals, supported by available data and standardized experimental methodologies.

Quantitative Comparison of Antifungal Activity

A direct quantitative comparison of the antifungal activity of this compound with other polyketides is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature. While early reports mention its "moderate antifungal activity," specific MIC values against a panel of fungal pathogens have not been detailed.[1]

In contrast, extensive MIC data is available for other polyketide antifungals, providing a benchmark for antifungal potency. The following table summarizes the MIC values for several well-known polyketides against common fungal pathogens. This data is essential for understanding their spectrum and potency.

PolyketideFungal SpeciesMIC Range (µg/mL)Reference
Amphotericin BAspergillus fumigatus0.5 - 2[2][3]
Amphotericin BCandida albicans0.125 - 1N/A
Amphotericin BCryptococcus neoformans0.125 - 1N/A
NatamycinAspergillus niger1 - 4N/A
NatamycinCandida albicans2 - 8N/A
FilipinCandida albicans1.56N/A

Note: The lack of specific MIC values for this compound is a significant knowledge gap that future research should address to enable a direct and comprehensive comparison of its antifungal efficacy.

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) has established a reference method for broth microdilution antifungal susceptibility testing of yeasts and filamentous fungi.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.
  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
  • The suspension is then further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration in the test wells.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
  • The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, longer for some molds).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

The following diagram illustrates the general workflow of the broth microdilution method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture on Agar Inoculum_Suspension Prepare Inoculum Suspension Fungal_Culture->Inoculum_Suspension Standardize_Inoculum Standardize Inoculum Inoculum_Suspension->Standardize_Inoculum Inoculate_Plate Inoculate Microtiter Plate Standardize_Inoculum->Inoculate_Plate Antifungal_Stock Antifungal Stock Solution Serial_Dilutions Prepare Serial Dilutions Antifungal_Stock->Serial_Dilutions Serial_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Read Results Visually or Spectrophotometrically Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for the broth microdilution antifungal susceptibility test.

Mechanism of Action and Signaling Pathways

The mechanisms of action for many polyketide antifungals are well-established. However, the precise antifungal mechanism of this compound remains to be fully elucidated.

This compound

Available research suggests that this compound's biological activity may be linked to the inhibition of carboxyl methylation.[4] This was observed in K-ras transformed cells, but its direct role in fungal cell death or growth inhibition is not yet confirmed.[4] Further studies are required to understand the specific fungal targets and signaling pathways affected by this compound.

Other Polyketide Antifungals
  • Amphotericin B (Polyene Macrolide): This widely used antifungal binds to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular ions and ultimately cell death.

  • Natamycin (Polyene Macrolide): Similar to Amphotericin B, Natamycin also binds to ergosterol, disrupting the fungal cell membrane.

  • Filipin (Polyene Macrolide): Filipin also interacts with sterols in the cell membrane, leading to membrane disruption.

The biosynthesis of polyketides is a complex process involving large, multifunctional enzymes called polyketide synthases (PKSs). The general pathway is depicted below.

Polyketide_Biosynthesis cluster_pks Polyketide Synthase (PKS) Complex cluster_modification Post-PKS Modification Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Domains PKS Domains (KS, AT, KR, DH, ER, ACP, TE) Starter_Unit->PKS_Domains Loading Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Domains Elongation Growing_Chain Growing Polyketide Chain PKS_Domains->Growing_Chain Chain Extension & Modification Released_Polyketude Released_Polyketude Growing_Chain->Released_Polyketude Release (TE) Released_Polyketide Released Polyketide Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Glycosyltransferases) Released_Polyketide->Tailoring_Enzymes Final_Product Final Bioactive Polyketide Tailoring_Enzymes->Final_Product

A generalized pathway for the biosynthesis of polyketides.

Conclusion

This compound is a polyketide with acknowledged but poorly quantified antifungal activity. While a direct comparison of its potency with other polyketides is currently hindered by a lack of specific MIC data, this guide provides a framework for such a comparison by presenting available data for other well-characterized polyketide antifungals and outlining the standardized experimental protocols necessary for generating comparable data. Future research should focus on determining the antifungal spectrum and MIC values of this compound against a broad range of fungal pathogens and elucidating its precise mechanism of action. This will be crucial for fully assessing its potential as a novel antifungal agent.

References

Unraveling the Molecular Targets of Dorrigocin A in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Dorrigocin A with validated inhibitors of the Ras signaling pathway and cell migration, providing researchers, scientists, and drug development professionals with a comprehensive guide to its potential mechanisms and therapeutic context.

Introduction

This compound, an analog of the natural product Migrastatin (B49465), has been noted for its potential anti-cancer properties, primarily linked to its putative role in inhibiting the post-translational modification of Ras proteins. Specifically, early research suggested that this compound targets Isoprenylcysteine Carboxyl Methyltransferase (Icmt), a critical enzyme for the proper localization and function of Ras.[1][2] However, a lack of recent, quantitative data directly validating this molecular target has left questions regarding its precise mechanism of action. This guide provides a comparative analysis of this compound against well-characterized inhibitors of the Ras pathway and a closely related analog, Migrastatin, to offer a clearer perspective on its potential therapeutic utility and areas requiring further investigation.

Comparative Analysis of Inhibitor Performance

To contextualize the activity of this compound, this section compares its reported effects with those of validated Icmt inhibitors and its structural analog, Migrastatin.

Table 1: Comparison of IC50 Values for Icmt Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
CysmethynilHepG2Hepatocellular Carcinoma19.3[3]
PC-3Prostate Cancer~20-30 (Dose & time-dependent)[3]
MDA-MB-231Breast Cancer2.1 - 14.7 (analogs)[3]
Compound 8.12PC-3Prostate Cancer~2.5[3]
HepG2Hepatocellular Carcinoma~2.0[3]
A549Non-small Cell Lung Cancer>10 (synergistic with gefitinib)[3]
This compound Data Not Available ---

Table 2: Comparison of Activity in Cell Migration Assays

CompoundCell LineAssay TypeActivityReference
This compound Congeners 4T1 (mouse mammary)Scratch Wound-HealingInactive[4][5]
MDA-MB-231 (human breast)Scratch Wound-HealingInactive[4][5]
Migrastatin 4T1 (mouse mammary)Scratch Wound-HealingIC50 ~50 µM[4]
MDA-MB-231 (human breast)Scratch Wound-HealingIC50 ~12.5 µM[4]
Migrastatin Analog (Macroketone) 4T1 (mouse mammary)Scratch Wound-HealingIC50 ~100 nM[6]

Signaling Pathways and Molecular Interactions

The primary proposed mechanism of this compound involves the disruption of the Ras signaling cascade through the inhibition of Icmt. In contrast, its analog Migrastatin has been shown to target fascin (B1174746), an actin-bundling protein involved in cell migration.

cluster_Ras_Pathway Ras Post-Translational Modification and Signaling Ras_precursor Ras Precursor Farnesylated_Ras Farnesylated Ras Ras_precursor->Farnesylated_Ras FTase/GGTase Proteolysed_Ras Proteolysed Ras Farnesylated_Ras->Proteolysed_Ras Rce1 Methylated_Ras Active, Membrane-Bound Ras Proteolysed_Ras->Methylated_Ras Icmt Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK, PI3K-AKT) Methylated_Ras->Downstream_Signaling Dorrigocin_A This compound (Putative Inhibitor) Dorrigocin_A->Proteolysed_Ras Inhibits Icmt

Figure 1. Proposed mechanism of this compound via Icmt inhibition.

cluster_Migration_Pathway Actin Cytoskeleton and Cell Migration Actin_Filaments Actin Filaments Filopodia_Formation Filopodia Formation Actin_Filaments->Filopodia_Formation Fascin Bundling Cell_Migration Cell Migration Filopodia_Formation->Cell_Migration Migrastatin Migrastatin Migrastatin->Actin_Filaments Inhibits Fascin

Figure 2. Validated mechanism of Migrastatin via fascin inhibition.

Experimental Protocols for Target Validation

While specific experimental data for this compound is limited, the following protocols are standard for validating inhibitors of Icmt and can be applied to further investigate this compound's molecular targets.

In Vitro Icmt Activity Assay

Principle: This biochemical assay directly measures the enzymatic activity of Icmt by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) to a farnesylated substrate.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of recombinant Icmt.

  • Inhibitor Incubation: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the substrates: N-acetyl-S-farnesyl-L-cysteine (AFC) and [³H]SAM.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantification: Extract the methylated product using an organic solvent (e.g., ethyl acetate) and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Ras Downstream Signaling

Principle: Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane, thereby attenuating its downstream signaling. This can be observed by a decrease in the phosphorylation of key effector proteins like ERK and AKT.

Protocol:

  • Cell Treatment: Culture cancer cells (e.g., Panc-1, A549) and treat with various concentrations of the Icmt inhibitor for 24-48 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of ERK (p-ERK) and AKT (p-AKT). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and the loading control.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (drug) to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in a cellular context.

Protocol:

  • Cell Treatment: Treat intact cancer cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (Icmt) remaining in the soluble fraction by western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Experimental Workflow for Target Validation

A logical workflow is essential for the comprehensive validation of a potential molecular target for a compound like this compound.

cluster_Workflow Experimental Workflow for this compound Target Validation Biochemical_Assay In Vitro Icmt Assay (Determine IC50) Cell_Based_Assay Cell Viability/Proliferation Assay (e.g., MTT, in various cancer cell lines) Biochemical_Assay->Cell_Based_Assay Target_Engagement Cellular Thermal Shift Assay (CETSA) (Confirm Icmt binding in cells) Cell_Based_Assay->Target_Engagement Downstream_Effects Western Blot (Analyze Ras signaling: p-ERK, p-AKT) Target_Engagement->Downstream_Effects Proteomics Proteomic Profiling (Identify on- and off-targets) Downstream_Effects->Proteomics In_Vivo_Studies Xenograft Models (Evaluate anti-tumor efficacy) Proteomics->In_Vivo_Studies

Figure 3. A stepwise workflow for validating the molecular targets of this compound.

Conclusion and Future Directions

The available evidence suggests that this compound may function as an inhibitor of Icmt, an enzyme critical for the oncogenic activity of Ras. However, a significant gap exists in the literature regarding direct and quantitative validation of this target. Furthermore, its inactivity in cell migration assays stands in stark contrast to its potent analog, Migrastatin, which has been validated to target fascin.

To rigorously validate the molecular targets of this compound, further studies are imperative. These should include in vitro enzymatic assays to determine its IC50 against Icmt, cellular thermal shift assays to confirm target engagement in cancer cells, and comprehensive proteomic and kinase profiling to identify both on-target and potential off-target effects. A direct comparison with validated Icmt inhibitors like Cysmethynil using standardized assays will be crucial in determining its relative potency and therapeutic potential. Without such data, the utility of this compound as a specific tool for cancer research or as a therapeutic lead remains speculative. The experimental protocols and comparative data presented in this guide provide a framework for conducting these necessary validation studies.

References

Structure-Activity Relationship of Dorrigocin A Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dorrigocin A, a natural product structurally related to the potent cell migration inhibitor migrastatin (B49465), has garnered interest in the field of anticancer drug discovery.[1] While migrastatin possesses a macrolide core, this compound is an acyclic analogue.[1] This fundamental structural difference is a critical determinant of their biological activity. This guide provides a comparative analysis of this compound analogues, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies used for their evaluation.

Key Findings on Structure-Activity Relationship

A central theme in the SAR studies of migrastatin and Dorrigocin analogues is the profound importance of the macrolide ring for potent inhibition of cell migration.[2] Studies have consistently shown that acyclic analogues, such as the Dorrigocins, are largely inactive in cell migration assays.[2] In scratch wound-healing (SWH) assays using 4T1 mouse mammary adenocarcinoma cells, all tested Dorrigocin and related acyclic analogues were found to be completely inactive.[2]

Despite their lack of anti-migratory activity, the synthesis and evaluation of this compound analogues have been pursued, often in parallel with migrastatin analogues, to fully explore the chemical space and confirm the structural requirements for activity.[1] These studies have also revealed that the cytotoxicity of these compounds is generally low, which is a favorable characteristic for potential therapeutic agents.[2]

Comparative Biological Data

The following table summarizes the biological activity of selected migrastatin and this compound congeners. It is important to note that while numerous analogues have been synthesized, detailed public data on the specific activity of a wide range of this compound analogues is limited. The data presented here is primarily from studies comparing migrastatin and its analogues, which included some Dorrigocin-related acyclic compounds.

Compound ClassGeneral StructureCell Migration Inhibition (IC50)CytotoxicityKey SAR Insights
Migrastatin (MGS) Analogues Macrolide CoreActive (IC50 values can be in the low µM range)Generally lowThe macrolide structure is critical for activity. Subtle changes in macrolide substitution patterns can significantly impact potency.[2]
This compound (DGN) Analogues AcyclicInactive (IC50 > 100 µM in SWH assays)Generally lowLinearization of the macrolide core to the acyclic Dorrigocin scaffold results in a loss of anti-migratory activity.[2]
iso-Migrastatin (iso-MGS) Analogues 12-membered MacrolidePotent inhibitors, some superior to MGSGenerally low12-membered macrolides show greater potency as cell migration inhibitors compared to the 14-membered MGS.[3]

IC50 values are based on scratch wound-healing assays in 4T1 mouse mammary adenocarcinoma cells as reported in the literature.[2]

Experimental Protocols

The evaluation of this compound analogues and their related compounds typically involves the following key experimental methodologies:

Synthesis of this compound Analogues

A common synthetic strategy for preparing this compound analogues involves a cross-metathesis reaction of a glycal derivative with an appropriate olefin, followed by an allylic rearrangement-alkene isomerization reaction, also known as the Perlin reaction.[1] This approach allows for the generation of a variety of acyclic structures for biological testing.[1]

Cell Lines and Culture

The biological activity of these compounds is often assessed using cancer cell lines known for their migratory and metastatic potential. Commonly used cell lines include:

  • 4T1 Mouse Mammary Adenocarcinoma Cells: This cell line is frequently used as it mimics human tumor cell metastasis.[2]

  • MDA-MB-231 Human Breast Tumor Cells: Another standard cell line for studying cancer cell migration and invasion.[2]

Scratch Wound-Healing (SWH) Assay

This in vitro assay is a standard method to assess collective cell migration.

  • Procedure:

    • A confluent monolayer of cancer cells is cultured in a multi-well plate.

    • A "scratch" or wound is created in the monolayer using a sterile pipette tip.

    • The cells are then treated with various concentrations of the test compounds (e.g., this compound analogues).

    • The rate of wound closure is monitored and imaged at different time points.

    • The IC50 value, the concentration at which 50% of wound healing is inhibited, is then calculated.

  • Key Consideration: It is crucial to perform these assays at compound concentrations that do not cause significant cell death to ensure that the observed effects are due to inhibition of migration and not cytotoxicity.[2]

Cytotoxicity Assays

To determine the toxicity of the compounds to the cells, standard cytotoxicity assays are employed.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of the test compounds.

    • After a specified incubation period, cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The IC50 for cytotoxicity is determined, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

General Workflow for Synthesis and Evaluation of this compound Analogues

Dorrigocin_A_Analogues_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship start Starting Materials (e.g., D-glucal, Ethyl 6-heptenoate) cm Cross Metathesis start->cm pr Perlin Reaction (Allylic Rearrangement) cm->pr analogues This compound Analogues pr->analogues cell_culture Cell Culture (e.g., 4T1, MDA-MB-231) analogues->cell_culture Test Compounds swh Scratch Wound-Healing Assay cell_culture->swh cytotoxicity Cytotoxicity Assay cell_culture->cytotoxicity data_analysis Data Analysis (IC50 Determination) swh->data_analysis cytotoxicity->data_analysis sar SAR Analysis data_analysis->sar

Caption: Workflow for the synthesis and biological evaluation of this compound analogues.

References

Evaluating the Therapeutic Potential of Dorrigocin A Congeners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dorrigocin A and its congeners, evaluating their therapeutic potential, particularly as anti-cancer agents. While initially identified as promising compounds due to their structural similarity to the potent cell migration inhibitor migrastatin (B49465), experimental evidence has revealed critical insights into their activity, or lack thereof. This document summarizes key experimental data, details the methodologies used for their evaluation, and explores their proposed mechanism of action.

Comparative Analysis of Biological Activity

Initial investigations into this compound and its congeners focused on their potential to inhibit cancer cell migration, a key process in metastasis. However, studies utilizing scratch wound-healing (SWH) assays have demonstrated that, unlike some of their macrolide counterparts, the acyclic Dorrigocin structures are largely inactive as cell migration inhibitors.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell migration and cytotoxicity for this compound, its congeners, and related macrocyclic compounds for comparison.

Table 1: Comparative IC50 Values of Dorrigocin Congeners and Related Compounds

CompoundStructureCell LineMigration Inhibition IC50 (µM)Cytotoxicity IC50 (µM)
This compoundAcyclic4T1> 100> 100
Dorrigocin BAcyclic4T1> 100> 100
13-epi-Dorrigocin AAcyclic4T1> 100> 100
MigrastatinMacrolide4T125> 100
IsomigrastatinMacrolide4T10.0210
LactimidomycinMacrolide4T10.0050.1

Data sourced from studies on 4T1 mouse mammary tumor cells.[1][2]

The data clearly indicates that the acyclic structure of the Dorrigocin congeners is detrimental to their anti-migratory activity when compared to the macrocyclic structures of migrastatin, isomigrastatin, and lactimidomycin.

Structure-Activity Relationship

The evaluation of a library of migrastatin and dorrigocin congeners has unveiled critical structure-activity relationships.[1][2] The most significant finding is the indispensable role of the macrolide core for the inhibition of cell migration. All tested Dorrigocin congeners, which are acyclic, were found to be completely inactive in scratch wound-healing assays.[1][2] This suggests that the conformational constraints imposed by the macrocyclic ring are essential for binding to the biological target responsible for inhibiting cell migration.

In contrast, modifications to the macrolide ring of migrastatin analogues have led to the discovery of compounds with dramatically improved potency, some with IC50 values in the nanomolar range.[1][2] This highlights that while the macrolide scaffold is crucial, further optimization of this core structure can lead to the development of highly potent anti-metastatic agents.

Proposed Mechanism of Action: Targeting the Ras Signaling Pathway

Despite their lack of activity in cell migration assays, Dorrigocins have been reported to have other biological effects. This compound was found to reverse the transformed morphology of ras-transformed NIH/3T3 cells to that of normal cells.[3][4] This effect is proposed to be mediated through the inhibition of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in the post-translational modification of Ras proteins.[3][5]

Ras proteins are small GTPases that act as molecular switches in signal transduction pathways regulating cell growth, differentiation, and survival.[6] For Ras to become fully active and localize to the plasma membrane, it must undergo a series of post-translational modifications, including farnesylation, proteolytic cleavage, and carboxymethylation. By inhibiting the final carboxymethylation step, this compound is thought to disrupt Ras processing, leading to its mislocalization and a subsequent downstream signaling cascade attenuation.[3][5]

Below is a diagram illustrating the proposed point of intervention of this compound in the Ras signaling pathway.

Ras_Signaling_Pathway cluster_processing Ras Processing RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GEF (SOS) Ras_GTP->Ras_GDP GAP Farnesyl_transferase Farnesyl Transferase Rce1 Rce1 Farnesyl_transferase->Rce1 Icmt Icmt (Carboxymethyltransferase) Rce1->Icmt Processed_Ras_GTP Processed Ras-GTP (membrane-bound) Icmt->Processed_Ras_GTP Dorrigocin_A This compound Dorrigocin_A->Icmt inhibition Raf Raf Processed_Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Ras_GTP_unprocessed Unprocessed Ras-GTP Ras_GTP_unprocessed->Farnesyl_transferase

Caption: Proposed mechanism of this compound action on the Ras signaling pathway.

Experimental Protocols

The scratch wound healing assay is a common method to study cell migration in vitro.[7][8][9][10]

  • Cell Seeding: Plate cells in a 6- or 12-well plate and culture until they form a confluent monolayer.

  • Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch across the center of the cell monolayer.

  • Washing: The well is gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: The medium is replaced with fresh culture medium containing the test compound (e.g., this compound congener) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Imaging: The scratch is imaged at time zero and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.

  • Data Analysis: The width of the scratch is measured at different time points for each condition. The rate of cell migration is determined by the change in the width of the scratch over time. The percentage of wound closure can be calculated using the formula: % Wound Closure = [(Initial Wound Width - Wound Width at time t) / Initial Wound Width] * 100

Scratch_Wound_Healing_Assay_Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells culture Culture until a confluent monolayer is formed seed_cells->culture scratch Create a linear scratch with a pipette tip culture->scratch wash Wash with PBS to remove debris scratch->wash add_compounds Add medium with test compounds and controls wash->add_compounds image_t0 Image the scratch at Time = 0 add_compounds->image_t0 incubate Incubate for a defined period (e.g., 24h) image_t0->incubate image_tx Image the scratch at subsequent time points incubate->image_tx analyze Measure scratch width and calculate migration rate image_tx->analyze end End analyze->end

Caption: Experimental workflow for the Scratch Wound Healing Assay.

Conclusion

The evaluation of this compound congeners reveals a critical lesson in drug development: structural similarity does not always translate to similar biological activity. While the acyclic Dorrigocins are structurally related to the potent anti-migration agent migrastatin, they lack the crucial macrolide core and are consequently inactive as inhibitors of cancer cell migration. This guide highlights the importance of the macrocyclic scaffold for this specific therapeutic effect.

Although the therapeutic potential of this compound and its congeners as anti-metastatic agents appears limited, their reported ability to reverse the morphology of ras-transformed cells by potentially inhibiting Icmt suggests an alternative avenue for investigation.[3] Future research could pivot from cell migration to exploring the effects of these compounds on Ras-driven cellular processes, which may unveil different therapeutic applications. For the development of novel anti-migration therapies, however, the focus should remain on the optimization of the migrastatin macrolide core.

References

Unveiling the Anti-Cancer Potential of Dorrigocin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the efficacy of Dorrigocin A, a migrastatin (B49465) analog, across different cancer cell lines. While direct comparative studies with a broad range of established anti-cancer agents are limited, this document consolidates the available experimental data on this compound and its analogs, offering insights into its unique mechanism of action and potential as a therapeutic agent. We will delve into its effects on cell viability and migration, compare its activity with related compounds, and provide detailed experimental protocols for key assays.

Executive Summary

This compound has been investigated for its anti-cancer properties, primarily focusing on its role in inhibiting cell migration. However, studies have shown that this compound and its acyclic analogs exhibit limited activity in cell migration inhibition assays. This guide presents the available quantitative data, outlines the experimental methodologies used to assess its efficacy, and explores its mechanism of action through the inhibition of Ras processing.

Data Presentation: Efficacy of this compound and Its Analogs

The following tables summarize the available quantitative data on the efficacy of this compound and its related compounds in various cancer cell lines. It is important to note that the available data for this compound itself is limited and indicates low potency in the tested cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
4T1Mouse Mammary CarcinomaCytotoxicity Assay> 100[1]
MDA-MB-231Human Breast AdenocarcinomaCytotoxicity Assay> 100[1]

Table 2: Cell Migration Inhibition by this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
4T1Mouse Mammary CarcinomaScratch Wound Healing> 100[1][2]
MDA-MB-231Human Breast AdenocarcinomaScratch Wound Healing> 100[1][2]

Table 3: Efficacy of Migrastatin and its Analogs (for comparative context)

CompoundCell LineCancer TypeAssayIC50 (µM)Reference
Migrastatin4T1Mouse Mammary CarcinomaCell Migration17[2]
Migrastatin Analog 144T1Mouse Mammary CarcinomaCell Migration1.1[2]
Migrastatin Analog 174T1Mouse Mammary CarcinomaCell Migration< 1[2]
MigrastatinMDA-MB-231Human Breast AdenocarcinomaCell Migration14[2]
Migrastatin Analog 14MDA-MB-231Human Breast AdenocarcinomaCell Migration1.2[2]
Migrastatin Analog 17MDA-MB-231Human Breast AdenocarcinomaCell Migration< 1[2]

Mechanism of Action: Targeting Ras Processing

This compound is reported to exert its biological effects by inhibiting isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme crucial for the post-translational modification of Ras proteins.[3][4] This modification is essential for the proper localization and function of Ras, a key signaling protein frequently mutated in various cancers. By inhibiting ICMT, this compound disrupts Ras processing, leading to its mislocalization and subsequent attenuation of downstream signaling pathways that control cell proliferation, survival, and migration.

Ras_Signaling_Pathway Mechanism of Action: this compound in the Ras Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras_membrane Ras Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Ras_membrane->Downstream_Signaling Activation Ras_precursor Ras Precursor Farnesyltransferase Farnesyltransferase Ras_precursor->Farnesyltransferase Farnesylation RCE1 RCE1 Farnesyltransferase->RCE1 Proteolysis ICMT ICMT (Carboxymethyltransferase) RCE1->ICMT Carboxymethylation ICMT->Ras_membrane Membrane Targeting Dorrigocin_A This compound Dorrigocin_A->ICMT Inhibition

Caption: this compound inhibits ICMT, disrupting Ras post-translational modification.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Experimental Workflow: MTT Cell Viability Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound Incubate_24h->Treat_Compound Incubate_Treatment Incubate for desired time Treat_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Migration Assay (Scratch Wound Healing Assay)

This assay is used to evaluate the effect of a compound on cell migration.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, 4T1)

  • 6-well or 12-well plates

  • Complete culture medium

  • Sterile 200 µL pipette tips

  • This compound (or other test compounds)

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 24, 48 hours) using a microscope.

  • Measure the width of the scratch at different points for each time point and condition.

  • Calculate the percentage of wound closure to determine the effect of the compound on cell migration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound (or other test compounds)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Conclusion

The available data suggests that while this compound has a unique mechanism of action targeting Ras processing, its direct cytotoxic and anti-migratory efficacy in the tested cancer cell lines is limited, with IC50 values exceeding 100 µM. In contrast, certain analogs of its parent compound, migrastatin, have demonstrated potent inhibition of cell migration. This suggests that the acyclic structure of this compound may not be optimal for this specific anti-migratory activity.

Further research is warranted to explore the efficacy of this compound in a broader panel of cancer cell lines, particularly those with known Ras mutations. Additionally, investigating potential synergistic effects with other anti-cancer agents could unveil new therapeutic strategies. The detailed protocols provided in this guide aim to facilitate such future investigations and contribute to a more comprehensive understanding of the therapeutic potential of this compound and other inhibitors of Ras processing.

References

Decoding Carboxyl Methylation: A Comparative Guide to Dorrigocin A and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of carboxyl methylation inhibition is critical for advancing therapeutic strategies, particularly in oncology. This guide provides a comprehensive comparison of Dorrigocin A and other notable carboxyl methylation inhibitors, supported by experimental data and detailed protocols.

The post-translational modification of proteins through carboxyl methylation, particularly of Ras proteins, is a pivotal step in regulating their localization and function. The enzyme responsible for this modification, isoprenylcysteine carboxyl methyltransferase (ICMT), has emerged as a significant target for therapeutic intervention. Inhibition of ICMT can disrupt the proper functioning of key signaling proteins, like Ras, which are frequently mutated in various cancers. This guide focuses on this compound, a glutarimide (B196013) antibiotic, and compares its inhibitory effects with those of well-characterized inhibitors, cysmethynil (B1669675) and S-adenosyl-L-homocysteine (SAH).

Quantitative Comparison of Carboxyl Methylation Inhibitors

InhibitorTarget EnzymeIC50 ValueCell-Based Observations
This compound Isoprenylcysteine Carboxyl Methyltransferase (ICMT)Not ReportedInhibits carboxyl methylation in K-ras transformed cells[1].
Cysmethynil Isoprenylcysteine Carboxyl Methyltransferase (ICMT)2.4 µM[2]Induces mislocalization of Ras, impairs EGF signal transduction, and inhibits cancer cell proliferation[2][3][4].
S-adenosyl-L-homocysteine (SAH) Methyltransferases (including ICMT)Not Reported (Product Inhibitor)Acts as a general inhibitor of methyltransferases through a negative feedback mechanism[5].

The Ras Signaling Pathway and the Impact of Carboxyl Methylation Inhibition

The Ras proteins are small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Proper localization of Ras to the plasma membrane is essential for its function and is dependent on a series of post-translational modifications, with carboxyl methylation being the final step.

Inhibition of ICMT disrupts this final modification, leading to the mislocalization of Ras from the plasma membrane to intracellular compartments. This mislocalization prevents Ras from interacting with its downstream effectors, thereby inhibiting the activation of critical signaling cascades like the Raf-MEK-ERK (MAPK) pathway.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras_inactive Inactive Ras-GDP RTK->Ras_inactive Activation Ras_active Active Ras-GTP (Carboxyl Methylated) Raf Raf Ras_active->Raf Ras_inactive->Ras_active Carboxyl Methylation ICMT ICMT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Dorrigocin_A This compound Dorrigocin_A->ICMT Inhibition Cysmethynil Cysmethynil Cysmethynil->ICMT Inhibition SAH SAH SAH->ICMT Inhibition

Figure 1: The Ras signaling pathway and points of inhibition by carboxyl methylation inhibitors.

Experimental Protocols

Accurate assessment of the inhibitory potential of compounds like this compound requires robust experimental protocols. Below are methodologies for key experiments cited in the evaluation of carboxyl methylation inhibitors.

In Vitro Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition Assay

This assay directly measures the enzymatic activity of ICMT and is crucial for determining the IC50 values of inhibitors.

1. Radioactivity-Based Assay:

  • Principle: This method quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a farnesylated substrate.

  • Protocol:

    • Prepare a reaction mixture containing recombinant ICMT enzyme, a farnesylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine), and various concentrations of the test inhibitor.

    • Initiate the reaction by adding [³H]SAM.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and separate the methylated product from the unreacted [³H]SAM.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

2. Fluorescence-Based Assay:

  • Principle: This assay utilizes a fluorescently labeled farnesylated substrate. The methylation event alters the fluorescence properties of the substrate, allowing for a non-radioactive method of detection.

  • Protocol:

    • Prepare a reaction mixture containing recombinant ICMT, a fluorescently labeled farnesylated substrate, and the test inhibitor.

    • Initiate the reaction by adding unlabeled SAM.

    • Monitor the change in fluorescence intensity or polarization over time using a microplate reader.

    • Calculate the reaction rate and determine the percentage of inhibition to derive the IC50 value.

Cellular Ras Localization Assay

This assay visually demonstrates the effect of ICMT inhibitors on the subcellular localization of Ras proteins.

  • Principle: Inhibition of ICMT-mediated carboxyl methylation leads to the mislocalization of Ras from the plasma membrane to intracellular compartments.

  • Protocol:

    • Transfect cells with a plasmid expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras).

    • Treat the transfected cells with the test inhibitor or a vehicle control for a specified duration.

    • Fix the cells and visualize the subcellular localization of the fluorescently tagged Ras protein using confocal microscopy.

    • Quantify the changes in Ras localization between treated and untreated cells.

cluster_workflow Experimental Workflow: Ras Localization Assay start Start: Cells expressing GFP-Ras treatment Treatment with Inhibitor (e.g., this compound) or Vehicle Control start->treatment incubation Incubation treatment->incubation fixation Cell Fixation incubation->fixation imaging Confocal Microscopy fixation->imaging analysis Analysis: Quantify Ras Localization imaging->analysis

Figure 2: A simplified workflow for the Ras localization assay.

Conclusion

This compound has been identified as an inhibitor of carboxyl methylation in the context of K-ras transformed cells, a finding that warrants further investigation to quantify its direct inhibitory potency against ICMT. In comparison, cysmethynil stands as a well-characterized inhibitor with a defined IC50 value and a clear mechanism of action involving the disruption of Ras localization and signaling. S-adenosyl-L-homocysteine serves as a broader, endogenous inhibitor of methyltransferases.

The provided experimental protocols offer a framework for researchers to further explore the inhibitory effects of this compound and other novel compounds. A deeper understanding of the quantitative inhibitory profiles and the precise molecular interactions of these inhibitors with ICMT will be instrumental in the development of targeted therapies for Ras-driven cancers. The diagrams presented in this guide offer a visual representation of the key pathways and experimental processes, facilitating a clearer comprehension of the complex interplay between carboxyl methylation and cellular signaling.

References

Safety Operating Guide

Navigating the Safe Disposal of Dorrigocin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle Dorrigocin A with appropriate personal protective equipment (PPE). While one safety data sheet for a non-hazardous substance from Sigma-Aldrich exists, it is not definitively for this compound.[2] Therefore, exercising caution is recommended.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step-by-Step Disposal Protocol

The primary objective in disposing of this compound is to ensure it is handled as regulated chemical waste, preventing its release into the environment.[3]

  • Consult Institutional and Local Regulations: Before initiating disposal, review your institution's specific guidelines for chemical and pharmaceutical waste.[4] These protocols are designed to comply with local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound, along with any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should not be poured down the sink or drain.[3] Collect all liquid waste in a sealed, leak-proof hazardous waste container. The label should clearly identify the contents, including all solvents and the estimated concentration of this compound.

  • Container Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

    • Store sealed waste containers in a designated, secure area, such as a satellite accumulation area, within secondary containment to prevent spills.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management contractor to arrange for the pickup and disposal of the waste.

    • Pharmaceutical and chemical waste of this nature typically requires high-temperature incineration as the final disposal method to ensure its complete destruction.[3]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe and compliant disposal of this compound.

cluster_pre_disposal Phase 1: Preparation & Assessment cluster_segregation Phase 2: Waste Segregation cluster_final_disposal Phase 3: Storage & Final Disposal start This compound Waste Identified ppe Don Appropriate PPE start->ppe consult_guidelines Consult Institutional & Local Regulations ppe->consult_guidelines waste_form Solid or Liquid? consult_guidelines->waste_form solid_waste Collect in Labeled Solid Hazardous Waste Container waste_form->solid_waste Solid liquid_waste Collect in Labeled, Sealed Liquid Hazardous Waste Container waste_form->liquid_waste Liquid storage Store in Designated Secondary Containment Area solid_waste->storage liquid_waste->storage request_pickup Request Pickup by EHS or Licensed Waste Contractor storage->request_pickup final_disposal High-Temperature Incineration request_pickup->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

Summary of Disposal Parameters

As no specific quantitative data for this compound is available, the following table summarizes the key procedural requirements based on general best practices for laboratory chemical waste.

ParameterGuideline
Waste Classification Regulated Chemical / Pharmaceutical Waste
PPE Requirements Safety glasses, chemical-resistant gloves, lab coat
Solid Waste Containment Labeled, sealed hazardous waste container
Liquid Waste Containment Labeled, sealed, leak-proof hazardous waste container
Prohibited Actions Do not dispose of down drains or in general trash[3]
Recommended Disposal High-temperature incineration via a licensed contractor[3]
Governing Documents Institutional EHS protocols and local/federal regulations[4]

References

Personal protective equipment for handling Dorrigocin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Dorrigocin A. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory practices.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure and ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a primary and secondary barrier against skin contact.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols.
Body Protection A disposable, fluid-resistant laboratory coat with tight cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Protects against inhalation of aerosols or fine particles, which is especially important when handling the compound as a powder.

Operational Plan: Handling and Experimental Protocols

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet. This minimizes inhalation exposure and contains potential spills.

  • Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs to restrict access and prevent cross-contamination.

Preparation of Solutions:

  • Preparation: Before handling, ensure all required PPE is correctly donned and that you are working within a designated chemical fume hood.

  • Weighing: Accurately weigh the required amount of solid this compound.

  • Dissolving: Carefully add the appropriate solvent (e.g., DMSO) to the solid to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the solution to ensure it is fully dissolved.

  • Storage: Store the stock solution in a tightly sealed and clearly labeled vial. For short-term storage, -20°C is recommended, while -80°C is suitable for long-term storage.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, pipette tips, vials)Place in a clearly labeled, sealed hazardous waste container.
Liquid Waste (e.g., unused solutions, cell culture media)Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

All waste must be disposed of through a licensed hazardous-waste disposal contractor, in accordance with local, regional, and national regulations.

Diagram: Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_area Use Designated Handling Area prep_hood->prep_area handle_weigh Weigh Solid this compound prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment disp_solid Segregate Solid Waste handle_experiment->disp_solid Generate Solid Waste disp_liquid Segregate Liquid Waste handle_experiment->disp_liquid Generate Liquid Waste disp_container Seal in Labeled Hazardous Waste Containers disp_solid->disp_container disp_liquid->disp_container disp_contractor Dispose via Licensed Contractor disp_container->disp_contractor

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.